molecular formula C21H40O2 B7804032 Propyl oleate CAS No. 68412-05-5

Propyl oleate

Cat. No.: B7804032
CAS No.: 68412-05-5
M. Wt: 324.5 g/mol
InChI Key: BVWMJLIIGRDFEI-QXMHVHEDSA-N
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Description

Propyl oleate is a useful research compound. Its molecular formula is C21H40O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11-
Source PubChem
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InChI Key

BVWMJLIIGRDFEI-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

111-59-1, 68412-05-5
Record name Propyl oleate
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Record name Propyl oleate
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Record name 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt
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Record name 9-Octadecenoic acid (9Z)-, propyl ester
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Record name Propyl oleate
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Foundational & Exploratory

physical properties of propyl oleate (melting point, boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of propyl oleate, a long-chain fatty acid ester. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Core Physical Properties of this compound

This compound, with the chemical formula C₂₁H₄₀O₂, is the ester of oleic acid and propanol. Its physical characteristics are crucial for its application in various fields, including as a lubricant, a solvent, and an emollient in cosmetic and pharmaceutical formulations. The key physical properties are summarized in the table below.

Physical PropertyValueConditions
Melting Point -32.8 °CNot specified
Boiling Point 216-220 °Cat 14 Torr
Density 0.8699 g/cm³at 15 °C

Experimental Protocols

Determination of Melting Point

The melting point of fatty acid esters is typically determined using Differential Scanning Calorimetry (DSC) .[1][2] This method is preferred for its accuracy and the small sample size required.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

  • Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A common procedure involves cooling the sample to a temperature well below its expected melting point, followed by heating at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting transition. The onset temperature of the melting peak can also be reported.

Determination of Boiling Point

Due to its high boiling point, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition at atmospheric pressure.

Methodology:

  • Apparatus: A vacuum distillation apparatus is assembled. This includes a distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a vacuum pump.

  • Sample Preparation: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 14 Torr). The distillation flask is then heated.

  • Observation: The temperature at which the liquid boils and the vapor condenses is recorded. This temperature is the boiling point at the measured pressure.

Alternatively, gas chromatography can be used to determine the boiling range distribution of fatty acid esters.

Determination of Density

The density of liquid fatty acid esters is commonly and accurately measured using an oscillating U-tube density meter .

Methodology:

  • Instrumentation: A digital density meter equipped with an oscillating U-tube and a temperature-controlled cell is used.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

  • Sample Introduction: A small volume of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

  • Temperature Control: The temperature of the sample cell is precisely controlled to the desired measurement temperature (e.g., 15 °C). The density reading is recorded once the temperature and oscillation period have stabilized.

Logical Relationship of Physical Properties

The physical properties of this compound are interconnected and are fundamental to its behavior and applications. The following diagram illustrates this relationship.

G cluster_0 This compound cluster_1 Physical Properties PropylOleate This compound (C21H40O2) MeltingPoint Melting Point -32.8 °C PropylOleate->MeltingPoint determines solid-liquid transition BoilingPoint Boiling Point 216-220 °C @ 14 Torr PropylOleate->BoilingPoint determines liquid-gas transition Density Density 0.8699 g/cm³ @ 15 °C PropylOleate->Density mass per unit volume

Caption: Interrelation of this compound and its Physical Properties.

References

Propyl Oleate: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate (C₂₁H₄₀O₂), the ester of propyl alcohol and oleic acid, is a lipophilic compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility as a lubricant, plasticizer, and solvent necessitates a thorough understanding of its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative assessments, extrapolated quantitative data, and a detailed experimental protocol for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is crucial for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₂₁H₄₀O₂[1][2]
Molecular Weight 324.54 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Melting Point -32.8 °C[4]
Boiling Point 216-220 °C at 14 Torr
Density 0.8699 g/cm³ at 15 °C
Water Solubility 2.83 µg/L at 20 °C
LogP 6.2 at 40 °C

The extremely low water solubility and high LogP value underscore the non-polar, hydrophobic nature of this compound, predicting its favorable solubility in organic solvents.

Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from the behavior of its constituent acid (oleic acid) and similar long-chain fatty acid esters.

Qualitative Solubility Assessment:

Based on the principle of "like dissolves like," this compound, being a non-polar ester, is expected to be readily soluble in a variety of organic solvents.

SolventPolarityExpected Solubility of this compoundRationale
Hexane Non-polarMiscibleThe non-polar nature of hexane aligns well with the long hydrocarbon chain of this compound.
Acetone Polar aproticSoluble/MiscibleWhile possessing a dipole moment, acetone can solvate the ester group of this compound. Oleic acid is miscible with acetone.
Ethanol Polar proticSoluble/MiscibleThe alkyl chain of ethanol can interact with the hydrocarbon portion of this compound, while the hydroxyl group can interact with the ester functionality. Oleic acid is soluble in ethanol.
Methanol Polar proticSoluble/MiscibleSimilar to ethanol, methanol is expected to be a good solvent. The solubility of oleic acid in methanol is known, though it can be influenced by factors like temperature and the presence of other substances.

Extrapolated Quantitative Solubility Data:

In the absence of direct experimental values for this compound, the solubility of oleic acid and other oleate esters can provide a reasonable approximation. It is important to note that these are estimations and experimental verification is recommended.

SolventAnalog CompoundReported SolubilityReference
EthanolOleic AcidSoluble
MethanolOleic AcidMiscible
AcetoneOleic AcidMiscible
HexaneOleic AcidSoluble
EthanolEthyl OleateSoluble

Given that this compound shares a similar long, unsaturated hydrocarbon chain with these analogs, it is highly probable that it is also miscible or highly soluble in these common organic solvents.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative data, a well-defined experimental protocol is essential. The following method is adapted from established principles of solubility determination, such as those outlined in ASTM E1148 for aqueous solubility, but is tailored for organic solvents.

4.1. Principle:

A saturated solution of this compound in the selected organic solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of this compound in the supernatant is then determined analytically.

4.2. Materials and Equipment:

  • This compound (purity >99%)

  • Organic solvents (analytical grade): ethanol, methanol, acetone, hexane

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Volumetric flasks and pipettes

4.3. Experimental Workflow:

G cluster_prep Solution Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Seal the vial tightly B->C D Place vials in a temperature-controlled shaker C->D E Equilibrate for a defined period (e.g., 24-48 hours) D->E F Centrifuge the vials to sediment undissolved this compound E->F G Carefully collect the supernatant F->G H Filter the supernatant G->H I Prepare dilutions of the filtrate H->I J Analyze by GC-FID or HPLC I->J K Quantify against a calibration curve J->K

Fig. 1: Experimental workflow for determining this compound solubility.

4.4. Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials. The excess should be visually apparent.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration of this compound no longer increases.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at a high speed to sediment the undissolved this compound.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any suspended micro-droplets of undissolved this compound.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions and the filtered sample by a suitable analytical method such as GC-FID or HPLC.

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity.

    • Report the temperature at which the solubility was determined.

Conclusion

This compound exhibits excellent solubility in a range of common organic solvents, a characteristic consistent with its lipophilic nature. While precise quantitative data is not widely published, reliable estimates can be derived from the solubility of structurally similar compounds. For applications requiring exact solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate determination. This understanding of this compound's solubility is fundamental for its effective formulation and application in diverse scientific and industrial fields.

References

An In-depth Technical Guide to the Synthesis of Propyl Oleate from Oleic Acid and Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl oleate, an oleochemical ester with applications in various fields, including its use as a lubricant, plasticizer, and in drug formulations.[1] The synthesis is primarily achieved through the Fischer esterification of oleic acid with propanol. This document details the underlying reaction mechanisms, experimental protocols for both chemical and enzymatic synthesis routes, and a comparative analysis of reaction parameters.

Reaction Mechanisms and Catalysis

The fundamental process for producing this compound is the direct esterification of oleic acid with propanol.[2] This reaction can be catalyzed by both acids and enzymes, each presenting distinct advantages and disadvantages.

Acid-Catalyzed Esterification

Homogeneous acid catalysis, typically employing strong mineral acids like sulfuric acid (H₂SO₄), is a traditional and effective method for this compound synthesis.[2] The reaction mechanism involves the protonation of the carbonyl oxygen of oleic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by propanol.[2] While effective, this method poses challenges such as the corrosivity of the catalyst and difficulties in its separation from the final product.[2]

Enzymatic Esterification

A more sustainable approach to this compound synthesis involves the use of enzymes, particularly lipases, as biocatalysts. Lipases offer high specificity, milder reaction conditions (lower temperature and pressure), and reduced formation of by-products. Lipases from various sources, such as Candida antarctica (e.g., Novozym 435), have been successfully employed for the esterification of oleic acid and propanol.

Comparative Data on Synthesis Parameters

The efficiency of this compound synthesis is influenced by several key parameters, including the choice of catalyst, reaction temperature, and the molar ratio of reactants. The following tables summarize quantitative data from various studies to facilitate comparison.

Catalyst and Reaction Conditions
CatalystOleic Acid:Propanol Molar RatioTemperature (°C)Reaction Time (h)Conversion/YieldReference
Sulfuric Acid1:3602Not specified
Sulfuric AcidNot specified~150Several hoursNot specified
Novozym 4351:245688.9% (n-propanol)
Novozym 4351:2451291.0%
Potassium Hydroxide1:8.71401>95%
Influence of Alcohol Type on Enzymatic Esterification
AlcoholOleic Acid:Alcohol Molar RatioTemperature (°C)Reaction Time (h)CatalystConversionReference
n-propanol1:2456Novozym 43588.9%
isopropanol1:2456Novozym 43576.4%

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of this compound using both acid and enzymatic catalysts.

Protocol for Acid-Catalyzed Esterification

This protocol is based on the general principles of Fischer esterification using sulfuric acid as a catalyst.

Materials:

  • Oleic acid

  • n-propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 1M Sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with a reflux condenser and stirring mechanism

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask equipped with a reflux condenser and a magnetic stir bar, add oleic acid and n-propanol. A molar excess of propanol is often used to drive the equilibrium towards ester formation. A typical molar ratio of oleic acid to propanol is 1:3.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. A common catalyst loading is around 5 wt% relative to the weight of oleic acid.

  • Heat the reaction mixture to reflux, typically around 150°C, and maintain for several hours with continuous stirring. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by determining the acid value of the mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 1M NaCl solution to remove the acid catalyst and any unreacted propanol. Repeat the washing until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess propanol and any solvent used under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation.

Protocol for Enzymatic Esterification using Novozym 435

This protocol is adapted from studies utilizing immobilized lipase for a more environmentally benign synthesis.

Materials:

  • Oleic acid

  • n-propanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Erlenmeyer flask

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration setup

Procedure:

  • In a 250 ml Erlenmeyer flask, combine 40 g of oleic acid and n-propanol. The optimal molar ratio of oleic acid to propanol is 1:2.

  • Add Novozym 435 to the mixture. The recommended catalyst loading is 5% based on the weight of oleic acid.

  • Incubate the reaction mixture in an orbital shaker at 45°C and 250 rpm to minimize external mass transfer limitations.

  • The reaction can be monitored by taking samples at regular intervals (e.g., 1, 3, 6, 9, 12, and 24 hours) and analyzing the free fatty acid conversion by titration.

  • Upon completion of the reaction (typically after 12 hours for >90% conversion), the immobilized enzyme can be separated from the product by filtration or centrifugation for potential reuse.

  • The residual alcohol can be removed from the product by thermal evaporation.

Visualizing the Process: Diagrams

To better illustrate the chemical and procedural aspects of this compound synthesis, the following diagrams are provided.

Fischer_Esterification_Pathway Oleic_Acid Oleic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Intermediate Oleic_Acid->Protonated_Carbonyl + H+ Propanol Propanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst H+ Protonated_Carbonyl->Tetrahedral_Intermediate Propyl_Oleate This compound (R-COOR') Tetrahedral_Intermediate->Propyl_Oleate - H+ Water Water (H₂O) Tetrahedral_Intermediate->Water Elimination Experimental_Workflow Start Start: Reactant Preparation (Oleic Acid, Propanol, Catalyst) Reaction Esterification Reaction (Heating and Stirring) Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Separation Separation/Washing (e.g., with NaCl solution for acid catalysis or filtration for enzymatic) Cooling->Separation Drying Drying of Organic Phase (e.g., with Na₂SO₄) Separation->Drying Organic Phase Evaporation Solvent/Excess Alcohol Removal (Rotary Evaporation) Drying->Evaporation Purification Optional: Further Purification (e.g., Distillation) Evaporation->Purification Final_Product Final Product: This compound Evaporation->Final_Product If no further purification needed Purification->Final_Product

References

Propyl Oleate: A Technical Examination of its Synthetic Nature and Potential Biosynthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl oleate, the ester of propanol and oleic acid, is a compound of interest in various industrial applications. While its constituent molecules are ubiquitous in nature, evidence for the natural occurrence of this compound itself is currently absent from scientific literature. This technical guide synthesizes the available information regarding the biosynthesis of structurally related esters, providing a plausible, albeit hypothetical, framework for the enzymatic production of this compound. Furthermore, it details the experimental protocols necessary for the identification and quantification of such esters, offering a methodological foundation for future investigations into its potential, though unconfirmed, natural presence.

Introduction: The Synthetic Origin of this compound

This compound is widely recognized as a synthetic compound, a fact corroborated by chemical databases which explicitly state it is "not found in nature". Its synthesis is typically achieved through the esterification of oleic acid with propanol. Despite the high natural abundance of its precursors—oleic acid being one of the most common fatty acids in plant and animal tissues, and propanol being a product of microbial metabolism—their direct enzymatic condensation to form this compound in a biological system has not been documented.

The scientific focus on naturally occurring fatty acid esters has largely been on methyl and ethyl esters, which play significant roles in processes such as insect pheromonal communication and fruit aroma. The absence of this compound in these contexts suggests that the specific enzymatic machinery for its production may not be widespread, or that the conditions for its formation are not commonly met in the organisms studied to date.

Biosynthesis of Related Natural Esters: A Framework for Hypothetical this compound Formation

While this compound is not known to be natural, the biosynthesis of other wax esters provides a well-established model for how such a compound could be formed enzymatically. Wax esters are synthesized in a two-step pathway common in plants and some microorganisms.

General Wax Ester Biosynthesis in Plants

The biosynthesis of wax esters in plants primarily involves two key enzymatic reactions:

  • Fatty Acyl-CoA Reduction: A fatty acyl-CoA, such as oleoyl-CoA, is reduced to a fatty alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR).

  • Esterification: The resulting fatty alcohol is then esterified with another fatty acyl-CoA molecule by a Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) to form the wax ester.

// Nodes Oleoyl_CoA [label="Oleoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Propanol [label="Propanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Propyl_Oleate [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Enzyme [label="Hypothetical\nEster Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle];

// Edges Oleoyl_CoA -> Enzyme [arrowhead=tee, color="#34A853"]; Propanol -> Enzyme [arrowhead=tee, color="#34A853"]; Enzyme -> Propyl_Oleate [arrowhead=normal, color="#EA4335", label="Esterification"]; } dot Caption: Hypothetical enzymatic synthesis of this compound.

A Hypothetical Pathway for this compound Biosynthesis

Based on the general mechanism for wax ester formation, a hypothetical pathway for the biosynthesis of this compound can be proposed. This pathway would require the presence of oleoyl-CoA, propanol, and an ester synthase capable of utilizing these substrates.

The key steps would be:

  • Substrate Availability: Oleoyl-CoA is a common intermediate in fatty acid metabolism. Propanol can be generated through microbial fermentation or other metabolic pathways.

  • Enzymatic Esterification: A hypothetical ester synthase would catalyze the condensation of oleoyl-CoA and propanol, releasing coenzyme A and forming this compound.

It is important to reiterate that this pathway is speculative and has not been observed in any organism.

Quantitative Data on Naturally Occurring Analogs of this compound

To provide a quantitative context for the potential presence of short-chain fatty acid esters in natural systems, the following table summarizes the reported concentrations of methyl and ethyl oleate in various biological samples. These compounds are the closest naturally occurring and well-documented analogs to this compound.

CompoundOrganism/SourceTissue/FractionConcentrationReference
Ethyl Oleate Honey Bee (Apis mellifera)Forager Bees~1.2 µ g/bee (Leoncini et al., 2004)
Ethyl Oleate Olive OilExtra Virgin0.1 - 30 mg/kg(Perez-Camino et al., 1996)
Methyl Oleate Grapes (Vitis vinifera)Must0.01 - 0.5 mg/L(Ferreira et al., 2000)
Methyl Oleate Various BacteriaCultureVariable(Wakeham, 1989)

Experimental Protocols for the Analysis of this compound and its Analogs

The identification and quantification of this compound or its analogs from a biological matrix would typically involve extraction, separation, and detection steps. The following is a generalized protocol based on methods used for other fatty acid esters.

Sample Preparation and Extraction
  • Homogenization: The biological tissue (e.g., plant material, insect homogenate) is homogenized in a suitable solvent system, typically a mixture of polar and non-polar solvents like chloroform:methanol (2:1, v/v).

  • Lipid Extraction: A liquid-liquid extraction is performed to separate the lipid fraction. The addition of water or a salt solution facilitates phase separation.

  • Solvent Evaporation: The organic phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen to prevent oxidation.

Chromatographic Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile esters.

  • Derivatization (Optional): While this compound is amenable to direct GC-MS analysis, derivatization to a more volatile form (e.g., trimethylsilyl ester) can sometimes improve chromatographic performance.

  • GC Separation: The extracted lipid sample is injected into a gas chromatograph equipped with a capillary column suitable for fatty acid ester analysis (e.g., a DB-5ms or HP-INNOWax column). A temperature gradient is used to separate the compounds based on their boiling points and polarity.

  • MS Detection and Identification: The separated compounds are introduced into a mass spectrometer. Identification of this compound would be based on its characteristic mass spectrum, including the molecular ion peak and fragmentation pattern, and by comparison of its retention time with that of an authentic standard.

Quantification

Quantification of this compound would be achieved by creating a calibration curve using a series of known concentrations of a pure this compound standard. An internal standard (e.g., a deuterated analog or a different fatty acid ester not present in the sample) is typically added at the beginning of the extraction process to correct for any sample loss during preparation.

// Nodes Sample [label="Biological Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization\n(Solvent Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Extract [label="Lipid Extract", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; GC_MS [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)", fillcolor="#FBBC05", fontcolor="#202124"]; Results [label="Results", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Sample -> Homogenization [arrowhead=normal, color="#5F6368"]; Homogenization -> Lipid_Extract [arrowhead=normal, color="#5F6368"]; Lipid_Extract -> GC_MS [arrowhead=normal, color="#5F6368"]; GC_MS -> Data_Analysis [arrowhead=normal, color="#5F6368"]; Data_Analysis -> Results [arrowhead=normal, color="#5F6368"]; } dot Caption: General workflow for ester analysis.

Conclusion

Spectroscopic Profile of Propyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl oleate (propyl (Z)-octadec-9-enoate), a fatty acid ester with applications in various scientific and industrial fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.34Multiplet2H-CH=CH- (Olefinic protons)
~4.05Triplet2H-O-CH2-CH2-CH3
~2.28Triplet2H-CH2-COO-
~2.01Multiplet4H-CH2-CH=CH-CH2-
~1.62Sextet2H-O-CH2-CH2-CH3
~1.28Multiplet20H-(CH2)n- (Aliphatic chain)
~0.92Triplet3H-O-CH2-CH2-CH3
~0.88Triplet3H-CH2-CH3 (Oleate tail)

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173C=O (Ester carbonyl)
~130-CH=CH- (Olefinic carbons)
~65-O-CH2-
~34-CH2-COO-
~32-(CH2)n-
~29-30-(CH2)n-
~27-CH2-CH=
~25-CH2-CH2-COO-
~22-O-CH2-CH2-
~14-CH3 (Oleate tail)
~10-O-CH2-CH2-CH3
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityVibrational ModeFunctional Group
~3005Medium=C-H StretchAlkene
~2925StrongC-H Asymmetric StretchAlkane
~2855StrongC-H Symmetric StretchAlkane
~1740StrongC=O StretchEster
~1465MediumC-H BendAlkane
~1170StrongC-O StretchEster
~722MediumC-H RockingAlkane
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative AbundanceAssignment
324.5Low[M]+ (Molecular Ion)
265Moderate[M - OCH2CH2CH3]+
69High[C5H9]+
55Base Peak[C4H7]+
43High[C3H7]+

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

13C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals for 1H NMR.

FT-IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat this compound liquid directly onto the ATR crystal.

Acquisition:

  • Scan Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Mode: Transmittance or Absorbance.

Data Processing:

  • Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

  • Identify and label the major absorption peaks.

Mass Spectrometry (GC-MS)

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Dilute the this compound sample in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 or as appropriate for the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: 2 scans/second.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Interpretation Combine Data for Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

The Ester Moiety of Propyl Oleate: A Technical Guide to its Chemical Reactivity for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, the ester formed from oleic acid and propanol, is a lipophilic compound with significant potential in the pharmaceutical sciences.[1] Its ester functional group is the focal point of its chemical reactivity, governing its stability, metabolism, and utility as a component in drug delivery systems. Understanding the chemical reactions of this ester group is paramount for its effective application in drug formulation and development, particularly in the design of prodrugs and advanced delivery vehicles. This technical guide provides an in-depth analysis of the core chemical reactions of the ester group in this compound: hydrolysis, transesterification, saponification, and reduction. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.

Core Chemical Reactions of the this compound Ester Group

The reactivity of the ester linkage in this compound is characterized by its susceptibility to nucleophilic attack at the carbonyl carbon. This vulnerability dictates the primary pathways of its chemical transformations.

Hydrolysis: Cleavage by Water

Hydrolysis is the cleavage of the ester bond by water to yield oleic acid and propanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases) and is of critical importance in the context of drug delivery and formulation stability.[1][2] In pharmaceutical applications, the rate of hydrolysis can determine the release profile of a drug from a prodrug formulation.[3]

Acid-catalyzed hydrolysis is a reversible reaction where a proton source accelerates the nucleophilic attack of water on the carbonyl carbon of the ester.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt (soap) and an alcohol.[4] This process is fundamental in the analysis of fats and oils.

In biological systems, lipases are the primary catalysts for the hydrolysis of esters like this compound. This enzymatic cleavage is a key consideration in the design of ester-based prodrugs, where the release of the active pharmaceutical ingredient (API) is intended to occur in a specific physiological environment.

Table 1: Quantitative Data on the Hydrolysis of this compound and Related Esters

Reaction TypeSubstrateCatalyst/ConditionsProduct(s)Yield/RateReference(s)
Acid-Catalyzed Hydrolysisi-Propyl OleateSulfonated Resins (Purolite CT275, CU-2-8ChS) / 100°C, 3hOleic Acid, IsopropanolNot specified

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sulfonated resin catalyst (e.g., Purolite CT275)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 250 mL round-bottom flask, add this compound and deionized water in a 1:10 molar ratio.

  • Add the sulfonated resin catalyst (e.g., 5% w/w of this compound).

  • Place the flask in a heating mantle and fit it with a reflux condenser.

  • Heat the mixture to 100°C with continuous stirring (e.g., 1500 rpm).

  • Withdraw aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes for 3 hours).

  • Cool the aliquots and separate the organic layer for analysis.

  • Analyze the composition of the organic layer by gas chromatography to determine the concentration of this compound and oleic acid over time.

  • Calculate the reaction rate based on the disappearance of this compound.

Logical Workflow for Hydrolysis Experiment

Hydrolysis_Workflow A Reactant Preparation (this compound, Water, Catalyst) B Reaction Setup (Flask, Condenser, Stirrer, Heat) A->B C Reaction at 100°C B->C D Aliquot Sampling (Every 30 min) C->D E Sample Preparation (Cooling, Phase Separation) D->E F GC Analysis E->F G Data Analysis (Calculate Reaction Rate) F->G

Caption: Workflow for monitoring the acid-catalyzed hydrolysis of this compound.

Transesterification: Alcoholysis of the Ester

Transesterification is the process of exchanging the propyl group of this compound with another alcohol. This reaction is commonly used in the production of biodiesel, where triglycerides are converted to fatty acid methyl or ethyl esters. The reaction can be catalyzed by acids, bases, or enzymes.

Table 2: Quantitative Data on the Transesterification of this compound and Related Oils

Reaction TypeSubstrateCatalyst/ConditionsProduct(s)YieldReference(s)
Base-Catalyzed TransesterificationSoybean OilSodium Propoxide / Room Temp, 5 minFatty Acid Propyl Esters (FAPE)81.7 wt%
Base-Catalyzed TransesterificationSunflower OilNaOH (1% wt/wt), Ethanol (12:1 molar ratio) / 80°CFatty Acid Ethyl Esters81.4%

Experimental Protocol: Base-Catalyzed Transesterification of this compound with Ethanol

Objective: To synthesize ethyl oleate from this compound via transesterification.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as catalyst

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Washing solution (e.g., dilute HCl, distilled water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Prepare the alkoxide catalyst by dissolving NaOH or KOH (e.g., 1% w/w of this compound) in anhydrous ethanol.

  • Add the this compound to a round-bottom flask.

  • Add the alcoholic catalyst solution to the this compound. A typical molar ratio of alcohol to ester is 6:1 to drive the reaction towards the products.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with constant stirring for a specified time (e.g., 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the ester phase, and the lower layer is the glycerol/catalyst/excess alcohol phase.

  • Wash the ester layer with a dilute acid solution to neutralize the catalyst, followed by washing with distilled water until the washings are neutral.

  • Dry the ester layer over anhydrous sodium sulfate.

  • Remove the excess ethanol using a rotary evaporator to obtain the purified ethyl oleate.

  • Analyze the product purity by techniques such as GC or NMR.

Logical Workflow for Transesterification Experiment

Transesterification_Workflow A Catalyst Preparation (NaOH in Ethanol) B Reactant Mixing (this compound + Catalyst Solution) A->B C Reaction (Heating and Stirring) B->C D Phase Separation (Glycerol Removal) C->D E Washing & Neutralization D->E F Drying E->F G Solvent Evaporation F->G H Product Analysis (GC/NMR) G->H

Caption: Workflow for the base-catalyzed transesterification of this compound.

Saponification: Soap Formation

Saponification is the base-catalyzed hydrolysis of an ester to produce a carboxylate salt (soap) and an alcohol. The saponification value is an important parameter for fats and oils, representing the amount of alkali required to saponify a given quantity of the sample.

Table 3: Saponification Values of Related Oils

Oil/FatSaponification Value (mg KOH/g)Reference(s)
Coconut Oil250-264
Cotton Seed Oil189-198
Soybean Oil189-195

Experimental Protocol: Determination of the Saponification Value of this compound

Objective: To quantify the saponification value of this compound.

Materials:

  • This compound

  • 0.5 M alcoholic potassium hydroxide (KOH) solution

  • 0.5 M hydrochloric acid (HCl) standard solution

  • Phenolphthalein indicator

  • Reflux condenser setup

  • Burette

  • Water bath or heating mantle

Procedure:

  • Accurately weigh about 1-2 g of this compound into a 250 mL conical flask.

  • Pipette exactly 25 mL of 0.5 M alcoholic KOH solution into the flask.

  • Prepare a blank by pipetting 25 mL of the same alcoholic KOH solution into another flask without the this compound.

  • Connect both flasks to reflux condensers and heat them in a boiling water bath for 30-60 minutes to ensure complete saponification.

  • Cool the flasks to room temperature.

  • Add a few drops of phenolphthalein indicator to each flask.

  • Titrate the excess KOH in both the sample and blank flasks with the standardized 0.5 M HCl solution until the pink color disappears.

  • Record the volumes of HCl used for the blank (B) and the sample (S) titrations.

  • Calculate the saponification value (SV) using the following formula: SV (mg KOH/g) = [(B - S) × Molarity of HCl × 56.1] / Weight of sample (g)

Logical Workflow for Saponification Value Determination

Saponification_Workflow A Sample & Blank Preparation B Addition of Alcoholic KOH A->B C Reflux for Saponification B->C D Cooling C->D E Titration with HCl D->E F Record Titration Volumes E->F G Calculate Saponification Value F->G

Caption: Workflow for determining the saponification value of this compound.

Reduction: Conversion to Alcohols

The ester group of this compound can be reduced to yield two alcohols: oleyl alcohol and propanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst (e.g., Rh-Sn-B/Al₂O₃) at high temperature and pressure to reduce the ester to alcohols. This method can sometimes be selective towards the reduction of the ester group while preserving the double bond in the oleyl chain, although conditions need to be carefully controlled.

Table 4: Quantitative Data on the Reduction of Oleic Acid and its Esters

Reaction TypeSubstrateCatalyst/ConditionsProduct(s)YieldReference(s)
Catalytic HydrogenationOleic AcidRh-Sn-B/Al₂O₃ / 290°C, 2 MPaOleyl Alcohol82-83%
Catalytic HydrogenationMethyl OleateRu/Sn/Al₂O₃ / 270°C, 5 MPa, 6hOleyl AlcoholNot specified

Experimental Protocol: Reduction of this compound with LiAlH₄

Objective: To reduce this compound to oleyl alcohol and propanol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Ice bath

  • Stirring apparatus

  • Aqueous work-up solutions (e.g., water, 15% NaOH solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure: Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Set up the three-necked flask with the dropping funnel, reflux condenser, and nitrogen inlet.

  • Suspend LiAlH₄ in anhydrous THF in the flask under a nitrogen atmosphere and cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting mixture of oleyl alcohol and propanol by distillation.

Logical Workflow for LiAlH₄ Reduction

Reduction_Workflow A Reaction Setup (Inert Atmosphere) B Addition of this compound to LiAlH4 Suspension A->B C Reaction B->C D Quenching of Excess LiAlH4 C->D E Filtration and Extraction D->E F Drying E->F G Solvent Removal F->G H Purification (Distillation) G->H

Caption: Workflow for the reduction of this compound using LiAlH₄.

Applications in Drug Development

The chemical reactivity of the ester group in this compound is highly relevant to drug development, particularly in the areas of prodrug design and formulation of delivery systems.

  • Prodrugs: The ester linkage can be used to mask a polar functional group (e.g., a carboxylic acid or hydroxyl group) on a drug molecule, thereby increasing its lipophilicity and ability to cross biological membranes. Once absorbed, the ester prodrug can be hydrolyzed by endogenous esterases to release the active parent drug. The relatively slower hydrolysis rate of bulkier esters like propyl esters compared to methyl or ethyl esters can be advantageous for achieving sustained drug release.

  • Topical and Transdermal Delivery: this compound's lipophilic nature makes it a suitable excipient in topical and transdermal formulations. It can act as a vehicle and a penetration enhancer, facilitating the transport of APIs across the stratum corneum. Its enzymatic hydrolysis in the skin can also be a mechanism for controlled drug release.

  • Emulsions and Microemulsions: As an oily component, this compound can be used to formulate emulsions and microemulsions for the oral, topical, or parenteral delivery of poorly water-soluble drugs. The stability of the ester group to hydrolysis under formulation conditions is a critical parameter.

Conclusion

The ester group is the nexus of chemical reactivity in this compound, undergoing hydrolysis, transesterification, saponification, and reduction under various conditions. A thorough understanding of these reactions, including their kinetics and the experimental conditions required to control them, is essential for leveraging the full potential of this compound in pharmaceutical sciences. From designing sophisticated prodrugs with tailored release profiles to formulating effective drug delivery systems, the chemistry of the this compound ester group provides a versatile platform for innovation in drug development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working in this exciting field.

References

Unraveling the Unsaturation of Propyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the unsaturation within the propyl oleate molecule. This compound, the ester of oleic acid and propanol, is characterized by a single site of unsaturation in its fatty acid chain, a feature that profoundly influences its physicochemical properties and biological interactions. This document details the structural nuances of this unsaturation, presents key quantitative data, outlines experimental protocols for its characterization, and explores its role in cellular signaling pathways.

The Core of Unsaturation: A Structural Overview

This compound's chemical identity is propyl (Z)-octadec-9-enoate, with the molecular formula C₂₁H₄₀O₂. The defining feature of its structure is a carbon-carbon double bond within the 18-carbon oleate chain, located between the ninth and tenth carbon atoms (C9=C10)[1]. This double bond predominantly exists in the cis or (Z) configuration, resulting in a characteristic "kink" in the hydrocarbon chain. This bend restricts the molecule's ability to pack tightly, thereby lowering its melting point compared to its saturated counterpart, propyl stearate, and its trans isomer, propyl elaidate.

Quantitative Data Summary

The presence and configuration of the double bond in this compound directly impact its physical and chemical properties. The following tables summarize key quantitative data for this compound. A comparative look at its trans isomer, propyl elaidate, is crucial for understanding the significance of the cis configuration, though comprehensive data for propyl elaidate is less readily available.

Table 1: Physicochemical Properties of this compound

PropertyValueConditions
Molecular Weight324.54 g/mol
Melting Point-32.8 °C
Boiling Point216-220 °C14 Torr
Density0.8699 g/cm³15 °C
Water Solubility2.83 µg/L20 °C
Iodine Value~78 g I₂/100g (Theoretical)

Table 2: Comparative Properties of cis (this compound) and trans (Propyl Elaidate) Isomers

PropertyThis compound (cis)Propyl Elaidate (trans)
Melting Point-32.8 °CData not readily available; expected to be higher than this compound
Boiling Point216-220 °C @ 14 TorrData not readily available
Density0.8699 g/cm³ @ 15 °CData not readily available

Note: The higher melting point of the trans isomer is a general trend observed in unsaturated fatty acids and their esters due to the straighter chain allowing for more efficient packing.

Experimental Protocols for Characterization of Unsaturation

A thorough understanding of the unsaturation in this compound necessitates a suite of analytical techniques. The following are detailed methodologies for key experiments.

Gas Chromatography (GC) for Fatty Acid Profiling

To confirm the fatty acid composition, this compound is first transesterified to its corresponding fatty acid methyl ester (FAME), methyl oleate.

Experimental Workflow for GC Analysis

start This compound Sample transesterification Transesterification (e.g., with methanolic HCl or BF3-methanol) start->transesterification extraction Extraction of FAMEs (e.g., with hexane) transesterification->extraction gc_injection Injection into GC extraction->gc_injection separation Separation on a polar capillary column (e.g., biscyanopropyl polysiloxane) gc_injection->separation detection Detection by FID or MS separation->detection analysis Data Analysis (Identification and Quantification) detection->analysis

Figure 1: Workflow for the analysis of this compound via gas chromatography.

Methodology:

  • Transesterification: A known quantity of this compound is reacted with a methylating agent, such as 2% sulfuric acid in methanol or boron trifluoride in methanol, at an elevated temperature (e.g., 85°C for 1 hour).

  • Extraction: After cooling, the resulting methyl oleate is extracted into an organic solvent like n-hexane.

  • GC Analysis: The hexane layer containing the FAME is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Separation: A highly polar capillary column, such as one coated with biscyanopropyl polysiloxane, is used to separate the FAMEs. This type of column is particularly effective in separating cis and trans isomers.

  • Identification and Quantification: The retention time of the methyl oleate peak is compared to that of a known standard for identification. The peak area is used for quantification.

Determination of Iodine Value by Wijs Method

The iodine value is a measure of the degree of unsaturation. The Wijs method involves the addition of iodine monochloride to the double bonds.

Methodology:

  • Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent like cyclohexane or carbon tetrachloride.

  • Reaction: A known excess of Wijs solution (iodine monochloride in glacial acetic acid) is added to the sample. The mixture is kept in the dark for a specified time (e.g., 30 minutes) to allow for the complete reaction with the double bond.

  • Titration: After the reaction, a solution of potassium iodide is added, which reacts with the excess Wijs reagent to liberate iodine.

  • Analysis: The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator. A blank titration without the sample is also performed.

  • Calculation: The iodine value is calculated based on the difference between the blank and the sample titrations.

Spectroscopic Characterization: FTIR and NMR

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid method to differentiate between cis and trans isomers. The out-of-plane C-H bending vibration of the double bond gives rise to characteristic absorption bands.

  • cis double bonds: A band around 720 cm⁻¹.

  • trans double bonds: A more distinct and sharp band around 966 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the position and stereochemistry of the double bond.

  • ¹H NMR: The olefinic protons (-CH=CH-) of the cis double bond in this compound typically appear as a multiplet around 5.34 ppm. The allylic protons (=CH-CH₂ -) are observed around 2.01 ppm.

  • ¹³C NMR: The chemical shifts of the olefinic carbons are sensitive to the cis/trans geometry. In cis isomers, the carbons of the double bond and the adjacent allylic carbons have distinct chemical shifts compared to their trans counterparts. For methyl oleate (a close analog), the olefinic carbons in the cis configuration appear at approximately 129.7 and 130.0 ppm.

Role of the Oleate Moiety in Cellular Signaling Pathways

While research specifically on this compound in cellular signaling is limited, the biological activity of its constituent, oleic acid, is well-documented. Upon cellular uptake and hydrolysis of the ester bond, the liberated oleic acid can participate in various signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Oleic acid has been shown to influence the MAPK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. Studies have indicated that oleate can modulate the phosphorylation of key kinases in the MAPK cascade, such as ERK1/2 and p38. This modulation can have cell-type-specific effects, in some cases promoting cell proliferation, while in others, protecting against apoptosis induced by saturated fatty acids[2][3].

Oleate's Influence on the MAPK Signaling Pathway

Oleate Oleate MAPK_pathway MAPK Signaling Pathway Oleate->MAPK_pathway modulates Proliferation Cell Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis Differentiation Cell Differentiation MAPK_pathway->Differentiation

Figure 2: Oleate's modulatory effect on the MAPK signaling pathway.

Insulin Signaling Pathway

The role of fatty acids in insulin signaling is critical, particularly in the context of metabolic diseases. Oleic acid has been shown to have a generally protective effect on insulin signaling, often counteracting the detrimental effects of saturated fatty acids like palmitate. Oleate can improve insulin sensitivity by modulating key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS) and the protein kinase B (Akt)[4].

Oleate's Protective Role in Insulin Signaling

Saturated_FA Saturated Fatty Acids (e.g., Palmitate) Insulin_Signaling Insulin Signaling Saturated_FA->Insulin_Signaling impairs Oleate Oleate Oleate->Insulin_Signaling protects Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance leads to

Figure 3: Opposing effects of saturated fatty acids and oleate on insulin signaling.

Hypoxia Signaling Pathway

Recent research has uncovered a link between fatty acid metabolism and the cellular response to hypoxia, primarily mediated by the hypoxia-inducible factors (HIFs). It has been demonstrated that the depletion of unsaturated fatty acids, such as oleate, can lead to the generation of mitochondrial reactive oxygen species (ROS), which in turn stabilize HIF-1α, a key regulator of the hypoxic response[5]. This suggests that the availability of oleate can influence a cell's ability to sense and respond to changes in oxygen levels.

Influence of Oleate on the Hypoxia Signaling Pathway

Oleate_Depletion Oleate Depletion Mitochondrial_ROS Mitochondrial ROS Production Oleate_Depletion->Mitochondrial_ROS PHD_Inhibition PHD Enzyme Inhibition Mitochondrial_ROS->PHD_Inhibition HIF_Stabilization HIF-1α Stabilization PHD_Inhibition->HIF_Stabilization Hypoxic_Response Hypoxic Response Gene Expression HIF_Stabilization->Hypoxic_Response

Figure 4: The impact of oleate depletion on the hypoxia signaling pathway.

References

The Metabolic Crossroads of Propyl Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl oleate, the ester of oleic acid and propanol, is a lipophilic compound with potential implications in various metabolic pathways. Due to a scarcity of direct research on this compound itself, this guide synthesizes the current understanding of its metabolic role by examining the well-established pathways of its hydrolysis products: oleic acid and 1-propanol. It is presumed that upon entering a biological system, this compound is rapidly hydrolyzed by lipases, releasing these two components. Consequently, the metabolic impact of this compound is likely a composite of the effects of oleic acid and 1-propanol. This guide provides a detailed overview of these pathways, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in understanding and investigating the metabolic significance of this compound.

Introduction to this compound

This compound (C₂₁H₄₀O₂) is a fatty acid ester that belongs to the class of fatty acid ethyl esters (FAEEs), which are known to be formed in the body following ethanol consumption[1]. While ethyl oleate has been studied as a potential toxic mediator of ethanol, the specific metabolic role of this compound remains largely unexplored. This guide addresses this knowledge gap by providing a comprehensive overview based on the metabolic fates of its constituent molecules.

The Anticipated Metabolic Fate of this compound

The primary metabolic pathway for this compound is expected to be its hydrolysis into oleic acid and 1-propanol, a reaction catalyzed by various lipases present in the body.

This compound This compound Oleic Acid Oleic Acid This compound->Oleic Acid Hydrolysis 1-Propanol 1-Propanol This compound->1-Propanol Hydrolysis Lipases Lipases Lipases->this compound

Figure 1: The initial and primary metabolic step of this compound is its hydrolysis by lipases into oleic acid and 1-propanol.

The Metabolic Pathways of Oleic Acid

Once liberated, oleic acid enters a complex network of metabolic and signaling pathways. As a major monounsaturated fatty acid, its effects are pleiotropic, influencing lipid storage, energy production, and gene expression.

Cellular Uptake and Activation

Oleic acid is taken up by cells via both passive diffusion and protein-mediated transport involving fatty acid transporters like CD36 and Fatty Acid Transport Proteins (FATPs). Inside the cell, it is esterified to Coenzyme A (CoA) to form oleoyl-CoA by acyl-CoA synthetases, a crucial activation step for its subsequent metabolism.

Key Metabolic Fates of Oleoyl-CoA

cluster_0 Cellular Environment Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Triglycerides (Lipid Droplets) Triglycerides (Lipid Droplets) Oleoyl-CoA->Triglycerides (Lipid Droplets) Esterification Beta-Oxidation Beta-Oxidation Oleoyl-CoA->Beta-Oxidation Energy Production Phospholipids (Membrane Synthesis) Phospholipids (Membrane Synthesis) Oleoyl-CoA->Phospholipids (Membrane Synthesis) Cholesteryl Esters Cholesteryl Esters Oleoyl-CoA->Cholesteryl Esters Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Figure 2: The central role of oleoyl-CoA in directing oleic acid towards storage, energy production, or structural roles.

Regulation of Gene Expression

Oleic acid is a potent modulator of gene expression, primarily through its interaction with nuclear receptors and transcription factors.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Oleic acid is a known agonist of PPARα, a key regulator of fatty acid oxidation genes[2][3][4].

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Oleic acid has been shown to influence the activity of SREBP-1c, a master regulator of lipogenesis[5].

  • Liver X Receptors (LXRs): Oleic acid can modulate LXR signaling, which in turn affects cholesterol metabolism and lipogenesis.

Oleic Acid Oleic Acid PPARalpha PPARalpha Oleic Acid->PPARalpha Activates SREBP-1c SREBP-1c Oleic Acid->SREBP-1c Modulates LXR LXR Oleic Acid->LXR Modulates Gene Expression Gene Expression PPARalpha->Gene Expression Regulates Fatty Acid Oxidation SREBP-1c->Gene Expression Regulates Lipogenesis LXR->Gene Expression Regulates Cholesterol Metabolism

Figure 3: Oleic acid's influence on key transcription factors that regulate lipid metabolism.

Quantitative Effects of Oleic Acid on Metabolic Parameters

The following table summarizes quantitative data from various studies on the effects of oleic acid on key metabolic parameters in hepatocytes.

ParameterCell TypeOleic Acid ConcentrationFold Change/EffectReference
Triglyceride ContentHepG20.2 mM~3.8-fold increase
Triglyceride SecretionCaCo-20.25 mMPlateaued secretion
PPARα mRNA ExpressionHepG20.2 mM~0.42-fold (decrease)
SREBP-1c mRNA ExpressionHepG2Not specifiedDown-regulation
ABCA1 mRNA ExpressionHuman Neutrophils200 µMIncrease
PLIN2 Gene ExpressionHepG250-500 µMConcentration-dependent increase
MFN2/DRP1 Ratio (Mitochondrial Fusion)HepG2500 µM38% increase vs. palmitate

The Metabolic Pathway of 1-Propanol

The propanol released from the hydrolysis of this compound is metabolized primarily in the liver by alcohol dehydrogenase (ADH).

1-Propanol 1-Propanol Propionaldehyde Propionaldehyde 1-Propanol->Propionaldehyde Oxidation Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH)->1-Propanol Propionic Acid Propionic Acid Propionaldehyde->Propionic Acid Oxidation Aldehyde Dehydrogenase (ALDH) Aldehyde Dehydrogenase (ALDH) Aldehyde Dehydrogenase (ALDH)->Propionaldehyde Propionyl-CoA Propionyl-CoA Propionic Acid->Propionyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle cluster_0 Experimental Workflow Seed Cells Seed Cells Serum Starve Serum Starve Seed Cells->Serum Starve Incubate with Labeled Fatty Acid Incubate with Labeled Fatty Acid Serum Starve->Incubate with Labeled Fatty Acid Wash Cells Wash Cells Incubate with Labeled Fatty Acid->Wash Cells Lyse Cells Lyse Cells Wash Cells->Lyse Cells Quantify Uptake Quantify Uptake Lyse Cells->Quantify Uptake

References

Propyl Oleate: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, the ester formed from the reaction of oleic acid and n-propanol, is a fatty acid ester with a wide range of applications in various industries, including as a lubricant, plasticizer, and in the formulation of cosmetics and drug delivery systems.[1] This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, characterization, and the evolution of its production methods.

Historical Context and Discovery

While the specific individual and date of the first synthesis of this compound are not explicitly documented in historical records, its discovery is intrinsically linked to the broader history of ester synthesis. The foundational work on the composition of fats and oils was laid in the early 19th century by French chemist Michel Eugène Chevreul, who was the first to isolate and name oleic acid. Later, in 1854, Marcellin Berthelot's work on the synthesis of fats from glycerol and fatty acids established the fundamental principles of esterification.

The most direct precursor to the routine synthesis of this compound is the Fischer-Speier esterification method, first described by Emil Fischer and Arthur Speier in 1895.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental and widely practiced method for ester production. It is highly probable that this compound was first synthesized in a laboratory setting using this method, given the availability of oleic acid and propanol.

The history of this compound is therefore not one of a singular discovery event, but rather an evolution of synthesis techniques driven by advancements in chemical catalysis and, more recently, biocatalysis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C21H40O2[4]
Molecular Weight 324.54 g/mol [4]
CAS Number 111-59-1
Melting Point -32.8 °C
Boiling Point 216-220 °C at 14 Torr
Density 0.8699 g/cm³ at 15 °C
Refractive Index 1.4494
Water Solubility 2.83 µg/L at 20 °C
LogP 6.2 at 40 °C

Synthesis of this compound: An Evolutionary Perspective

The synthesis of this compound has progressed from traditional chemical methods to more sustainable enzymatic processes.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This foundational method involves the direct esterification of oleic acid with propanol, typically using a strong mineral acid like sulfuric acid as a catalyst. The reaction is reversible and is driven towards the formation of the ester by using an excess of one of the reactants (usually the alcohol) or by removing the water produced during the reaction.

Acid_Catalyzed_Esterification cluster_reactants Reactants cluster_products Products oleic_acid Oleic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl Intermediate oleic_acid->protonated_carbonyl + H+ propanol Propanol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Propanol propyl_oleate This compound (R-COOR') tetrahedral_intermediate->propyl_oleate - H2O, - H+ water Water (H2O)

Figure 1. Simplified pathway of acid-catalyzed esterification.

Enzymatic Synthesis

A significant advancement in this compound synthesis is the use of lipases as biocatalysts. This method offers several advantages, including milder reaction conditions, higher specificity, and reduced byproduct formation. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), catalyze the esterification of oleic acid and propanol with high efficiency.

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products oleic_acid Oleic Acid enzyme_substrate_complex Enzyme-Substrate Complex oleic_acid->enzyme_substrate_complex propanol Propanol lipase Lipase (e.g., Novozym 435) lipase->enzyme_substrate_complex acyl_enzyme_intermediate Acyl-Enzyme Intermediate enzyme_substrate_complex->acyl_enzyme_intermediate - H2O acyl_enzyme_intermediate->lipase propyl_oleate This compound acyl_enzyme_intermediate->propyl_oleate + Propanol water Water

Figure 2. General workflow for lipase-catalyzed synthesis.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method significantly impacts reaction conditions and outcomes. The following table summarizes typical parameters and results for both acid-catalyzed and enzymatic synthesis of this compound.

ParameterAcid-Catalyzed SynthesisEnzymatic SynthesisReference(s)
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acidImmobilized Lipase (e.g., Novozym 435)
Typical Temperature 60 - 130 °C30 - 60 °C
Reactant Molar Ratio (Propanol:Oleic Acid) 1:1 to 10:11:1 to 5:1
Reaction Time Several hours2 - 24 hours
Typical Yield >90% (with water removal)>95%
Advantages Low catalyst cost, well-establishedMild conditions, high selectivity, reusable catalyst
Disadvantages Harsh conditions, corrosion, side reactions, difficult catalyst removalHigher initial catalyst cost

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

Materials:

  • Oleic acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine oleic acid and an excess of n-propanol (e.g., a 3:1 molar ratio of propanol to oleic acid).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of oleic acid) to the mixture while stirring.

  • If using a Dean-Stark apparatus, add toluene to the flask.

  • Attach the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess propanol using a rotary evaporator to yield crude this compound.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Oleic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (e.g., hexane, optional as the reaction can be solvent-free)

Equipment:

  • Erlenmeyer flask or stirred-tank reactor

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, combine oleic acid and n-propanol (e.g., a 1:1 to 2:1 molar ratio).

  • Add the immobilized lipase (e.g., 5-10% by weight of the substrates).

  • If desired, add molecular sieves to remove the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation for the desired reaction time (e.g., 8-24 hours). Monitor the reaction progress by analyzing the acid value of the mixture or by GC.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Remove any unreacted propanol and solvent (if used) under reduced pressure using a rotary evaporator to obtain the this compound product.

Characterization Techniques

The identity and purity of synthesized this compound are typically confirmed using a combination of analytical techniques.

Characterization_Workflow cluster_analysis Analytical Characterization synthesis This compound Synthesis purification Purification synthesis->purification product Final Product: This compound purification->product ftir FTIR Spectroscopy product->ftir Functional Group ID nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation gc Gas Chromatography (GC) product->gc Purity & Yield

Figure 3. Workflow for synthesis and characterization of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the this compound molecule. The presence of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the absence of the broad hydroxyl (-OH) band of the carboxylic acid are indicative of successful esterification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms in the this compound molecule.

  • Gas Chromatography (GC): GC is employed to determine the purity of the synthesized this compound and to quantify the yield of the reaction. When coupled with a mass spectrometer (GC-MS), it can also be used to confirm the molecular weight of the product.

Industrial Applications and Significance

This compound has found utility in a variety of industrial applications. Its properties as a lubricant make it suitable for use as a base for industrial lubricants and as a needle lubricant in the textile industry. It also functions as a mold release agent, defoamer, and flotation agent. In the plastics industry, it is used as a plasticizer for cellulosics and polystyrene. Furthermore, sulfated this compound is employed as a wetting, rewetting, and dye-leveling agent in the textile and leather industries.

In the context of drug development, long-chain fatty acid esters like this compound are of interest for their potential use in lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

Conclusion

The journey of this compound from its conceptual origins in the early studies of fats and esters to its modern-day synthesis via sophisticated enzymatic processes reflects the broader evolution of organic chemistry. While not marked by a singular moment of discovery, its history is a testament to the continuous refinement of chemical synthesis. The transition towards greener, more sustainable enzymatic methods for its production underscores the ongoing commitment of the scientific community to environmentally responsible chemical manufacturing. As research continues, the applications of this compound, particularly in specialized fields like drug delivery, are likely to expand, further solidifying its importance as a versatile oleochemical.

References

Propyl Oleate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for propyl oleate, a fatty acid ester utilized in various industrial and pharmaceutical applications. The following sections detail its physical and chemical properties, toxicological profile, handling and storage procedures, and emergency response protocols, presented in a format tailored for laboratory and drug development settings.

Chemical and Physical Properties

This compound is the ester of propyl alcohol and oleic acid. It exists as a colorless to pale yellow liquid with a mild odor at room temperature.[1] Its lipophilic nature is indicated by its low water solubility and high LogP value.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 111-59-1[2][3]
Molecular Formula C₂₁H₄₀O₂[4]
Molecular Weight 324.54 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -32.8 °C
Boiling Point 216-220 °C at 14 Torr
Density 0.8699 g/cm³ at 15 °C
Vapor Pressure 0.021 Pa at 20 °C
Flash Point 330 °C
Water Solubility 2.83 μg/L at 20 °C
LogP 6.2 at 40 °C

Toxicological Profile

The toxicological properties of this compound have not been extensively investigated. However, available data from safety data sheets suggest it is slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation. It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Table 2: Summary of Toxicological Data

Hazard ClassificationFindingSource(s)
Acute Oral Toxicity Harmful if swallowed (H302)
Acute Dermal Toxicity Harmful in contact with skin (H312)
Skin Corrosion/Irritation Causes skin irritation (H315)
Serious Eye Damage/Irritation Causes serious eye irritation (H319)
Acute Inhalation Toxicity Harmful if inhaled (H332)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)
Carcinogenicity Not classified as a carcinogen
Mutagenicity Not available
Teratogenicity Not available

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, the following are generalized methodologies for the types of toxicological assessments cited. These are based on standard OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 423):

  • Fasted animals (typically rats) are administered a single dose of the substance by gavage.

  • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • The LD50 (lethal dose for 50% of the test population) is estimated.

Acute Dermal Toxicity (OECD 402):

  • The substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits).

  • The application site is covered with a porous gauze dressing for 24 hours.

  • Animals are observed for signs of toxicity and skin reactions for up to 14 days.

Dermal Irritation/Corrosion (OECD 404):

  • A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).

  • The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • The reversibility of any observed skin reactions is also assessed.

Acute Eye Irritation/Corrosion (OECD 405):

  • A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

  • The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

  • The reversibility of any observed eye lesions is evaluated.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid breathing vapors or mist.

  • Use in a well-ventilated area.

  • Ground all equipment containing the material.

  • Wash thoroughly after handling.

Storage:

  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat and sources of ignition.

  • Storage at -20°C is also recommended.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

  • Ensure adequate ventilation, such as through the use of local exhaust ventilation or a fume hood.

  • Eyewash stations and safety showers should be readily accessible.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommendationSource(s)
Eye/Face Protection Safety glasses with side-shields or splash goggles.
Skin Protection Impervious gloves (e.g., nitrile rubber), lab coat, or synthetic apron.
Respiratory Protection Not typically required for normal handling with adequate ventilation. Use a NIOSH/MSHA-approved respirator if mist or vapor concentrations are high.

First Aid Measures

In the event of exposure, immediate first aid is critical.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation occurs.
Ingestion Do NOT induce vomiting. If large quantities are swallowed, call a physician immediately. Never give anything by mouth to an unconscious person.

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical powder, water spray, fog, or foam. Carbon dioxide and alcohol-resistant foam are also options.

  • Unsuitable Extinguishing Media: Do not use a water jet.

  • Hazards from Combustion: Produces carbon oxides (CO, CO₂).

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release:

  • Personal Precautions: Put on appropriate personal protective equipment. Avoid breathing vapors or mist.

  • Environmental Precautions: Prevent entry into sewers and waterways.

  • Containment and Cleanup: Stop the leak if it can be done without risk. Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Visualized Workflows

The following diagrams illustrate key safety and handling procedures for this compound.

G This compound Handling Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources Inspect->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Use Use in Well-Ventilated Area (Fume Hood) DonPPE->Use Ground Ground Equipment Use->Ground Collect Collect Waste in Designated Container Ground->Collect Dispose Dispose of Waste According to Local, State, and Federal Regulations Collect->Dispose

Caption: Workflow for the safe handling of this compound.

G This compound First Aid Procedures cluster_exposure Exposure Event cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure to this compound Inhalation_Action Move to Fresh Air Exposure->Inhalation_Action Skin_Action Wash with Soap and Water Exposure->Skin_Action Eye_Action Flush with Water for 15 Minutes Exposure->Eye_Action Ingestion_Action Do NOT Induce Vomiting Exposure->Ingestion_Action Inhalation_Medical Seek Medical Attention Inhalation_Action->Inhalation_Medical Skin_Clothing Remove Contaminated Clothing Skin_Action->Skin_Clothing Skin_Medical Get Medical Attention if Irritation Persists Skin_Clothing->Skin_Medical Eye_Medical Get Medical Attention if Irritation Persists Eye_Action->Eye_Medical Ingestion_Medical Seek Immediate Medical Attention Ingestion_Action->Ingestion_Medical

Caption: First aid procedures for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl Oleate Using Sulfuric Acid as a Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Introduction

Propyl oleate is an ester synthesized from the reaction of oleic acid and propanol. It serves various functions across multiple industries, including as a lubricant, a plasticizer, and a surfactant intermediate. The synthesis is typically achieved through a Fischer-Speier esterification, a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Sulfuric acid is a commonly employed catalyst for this process due to its effectiveness and accessibility.[1] The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the formation of the ester product.[2]

These application notes provide a detailed protocol for the synthesis of this compound using sulfuric acid as a catalyst, including reaction parameter optimization, a step-by-step experimental procedure, and methods for purification and characterization.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Density (g/cm³)Boiling Point (°C)
Oleic Acid282.470.895360
n-Propanol60.100.80397
Sulfuric Acid98.081.84337
This compound324.54~0.87~370
Optimized Reaction Parameters
ParameterOptimal ValueRange InvestigatedReference
Molar Ratio (Propanol:Oleic Acid)11.16:13:1 to 15:1[3]
Catalyst Concentration (H₂SO₄)1.13 wt% of oleic acid0.5 to 3 wt%[3]
Reaction Temperature68 °C40 to 80 °C
Reaction Time80 minutes40 to 200 minutes
Predicted Conversion 94.6% -

Experimental Protocols

Materials and Equipment
  • Oleic acid (≥90% purity)

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add oleic acid and n-propanol in an 11.16:1 molar ratio.

  • Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (1.13 wt% of the oleic acid). Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 68 °C using a heating mantle. Maintain a gentle reflux for 80 minutes. The reaction should be stirred continuously.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing an equal volume of cold distilled water.

  • Extraction: Add diethyl ether to the separatory funnel to extract the this compound. Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate. The top organic layer contains the this compound.

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral (pH 7).

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Characterization

The synthesized this compound can be characterized using spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹. The C-O stretching vibrations will appear in the 1250-1000 cm⁻¹ region. The presence of the C=C double bond from the oleate moiety will be indicated by a peak around 1650 cm⁻¹ and C-H stretching of the vinyl group around 3005 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): Expected signals include a triplet around 0.9 ppm (CH₃ of the propyl group), a multiplet around 1.6 ppm (CH₂ of the propyl group), a triplet around 4.0 ppm (-OCH₂- of the propyl group), and a multiplet around 5.3 ppm for the vinyl protons (-CH=CH-).

    • ¹³C NMR (CDCl₃): The carbonyl carbon of the ester group is expected to appear around 174 ppm.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix Oleic Acid and n-Propanol (1:11.16 molar ratio) catalyst 2. Add H₂SO₄ Catalyst (1.13 wt%) reactants->catalyst Slowly reflux 3. Reflux at 68°C (80 minutes) catalyst->reflux quench 4. Quench with Water reflux->quench Cool to RT extract 5. Extract with Diethyl Ether quench->extract wash_bicarb 6. Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry with Na₂SO₄ wash_brine->dry evaporate 9. Evaporate Solvent dry->evaporate characterize 10. Characterize Product (FTIR, NMR) evaporate->characterize This compound fischer_esterification_mechanism cluster_steps Fischer Esterification Mechanism cluster_products Products step1 1. Protonation of Carbonyl Oxygen step2 2. Nucleophilic Attack by Alcohol step1->step2 step3 3. Proton Transfer step2->step3 step4 4. Elimination of Water step3->step4 step5 5. Deprotonation step4->step5 water Water step4->water ester Ester (this compound) step5->ester

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Oleate using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of propyl oleate, a valuable ester with applications in various industries, including pharmaceuticals and cosmetics, through an environmentally friendly enzymatic process. The use of lipase as a biocatalyst offers high specificity and mild reaction conditions compared to traditional chemical methods.

Introduction

This compound is an ester formed from the reaction of oleic acid and n-propanol. The enzymatic synthesis of this compound using lipase, particularly immobilized forms like Novozym 435, presents a green and efficient alternative to chemical synthesis. This method minimizes byproduct formation and operates under milder conditions, reducing energy consumption. Lipases, such as Candida antarctica lipase B (CALB), are highly effective in catalyzing the esterification reaction. This document outlines the optimized conditions and protocols for the synthesis of this compound in a solvent-free system.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic synthesis of this compound, highlighting the effects of various reaction parameters on the conversion of oleic acid.

Table 1: Optimal Reaction Conditions for this compound Synthesis using Novozym 435

ParameterOptimal ValueReference
Temperature45°C[1][2][3]
Substrate Molar Ratio (Oleic Acid:Propanol)1:2[1][2]
Enzyme Loading (Novozym 435)5% (w/w of oleic acid)
Agitation Speed250 rpm
Reaction Time for High Conversion6 - 12 hours

Table 2: Effect of Reaction Time and Water Removal on Oleic Acid Conversion

Reaction Time (hours)Conversion with n-propanol (%)Conversion with n-propanol and Molecular Sieves (%)Reference
688.9-
Not Specified-94.7

Table 3: Reusability of Immobilized Lipase (Novozym 435) in this compound Synthesis

Number of CyclesRemaining FFA Conversion (%)Reference
594% of initial value

Experimental Protocols

This section provides a detailed methodology for the lipase-catalyzed synthesis of this compound in a solvent-free system.

Materials and Equipment
  • Substrates: Oleic acid (high purity), n-propanol (analytical grade)

  • Enzyme: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on a macroporous acrylic resin)

  • Equipment:

    • Erlenmeyer flask (250 ml) or a suitable batch reactor

    • Magnetic stirrer with heating capabilities or a temperature-controlled shaker

    • Apparatus for titration to determine Free Fatty Acid (FFA) conversion

    • (Optional) Molecular sieves for water removal

    • Filtration apparatus for enzyme recovery

Protocol for this compound Synthesis
  • Substrate Preparation: In a 250 ml Erlenmeyer flask, prepare a reaction mixture containing oleic acid and n-propanol. A typical starting batch could consist of 40 g of oleic acid. The recommended molar ratio of oleic acid to n-propanol is 1:2.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the substrate mixture. The optimal enzyme loading is 5% based on the weight of the oleic acid.

  • Reaction Conditions:

    • Set the reaction temperature to 45°C.

    • Maintain a constant agitation speed of 250 rpm to minimize external mass transfer limitations.

  • Water Removal (Optional but Recommended): To enhance the final conversion, add molecular sieves to the reaction mixture to adsorb the water produced during the esterification. This shifts the reaction equilibrium towards the product side.

  • Monitoring the Reaction: Periodically withdraw samples from the reaction mixture (e.g., at 1, 3, 6, 9, 12, and 24 hours) to monitor the progress of the reaction. The conversion of oleic acid can be determined by titrating the remaining free fatty acids (FFA).

  • Product and Enzyme Recovery:

    • Upon completion of the reaction (typically after achieving the desired conversion), separate the immobilized enzyme from the product mixture by filtration.

    • The recovered enzyme can be washed and stored for reuse in subsequent batches.

    • The liquid product, this compound, can be purified from any remaining substrates. A common method is the removal of residual alcohols by thermal evaporation.

Visualizations

Experimental Workflow

G Experimental Workflow for Enzymatic Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Recovery cluster_output Output A Substrate Preparation (Oleic Acid & n-Propanol) B Add Immobilized Lipase (e.g., Novozym 435) A->B C Set Reaction Conditions (45°C, 250 rpm) B->C D (Optional) Add Molecular Sieves C->D E Monitor Reaction Progress (Titration of FFA) C->E D->E F Enzyme & Product Recovery (Filtration, Evaporation) E->F G Purified this compound F->G H Reusable Immobilized Lipase F->H

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Reaction Mechanism

The enzymatic esterification of oleic acid and propanol catalyzed by lipase generally follows a Ping-Pong Bi-Bi mechanism.

G Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification E Lipase (E) EA Acyl-Enzyme Complex (E-Acyl) E->EA + A EA->E - W E_P Lipase-Propyl Oleate Complex (E-P) EA->E_P + B E_P->E - P P This compound (P) A Oleic Acid (A) B Propanol (B) W Water (W)

Caption: Lipase-catalyzed esterification reaction mechanism.

References

Application Notes and Protocols for Propyl Oleate Production via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of propyl oleate through the transesterification of triglycerides. This compound, an ester of oleic acid and propanol, finds applications in various fields, including as a biodiesel, a lubricant, and a solvent in drug delivery systems. This document outlines different catalytic approaches—homogeneous, heterogeneous, and enzymatic—for its production, presenting quantitative data, detailed experimental procedures, and a visual representation of the workflow.

Introduction to Transesterification for this compound Production

Transesterification is a chemical reaction in which the ester of a carboxylic acid is transformed into another ester of the same acid. For this compound production, this typically involves the reaction of a triglyceride (the primary component of vegetable oils and animal fats) with propanol in the presence of a catalyst. The triglyceride, which is a triester of glycerol and three fatty acids (predominantly oleic acid in many oils), reacts with three molecules of propanol to yield three molecules of fatty acid propyl esters (including this compound) and one molecule of glycerol as a by-product.

The overall reaction can be summarized as follows:

Triglyceride (containing oleate chains) + 3 Propanol ⇌ 3 this compound + Glycerol

The choice of catalyst is crucial and significantly influences the reaction conditions, yield, and purity of the final product. The three main types of catalysts used are:

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically liquid). Common examples include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sulfuric acid (H₂SO₄). They offer high reaction rates but can be challenging to separate from the product mixture, often requiring neutralization and washing steps that can lead to saponification (soap formation) and product loss.

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This facilitates their separation from the reaction products, allowing for easier purification and catalyst reuse. Examples include various metal oxides and supported catalysts.

  • Enzymatic Catalysts (Biocatalysts): Lipases are enzymes that can catalyze the transesterification reaction under mild conditions. This approach is highly specific, produces high-purity products, and avoids the formation of by-products like soaps. However, the cost of enzymes and longer reaction times can be a drawback.

Comparative Data on Catalytic Systems

The following tables summarize quantitative data from various studies on the transesterification reaction for the production of fatty acid alkyl esters, providing a basis for comparing different catalytic systems and reaction conditions.

Table 1: Homogeneous Catalysis for Fatty Acid Alkyl Ester Production

CatalystFeedstockAlcoholMolar Ratio (Alcohol:Oil)Catalyst Conc. (wt%)Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
NaOHPalm OilMethanol10:10.7560->95[1]
KOHSunflower Oiliso-Propanol9:12.0901.586-88[2]
H₂SO₄Sunflower Oiliso-Propanol-1-3---[3]
NaOHSunflower OilEthanol12:11.080-81.4 (1st stage)[4]
MeONaCanola OilMethanol----97.0[5]

Table 2: Heterogeneous Catalysis for Fatty Acid Alkyl Ester Production

CatalystFeedstockAlcoholMolar Ratio (Alcohol:Oil)Catalyst Conc. (wt%)Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
NaOH/Al₂O₃Palm OilMethanol15:13.060399
MgOCanola OilMethanol---->90
Mg-Fe mixed oxideRapeseed OilMethanol/Butanol24:11.0120497.5
Zinc OxideCanola OilMethanol--225-230692.7

Table 3: Enzymatic Catalysis for Fatty Acid Alkyl Ester Production

Catalyst (Lipase)FeedstockAlcoholMolar Ratio (Alcohol:Oil)Enzyme LoadingTemperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
Novozym 435Rapeseed OilMethanol3:15% (w/w)402476.1
Lipozyme®High Oleic Sunflower OilButanol----~60 (solvent-free)
Novozym 435High Oleic Sunflower OilButanol5:1-60-96.5
Immobilized E. aerogenes lipaseJatropha OilMethanol4:150 U/g oil554894
Immobilized Rhizomucor miehei lipaseSunflower OilMethanol-----

Experimental Protocols

This section provides detailed methodologies for the production of this compound via transesterification using homogeneous, heterogeneous, and enzymatic catalysts.

Protocol 1: Homogeneous Alkaline-Catalyzed Transesterification

This protocol describes the synthesis of this compound from a vegetable oil rich in oleic acid (e.g., high-oleic sunflower oil) using potassium hydroxide as a homogeneous catalyst.

Materials:

  • High-oleic sunflower oil (or other suitable vegetable oil)

  • n-Propanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer with hotplate

  • Condenser

Procedure:

  • Catalyst Preparation: Prepare a solution of potassium hydroxide in n-propanol. For example, to achieve a 1% w/w catalyst concentration relative to the oil, dissolve 1 g of KOH in the required volume of n-propanol for a 100 g oil reaction. Ensure the KOH is completely dissolved.

  • Reaction Setup: Place 100 g of high-oleic sunflower oil into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heating and Catalyst Addition: Heat the oil to the desired reaction temperature (e.g., 60°C) with constant stirring. Once the temperature is stable, add the freshly prepared KOH/propanol solution to the flask. A typical molar ratio of propanol to oil is 6:1 to drive the reaction towards the product side.

  • Reaction: Allow the reaction to proceed for the specified time (e.g., 1-2 hours) while maintaining the temperature and stirring.

  • Product Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. Two distinct layers will form: an upper layer of propyl esters (this compound) and a lower layer of glycerol.

  • Glycerol Removal: Carefully drain the lower glycerol layer.

  • Washing: Wash the upper ester layer with warm distilled water to remove any residual catalyst, soap, and excess propanol. Repeat the washing step until the wash water is neutral.

  • Drying: Transfer the washed ester layer to a clean flask and add anhydrous sodium sulfate to remove any remaining water.

  • Solvent Removal: Filter the dried ester to remove the sodium sulfate. If a solvent like hexane was used for extraction, remove it using a rotary evaporator to obtain the purified this compound.

Protocol 2: Heterogeneous Acid-Catalyzed Transesterification

This protocol outlines the use of a solid acid catalyst for the production of this compound.

Materials:

  • Canola oil (or other suitable vegetable oil)

  • n-Propanol

  • Solid acid catalyst (e.g., sulfonated zirconia, Amberlyst-15)

  • Filtration apparatus

  • Rotary evaporator

  • Reaction vessel with mechanical stirring and temperature control

  • Condenser

Procedure:

  • Catalyst Activation: Activate the solid acid catalyst according to the manufacturer's instructions. This typically involves heating under vacuum to remove any adsorbed water.

  • Reaction Setup: Add the vegetable oil, n-propanol (e.g., at a 9:1 molar ratio to the oil), and the activated solid acid catalyst (e.g., 5 wt% of the oil) to the reaction vessel.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Catalyst Recovery: After the reaction period (e.g., 4-6 hours), cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Product Purification: The liquid product will consist of propyl esters, unreacted propanol, and glycerol. The excess propanol can be removed by distillation or using a rotary evaporator. The glycerol will phase-separate upon cooling and can be removed using a separatory funnel.

  • Final Purification: The propyl ester layer can be further purified by vacuum distillation to obtain high-purity this compound.

Protocol 3: Enzymatic (Lipase-Catalyzed) Transesterification

This protocol describes a milder, enzymatic approach to this compound synthesis.

Materials:

  • High-oleic sunflower oil

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Solvent (e.g., tert-butanol, optional to reduce alcohol inhibition)

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration system

Procedure:

  • Reaction Mixture: In a sealed flask, combine the high-oleic sunflower oil, n-propanol, and the immobilized lipase. A typical molar ratio of propanol to oil is 3:1. The enzyme loading is typically around 5-10% by weight of the oil. If using a solvent, it is added at this stage.

  • Incubation: Place the flask in a shaking incubator set to the optimal temperature for the lipase (e.g., 40-50°C) and agitate at a constant speed (e.g., 200 rpm) for the duration of the reaction (e.g., 24-48 hours).

  • Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration or centrifugation. The enzyme can be washed and reused for subsequent batches.

  • Product Separation and Purification: The liquid phase contains the propyl esters, glycerol, and unreacted starting materials. The glycerol, being immiscible, will separate upon standing and can be removed. Excess propanol and any solvent can be removed under reduced pressure using a rotary evaporator. The resulting this compound is typically of high purity and may not require extensive washing steps.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the production of this compound via transesterification.

Transesterification_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Transesterification Reaction cluster_separation Product Separation cluster_purification Product Purification Oil Vegetable Oil (e.g., Sunflower) ReactionVessel Reaction Vessel (Stirring & Heating) Oil->ReactionVessel Propanol n-Propanol Propanol->ReactionVessel Catalyst Catalyst (Homogeneous, Heterogeneous, or Enzymatic) Catalyst->ReactionVessel Separation Phase Separation (Glycerol Removal) ReactionVessel->Separation CatalystRecovery Catalyst Recovery (Filtration/Centrifugation) Separation->CatalystRecovery Washing Washing & Drying Separation->Washing Evaporation Solvent/Excess Propanol Removal Washing->Evaporation FinalProduct Purified This compound Evaporation->FinalProduct

Caption: General workflow for this compound production via transesterification.

This diagram outlines the key stages, from the preparation of reactants and catalyst to the final purification of the this compound product. The specific steps involved in separation and purification will vary depending on the type of catalyst used. For instance, catalyst recovery is a distinct step in heterogeneous and enzymatic catalysis, while for homogeneous catalysis, the focus is on washing to remove the dissolved catalyst.

References

Application Note: A Detailed Protocol for Lipase-Catalyzed Propyl Oleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl oleate is an ester with applications in various industries, including as a biolubricant, solvent, and in the formulation of cosmetics and pharmaceuticals. The enzymatic synthesis of this compound using lipases offers a green and sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and can generate undesirable byproducts. This protocol details the lipase-catalyzed esterification of oleic acid and n-propanol, primarily focusing on the use of Novozym 435, a commercially available immobilized lipase B from Candida antarctica.[1][2] This biocatalyst is widely used due to its high activity and stability.[1]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound.

Materials and Reagents

  • Oleic Acid (technical grade)

  • n-Propanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular Sieves (3Å)

  • Hexane (for enzyme washing)

  • Ethanol (for titration)

  • Phenolphthalein indicator

  • Potassium Hydroxide (KOH) solution (for titration)

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Water bath or heating mantle

  • Titration apparatus

  • Rotary evaporator

Experimental Procedure

  • Reactant Preparation: In a 250 mL Erlenmeyer flask, combine oleic acid and n-propanol. A typical molar ratio of oleic acid to n-propanol is 1:2.[3][4]

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. A standard enzyme loading is 5% (w/w) based on the weight of oleic acid.

  • Reaction Conditions:

    • Place the flask in an orbital shaker or on a heated magnetic stirrer.

    • Set the reaction temperature to 45°C.

    • Maintain a constant agitation speed of 250 rpm to minimize external mass transfer limitations.

    • The typical reaction time to achieve high conversion is 6 hours.

  • Water Removal (Optional but Recommended): To enhance the final conversion, add molecular sieves to the reaction mixture to adsorb the water produced during the esterification reaction. This can significantly increase the final free fatty acid (FFA) conversion.

  • Reaction Monitoring and Termination: The progress of the reaction can be monitored by determining the free fatty acid (FFA) conversion. This is typically done by titration.

    • Withdraw a small sample from the reaction mixture.

    • Dissolve the sample in a known volume of ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized KOH solution until a persistent pink color is observed.

    • The FFA conversion is calculated based on the reduction in the amount of oleic acid.

  • Product Recovery:

    • After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration.

    • The recovered enzyme can be washed with hexane and dried for reuse.

    • Remove the excess n-propanol and any remaining water from the product mixture using a rotary evaporator.

Data Presentation

The following tables summarize the quantitative data from studies on the lipase-catalyzed synthesis of this compound.

Table 1: Effect of Reaction Parameters on this compound Synthesis

ParameterOptimal ValueFFA Conversion (%)Reference
Temperature45°C~89
Oleic Acid:Propanol Molar Ratio1:2~89
Novozym 435 Loading5% (w/w of oleic acid)~89
Agitation Speed250 rpm~89
Reaction Time6 hours88.9

Table 2: Effect of Water Removal and Alcohol Type on FFA Conversion

ConditionFFA Conversion (%) after 6hReference
n-Propanol88.9
Isopropanol76.4
n-Propanol with Molecular Sieves94.7

Table 3: Reusability of Novozym 435 in this compound Synthesis

Reuse CycleFinal FFA Conversion (%)Reference
188.7
285.2
384.8
484.3
583.4

Mandatory Visualization

The following diagram illustrates the experimental workflow for the lipase-catalyzed synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Reactants Mix Oleic Acid and n-Propanol Enzyme Add Novozym 435 Reactants->Enzyme Reaction_Conditions Incubate at 45°C and 250 rpm Enzyme->Reaction_Conditions Water_Removal Add Molecular Sieves (Optional) Reaction_Conditions->Water_Removal Monitoring Monitor FFA Conversion (Titration) Reaction_Conditions->Monitoring Water_Removal->Monitoring Filtration Filter to Recover Enzyme Monitoring->Filtration Evaporation Evaporate Excess Propanol & Water Filtration->Evaporation Reuse Wash and Reuse Enzyme Filtration->Reuse Product This compound Evaporation->Product

Caption: Experimental workflow for lipase-catalyzed this compound synthesis.

References

Application of Propyl Oleate as a Biolubricant: Technical Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, the ester of propanol and oleic acid, is emerging as a promising biodegradable and renewable base oil for biolubricant formulations. Its inherent properties, such as high lubricity and a favorable viscosity profile, make it a suitable candidate for replacing mineral oil-based lubricants in various applications. These application notes provide a comprehensive overview of the properties, synthesis, and performance evaluation of this compound as a biolubricant. Detailed experimental protocols for its synthesis and characterization according to ASTM standards are also presented.

Physicochemical Properties of this compound

This compound is a monoester characterized by a long hydrocarbon chain, which imparts excellent lubricating properties. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsNotes
Chemical Formula C₂₁H₄₀O₂--
Molecular Weight 324.54 g/mol -
Appearance Colorless to pale yellow liquid-At room temperature
Melting Point -32.8°C[1]
Boiling Point 216-220°Cat 14 Torr[1]
Density 0.8699g/cm³at 15°C[1]
Flash Point 330°C[1]
Pour Point -26°C[1]
Water Solubility 2.83µg/Lat 20°C

Performance Characteristics of this compound as a Biolubricant

Table 2: Performance Characteristics of this compound (and similar Oleate Esters)

ParameterTest MethodTypical Value/Range (for similar oleate esters)Units
Kinematic Viscosity at 40°C ASTM D445Data not available for this compound. For comparison, oleate esters can range from 30-60 cSt.cSt
Kinematic Viscosity at 100°C ASTM D445Data not available for this compound. For comparison, oleate esters can range from 5-12 cSt.cSt
Viscosity Index (VI) ASTM D2270Calculated from 40°C and 100°C viscosities. High VI (>150) is desirable.-
Oxidation Stability ASTM D2272 / RancimatInduction time is a key metric. Longer times indicate better stability.minutes / hours
Wear Scar Diameter ASTM D4172Smaller diameter indicates better anti-wear properties. Typically < 0.5 mm for effective lubricants.mm
Coefficient of Friction ASTM D4172Lower value indicates better lubricity. Typically < 0.1 for boundary lubrication.-

Experimental Protocols

I. Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from oleic acid and propanol using an acid catalyst.

Materials:

  • Oleic acid

  • n-Propanol

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine oleic acid and an excess of n-propanol (e.g., a 1:3 molar ratio of oleic acid to propanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the oleic acid) to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux temperature (approximately 97-102°C) with continuous stirring.

  • Maintain the reaction at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with deionized water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess propanol and any residual water using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification oleic_acid Oleic Acid reflux Reflux (2-4 hours) oleic_acid->reflux propanol n-Propanol propanol->reflux catalyst H₂SO₄ catalyst->reflux wash Washing & Neutralization reflux->wash Cooling dry Drying wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation (Optional) evaporate->distill product This compound evaporate->product distill->product

Caption: Synthesis workflow for this compound.

II. Performance Evaluation Protocols

The following protocols are based on standard ASTM methods for lubricant testing.

A. Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

  • Procedure:

    • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

    • Charge the viscometer with the this compound sample.

    • Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

    • Use suction to draw the liquid level up to the mark above the upper timing bulb.

    • Release the suction and allow the liquid to flow freely.

    • Measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement to ensure reproducibility.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

B. Pour Point (ASTM D97)

This method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the this compound sample into the test jar to the marked level.

    • Heat the sample to a specified temperature to remove any thermal history.

    • Insert the thermometer and place the test jar in the cooling bath.

    • At each temperature that is a multiple of 3°C, remove the jar and tilt it to ascertain whether there is a movement of the specimen.

    • The pour point is the lowest temperature at which movement is observed, plus 3°C.

C. Flash Point (Cleveland Open Cup Method - ASTM D92)

This method determines the flash and fire points of petroleum products by a manual or automated Cleveland open cup apparatus.

  • Apparatus: Cleveland open cup apparatus (cup, heating plate, test flame applicator, thermometer).

  • Procedure:

    • Fill the cup with the this compound sample to the filling mark.

    • Heat the sample at a specified rate.

    • Apply a test flame across the center of the cup at specified temperature intervals.

    • The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

D. Oxidative Stability (Rotating Pressure Vessel Oxidation Test - RPVOT - ASTM D2272)

This test method utilizes an oxygen-pressured vessel to evaluate the oxidation stability of oils in the presence of water and a copper catalyst coil at 150°C.

  • Apparatus: Rotating pressure vessel, oxygen cylinder, pressure gauge, temperature-controlled bath.

  • Procedure:

    • A specified amount of the this compound sample, deionized water, and a copper catalyst coil are placed in a glass container.

    • The container is placed in the pressure vessel, which is then sealed and charged with oxygen to a specified pressure.

    • The vessel is placed in a temperature-controlled bath at 150°C and rotated at 100 rpm.

    • The pressure inside the vessel is monitored continuously.

    • The test is complete when the pressure drops by a specified amount from the maximum pressure. The time to this point is the oxidation stability, reported in minutes.

E. Tribological Properties (Four-Ball Wear Test - ASTM D4172)

This method evaluates the anti-wear properties of fluid lubricants in sliding contact.

  • Apparatus: Four-ball wear tester, microscope for wear scar measurement.

  • Procedure:

    • Three 12.7 mm diameter steel balls are clamped together and covered with the this compound sample.

    • A fourth 12.7 mm diameter steel ball is pressed with a specified force (e.g., 392 N) into the cavity formed by the three clamped balls.

    • The test lubricant is heated to a specified temperature (e.g., 75°C).

    • The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

    • After the test, the three lower balls are cleaned, and the average wear scar diameter is measured using a microscope. The coefficient of friction can also be recorded during the test.

Performance_Testing_Workflow cluster_sample Sample Preparation cluster_tests Performance Tests cluster_data Data Analysis propyl_oleate This compound Sample viscosity Viscosity (ASTM D445) propyl_oleate->viscosity pour_point Pour Point (ASTM D97) propyl_oleate->pour_point flash_point Flash Point (ASTM D92) propyl_oleate->flash_point oxidation Oxidative Stability (ASTM D2272) propyl_oleate->oxidation tribology Tribological Properties (ASTM D4172) propyl_oleate->tribology vi_calc Calculate Viscosity Index viscosity->vi_calc data_comp Compare with Standards pour_point->data_comp flash_point->data_comp oxidation->data_comp tribology->data_comp vi_calc->data_comp report Performance Report data_comp->report

Caption: Workflow for performance evaluation of this compound.

Conclusion

This compound demonstrates significant potential as a biodegradable and high-performance base oil for biolubricants. Its favorable physicochemical properties, coupled with its renewable origin, position it as a sustainable alternative to conventional mineral oil-based lubricants. The experimental protocols provided herein offer a standardized framework for the synthesis and comprehensive performance evaluation of this compound, enabling further research and development in the field of environmentally friendly lubrication. Further studies are warranted to generate a complete set of performance data for this compound to facilitate its broader application and commercialization.

References

Application Notes and Protocols for Propyl Oleate in Biofuel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, a fatty acid propyl ester (FAPRE), is emerging as a promising component in biofuel formulations. Derived from the esterification of oleic acid or transesterification of triglycerides with propanol, it offers a renewable and biodegradable alternative to conventional diesel fuel components. The use of a longer-chain alcohol like propanol can influence key fuel properties such as viscosity, cold flow behavior, and cetane number, making FAPREs like this compound a subject of significant research interest.[1][2] This document provides detailed application notes, protocols for synthesis and analysis, and a summary of the key performance characteristics of this compound in biofuel applications.

Data Presentation

The following tables summarize the key fuel properties of this compound and compare them with standard diesel and biodiesel (Fatty Acid Methyl Ester - FAME) specifications.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsTest Method
Molecular FormulaC21H40O2--
Molecular Weight324.54 g/mol -
Cetane Number55.7 - 58.8-ASTM D613
Kinematic Viscosity @ 40°C~5-6mm²/sASTM D445
Oxidation Stability (Rancimat)> 6hoursEN 14112
Cloud PointVaries°CASTM D2500
Pour PointVaries°CASTM D97
Flash Point> 130°CASTM D93

Note: Some values are estimated based on trends observed for fatty acid esters with varying alcohol chain lengths.

Table 2: Comparison of this compound with Biofuel Standards

PropertyThis compound (Typical)ASTM D6751 (B100)EN 14214 (FAME)
Kinematic Viscosity @ 40°C (mm²/s)~5-61.9 - 6.03.5 - 5.0
Cetane Number55.7 - 58.847 min.51 min.
Oxidation Stability @ 110°C (hours)> 63 min.8 min.
Cloud PointFeedstock DependentReportReport
Flash Point (°C)> 13093 min.101 min.

Signaling Pathways and Experimental Workflows

Synthesis_and_Testing_Workflow cluster_synthesis This compound Synthesis cluster_testing Biofuel Property Testing cluster_blending Biofuel Formulation Reactants Oleic Acid / Triglyceride + Propanol Reaction Esterification / Transesterification Reactants->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Purification Washing & Drying Reaction->Purification PropylOleate Pure this compound Purification->PropylOleate Viscosity Kinematic Viscosity (ASTM D445) PropylOleate->Viscosity Cetane Cetane Number (ASTM D613) PropylOleate->Cetane Oxidation Oxidation Stability (EN 14112) PropylOleate->Oxidation ColdFlow Cloud/Pour Point (ASTM D2500/D97) PropylOleate->ColdFlow Blending Blending PropylOleate->Blending Diesel Diesel Fuel Diesel->Blending BiofuelBlend This compound-Diesel Blend Blending->BiofuelBlend

Caption: Workflow for the synthesis and evaluation of this compound as a biofuel component.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from oleic acid and propanol using sulfuric acid as a catalyst.

Materials:

  • Oleic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers, graduated cylinders

Procedure:

  • Reactant Preparation: In a round-bottom flask, add oleic acid and n-propanol. A typical molar ratio is 1:6 (oleic acid:propanol) to drive the reaction towards the product side.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring. A typical catalyst concentration is 1-2% by weight of the oleic acid.

  • Reaction: Attach the reflux condenser and heat the mixture to the boiling point of propanol (approximately 97°C) with continuous stirring. The reaction is typically carried out for 2-4 hours.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.

  • Water Wash: Wash the organic layer with distilled water to remove any remaining salts.

  • Drying: Transfer the organic layer (this compound) to a clean beaker and dry over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent. For higher purity, the this compound can be purified by vacuum distillation.

Esterification_Protocol start Start reactants Mix Oleic Acid & Propanol start->reactants catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Heat under Reflux (2-4h) catalyst->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralize with NaHCO₃ Solution cool->neutralize wash Wash with Water neutralize->wash dry Dry with Anhydrous Na₂SO₄ wash->dry purify Filter/Vacuum Distill dry->purify end This compound purify->end

Caption: Step-by-step protocol for the synthesis of this compound via esterification.

Protocol 2: Synthesis of this compound via Base-Catalyzed Transesterification

This protocol outlines the production of fatty acid propyl esters from a triglyceride source (e.g., vegetable oil) and propanol.

Materials:

  • Triglyceride oil (e.g., sunflower, canola, or soybean oil)

  • n-Propanol

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers, graduated cylinders

Procedure:

  • Catalyst Preparation: Dissolve the base catalyst (e.g., 1% w/w of oil) in n-propanol. Ensure the catalyst is fully dissolved.

  • Reactant Preparation: Heat the triglyceride oil in the round-bottom flask to the desired reaction temperature (typically 40-70°C).

  • Reaction: Add the catalyst-alcohol mixture to the heated oil. A molar ratio of 1:6 to 1:9 (oil:propanol) is commonly used.[3] Maintain the reaction temperature and stir vigorously for 1-2 hours.

  • Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: the upper layer is the propyl ester (biodiesel), and the lower layer is glycerol.

  • Glycerol Removal: Drain the lower glycerol layer.

  • Washing: Wash the propyl ester layer with warm distilled water to remove any residual catalyst, soap, and glycerol. Repeat the washing until the water runs clear and has a neutral pH.

  • Drying: Heat the washed propyl ester to over 100°C to remove any residual water.

Protocol 3: Determination of Kinematic Viscosity (ASTM D445)

This protocol provides a general procedure for measuring the kinematic viscosity of this compound.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Timer accurate to 0.1 seconds

Procedure:

  • Temperature Equilibration: Place the viscometer in the constant temperature bath set to 40°C and allow it to equilibrate.

  • Sample Loading: Charge the viscometer with the this compound sample.

  • Flow Time Measurement: Allow the sample to flow under gravity through the capillary. Measure the time it takes for the sample to pass between two marked points on the viscometer.

  • Repeatability: Perform at least two measurements and ensure the flow times are within the acceptable repeatability limits of the method.

  • Calculation: Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Protocol 4: Determination of Cetane Number (ASTM D613)

The cetane number is a measure of the ignition quality of a diesel fuel.

Apparatus:

  • Standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine).

  • Reference fuels of known cetane numbers.

Procedure:

  • Engine Warm-up: Operate the CFR engine on a reference fuel until all operating conditions (temperatures, pressures) are stable.

  • Sample Introduction: Switch the engine's fuel supply to the this compound sample.

  • Compression Ratio Adjustment: Adjust the compression ratio of the engine until the ignition delay of the sample is a specific, standardized value.

  • Reference Fuel Bracketing: Run two reference fuels, one with a higher and one with a lower cetane number than the sample, and determine the compression ratios required to achieve the same ignition delay.

  • Interpolation: The cetane number of the sample is determined by interpolation between the cetane numbers and the engine's compression ratio readings of the two reference fuels.

Protocol 5: Determination of Oxidation Stability (EN 14112 - Rancimat Method)

This method assesses the resistance of the biofuel to oxidation under accelerated conditions.

Apparatus:

  • Rancimat instrument, consisting of a heating block, reaction vessels, and a system for measuring conductivity.

Procedure:

  • Sample Preparation: A specified amount of the this compound sample is placed in a reaction vessel.

  • Accelerated Oxidation: The sample is heated to 110°C while a constant stream of purified air is passed through it.

  • Detection of Volatile Acids: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water.

  • Induction Period Determination: The induction period is the time until the conductivity begins to increase rapidly, which indicates the formation of volatile carboxylic acids and the point at which the antioxidant capacity of the fuel is exhausted. A longer induction period signifies higher oxidation stability.

Protocol 6: Determination of Cloud Point (ASTM D2500)

The cloud point is the temperature at which a cloud of wax crystals first appears in a liquid when it is cooled under specified conditions.

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath

Procedure:

  • Sample Preparation: The this compound sample is poured into the test jar to a specified level.

  • Cooling: The test jar is placed in a cooling bath.

  • Observation: The sample is inspected at 1°C intervals as it cools.

  • Cloud Point Determination: The temperature at which the first haze or cloudiness is observed at the bottom of the test jar is recorded as the cloud point.

Applications and Future Perspectives

This compound shows considerable promise as a biofuel component. Its properties, such as a high cetane number and good lubricity, can enhance the performance of diesel fuels. The addition of this compound to diesel can increase the fuel's density and viscosity.[3] Furthermore, the use of longer-chain alcohols like propanol in biodiesel synthesis can improve cold flow properties compared to their methyl ester counterparts.[4]

Future research should focus on optimizing the production process of this compound, exploring the use of various feedstocks, and conducting extensive engine performance and emission testing of this compound-diesel blends. The development of cost-effective and sustainable production methods will be crucial for the commercial viability of this compound as a mainstream biofuel component. The use of antioxidants, such as propyl gallate, can also be explored to further enhance the oxidative stability of biofuels containing this compound.

References

Propyl Oleate: A Versatile Solvent for Lipophilic Compounds in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl oleate, the ester of propyl alcohol and oleic acid, is a colorless to pale yellow liquid with a mild, fatty odor. Its chemical structure, characterized by a long, unsaturated fatty acid chain, renders it highly lipophilic and an excellent solvent for a wide range of poorly water-soluble compounds. This property makes it a valuable excipient in pharmaceutical formulations, particularly for lipophilic active pharmaceutical ingredients (APIs). This compound is used as a vehicle in parenteral, oral, and topical drug delivery systems to enhance the solubility and bioavailability of drugs.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a solvent for lipophilic compounds.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective application in formulations.

PropertyValueReference
Chemical Formula C21H40O2[3]
Molecular Weight 324.54 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, fatty
Boiling Point 216-220 °C at 14 Torr
Density 0.8699 g/cm³ at 15 °C
Water Solubility 2.83 µg/L at 20 °C
LogP 6.2

Applications in Formulations

This compound's high lipophilicity and good solvent properties make it suitable for various pharmaceutical formulations:

  • Parenteral Formulations: It can be used as a vehicle for intramuscular and subcutaneous injections of lipophilic drugs like steroids. Its biocompatibility and slow-release characteristics are advantageous for sustained-release formulations.

  • Oral Formulations: this compound is a key component in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) for improving the oral bioavailability of poorly soluble drugs.

  • Topical Formulations: Its emollient properties and ability to penetrate the stratum corneum make it a useful component in creams, ointments, and transdermal patches for the delivery of lipophilic APIs.

Quantitative Solubility Data

While specific quantitative solubility data for a wide range of lipophilic compounds directly in this compound is not extensively available in the public domain, data for structurally similar fatty acid esters like ethyl oleate can provide a useful reference point. The following table summarizes the available solubility information for selected lipophilic compounds in relevant solvents.

Note: The following data is intended for comparative purposes. Researchers are strongly encouraged to determine the solubility of their specific compound in this compound using the protocols provided in this document.

CompoundSolventSolubilityTemperature (°C)Reference
Testosterone PropionateEthyl OleateReadily SolubleNot Specified
ProgesteroneVegetable OilsSparingly SolubleNot Specified
DiazepamAlcoholSolubleNot Specified
DiazepamChloroformFreely SolubleNot Specified

Experimental Protocols

Protocol for Determining the Solubility of a Lipophilic Compound in this compound (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a lipophilic compound in this compound.

Materials:

  • Lipophilic compound (powder form)

  • This compound (high purity)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature incubator or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the lipophilic compound to a series of glass vials. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains at equilibrium.

    • Add a known volume or weight of this compound to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved lipophilic compound using a validated HPLC method or another appropriate analytical technique.

  • Data Analysis:

    • Calculate the solubility of the lipophilic compound in this compound, expressed in units such as mg/mL or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol for High-Throughput Kinetic Solubility Screening using Turbidimetry

This protocol provides a method for rapidly assessing the kinetic solubility of a compound in a system containing this compound, which is particularly useful in early-stage drug discovery. This method relies on the principle that a compound precipitating out of solution will cause turbidity.

Materials:

  • Lipophilic compound (as a stock solution in a water-miscible solvent like DMSO)

  • This compound

  • A suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Microplate reader with turbidity measurement capabilities (spectrophotometer at a wavelength like 620 nm)

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the lipophilic compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).

    • In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Solubility Assay:

    • To a separate 96-well plate, add a fixed volume of this compound to each well.

    • Add the aqueous buffer to each well. The ratio of this compound to buffer will depend on the specific formulation being mimicked.

    • Transfer a small volume of the compound stock solutions from the dilution plate to the assay plate. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Include control wells containing only the this compound/buffer mixture and the organic solvent to measure the background absorbance.

  • Incubation and Measurement:

    • Seal the plate and incubate it at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 2 hours), with gentle shaking.

    • Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the control wells from the absorbance of the test wells.

    • Plot the absorbance versus the concentration of the lipophilic compound.

    • The kinetic solubility is typically defined as the concentration at which the absorbance begins to increase significantly, indicating the onset of precipitation.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound as a solvent.

experimental_workflow cluster_prep Preparation cluster_process Solubility Determination cluster_result Result prep_compound Lipophilic Compound (Solid) add_excess Add Excess Compound to this compound prep_compound->add_excess prep_solvent This compound prep_solvent->add_excess equilibrate Equilibrate (Shake at const. Temp) add_excess->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze solubility_data Quantitative Solubility Data analyze->solubility_data

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

logical_relationship compound Lipophilic Compound (Poor Aqueous Solubility) formulation Pharmaceutical Formulation (e.g., Parenteral, Oral, Topical) compound->formulation solvent This compound (Lipophilic Solvent) solvent->formulation outcome Enhanced Solubility & Improved Bioavailability formulation->outcome

Caption: Logical relationship of this compound in enhancing drug delivery.

Conclusion

This compound is a versatile and effective solvent for a wide range of lipophilic compounds, making it a valuable tool for researchers and drug development professionals. Its favorable physicochemical properties and biocompatibility allow for its use in various pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs. The experimental protocols provided herein offer a practical guide for determining the solubility of compounds in this compound, enabling its rational application in formulation development.

References

Application Note: High-Throughput Analysis of Propyl Oleate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative analysis of propyl oleate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fatty acid ester, finds applications in various industries, including pharmaceuticals and cosmetics, as an emollient and solvent. Accurate and reliable quantification is crucial for quality control, formulation development, and stability studies. The described protocol outlines a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high sensitivity, selectivity, and reproducibility.

Introduction

This compound is the ester formed from the condensation of propanol and oleic acid. Its analysis by GC-MS is a preferred method due to the technique's ability to separate volatile and semi-volatile compounds and provide definitive identification based on mass spectra. This document provides a detailed protocol for the GC-MS analysis of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to be straightforward and applicable to a variety of sample matrices.

Materials:

  • This compound standard

  • Hexane (or other suitable volatile organic solvent like heptane or dichloromethane)[1]

  • 0.22 µm syringe filters[2]

  • Autosampler vials with inserts[1][3]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From the stock solution, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, accurately weigh and dissolve the sample in hexane to achieve a final concentration within the calibration range.[2]

    • For solid samples, dissolve a known amount in hexane. Sonication may be used to ensure complete dissolution.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

  • Vial Transfer: Transfer the filtered solutions into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MSD or similar).

Gas Chromatography (GC) Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1)
Oven Program Initial temperature of 120 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 10 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Transfer Line Temp 280 °C
Scan Range m/z 40-550
Solvent Delay 3.5 min

Data Presentation

The quantitative analysis of this compound by GC-MS yields characteristic data essential for its identification and quantification.

Table 1: Quantitative Data for this compound Analysis

ParameterExpected ValueDescription
Molecular Weight 324.57 g/mol The molecular mass of this compound (C21H40O2).
Retention Time (RT) VariableDependent on the specific GC conditions and column. Should be consistent across runs.
Molecular Ion (M+) m/z 324The parent ion peak, which may be of low intensity.
Base Peak m/z 55The most abundant fragment ion.
Key Fragment Ions m/z 41, 55, 69, 83, 97Characteristic ions resulting from the fragmentation of the alkyl chain.
McLafferty Rearrangement Ion m/z 282Resulting from the loss of a propene molecule (C3H6).
Other Significant Ions m/z 265, 222Ions corresponding to the loss of the propyl group and further fragmentation.

Note: The fragmentation pattern is based on typical electron ionization of fatty acid esters. The relative abundances of fragment ions should be used for spectral matching against a reference library.

Mandatory Visualization

The following diagrams illustrate the key processes and workflows described in this application note.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Hexane A->B C Filtration (0.22 um) B->C D Transfer to Autosampler Vial C->D E Injection into GC D->E Automated Injection F Chromatographic Separation E->F G Elution to MS F->G H Ionization (EI, 70 eV) G->H I Mass Analysis (Quadrupole) H->I J Peak Integration I->J Data Acquisition K Spectral Library Matching J->K L Quantification using Calibration Curve K->L M Reporting L->M

Caption: Workflow for the GC-MS analysis of this compound.

Propyl_Oleate_Fragmentation Key Fragmentation Pathways of this compound cluster_frags Primary Fragments cluster_alkyl Alkyl Chain Fragments parent This compound Cation [M]+ (m/z 324) frag1 Loss of Propoxy Radical [M-OC3H7]+ (m/z 265) parent->frag1 - •OC3H7 frag2 Loss of Propyl Radical [M-C3H7]+ (m/z 281) parent->frag2 - •C3H7 frag3 McLafferty Rearrangement [M-C3H6]+ (m/z 282) parent->frag3 - C3H6 alkyl1 [C4H7]+ (m/z 55) parent->alkyl1 Alkyl chain cleavage alkyl2 [C5H9]+ (m/z 69) alkyl3 [C6H11]+ (m/z 83)

Caption: Simplified fragmentation of this compound in EI-MS.

Conclusion

The GC-MS method presented in this application note provides a reliable and sensitive approach for the determination of this compound. The detailed protocol for sample preparation and instrument parameters, along with the representative quantitative data, offers a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high selectivity of mass spectrometric detection ensures accurate identification and quantification, which is essential for both research and quality control purposes.

References

Application Notes and Protocols for the Quantitative Analysis of Propyl Oleate Using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate is an ester of oleic acid and propanol, commonly used as a solvent and emollient in the pharmaceutical and cosmetic industries. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. ¹H NMR is particularly advantageous as the integrated signal intensity is directly proportional to the number of protons, allowing for accurate quantification without the need for identical reference standards for the analyte.

This document provides a detailed protocol for the quantitative analysis of this compound using ¹H NMR spectroscopy with an internal standard.

Principle of Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR relies on the principle that the area of a resonance signal in a ¹H NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By incorporating a known amount of an internal standard with a certified purity into a sample containing the analyte, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

The purity of the analyte (this compound) can be calculated using the following equation:

Where:

  • P : Purity (in %)

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : mass

  • analyte : this compound

  • std : Internal Standard

Materials and Equipment

Reagents and Materials Equipment
This compound (Analyte)NMR Spectrometer (e.g., 400 MHz or higher)
1,3,5-Trimethoxybenzene (Internal Standard, >99% purity)5 mm NMR tubes
Deuterated Chloroform (CDCl₃) with 0.03% v/v TMSAnalytical balance (readability ± 0.01 mg)
Pipettes and tipsVortex mixer
VialsSpatula
Pasteur pipettes and bulbsFume hood

Experimental Protocols

Selection of Internal Standard

1,3,5-Trimethoxybenzene is chosen as the internal standard for the following reasons:

  • It is a stable, non-volatile solid that can be accurately weighed.

  • It is soluble in CDCl₃.

  • Its ¹H NMR spectrum in CDCl₃ shows two sharp singlets at approximately 6.1 ppm (Ar-H) and 3.8 ppm (OCH₃), which do not overlap with the signals of this compound.[1][2]

Sample Preparation

This protocol is for the preparation of one sample. It is recommended to prepare samples in triplicate for statistical validation.

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of 1,3,5-trimethoxybenzene into a clean, dry vial. Record the exact mass.

  • Weighing the Analyte: Accurately weigh approximately 15-25 mg of this compound directly into the same vial. Record the exact mass.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ (containing 0.03% v/v TMS) to the vial.

  • Mixing: Cap the vial and vortex for at least 30 seconds to ensure complete dissolution of both the analyte and the internal standard. A clear, homogeneous solution should be obtained.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Below is a DOT script for the sample preparation workflow.

G Sample Preparation Workflow cluster_weighing Weighing cluster_dissolution Dissolution & Mixing cluster_transfer Transfer weigh_IS Accurately weigh 1,3,5-Trimethoxybenzene (Internal Standard) weigh_analyte Accurately weigh This compound (Analyte) weigh_IS->weigh_analyte into the same vial add_solvent Add ~0.7 mL CDCl3 with TMS weigh_analyte->add_solvent vortex Vortex for 30s to ensure complete dissolution add_solvent->vortex transfer_tube Transfer solution to a 5 mm NMR tube vortex->transfer_tube

Caption: Workflow for the preparation of a qNMR sample of this compound with an internal standard.

¹H NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument to obtain a homogeneous magnetic field.

  • Acquisition Parameters: Set the following parameters for quantitative analysis:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A relaxation delay of 30 seconds is generally sufficient.

    • Number of Scans (ns): A minimum of 8 scans should be acquired to ensure a good signal-to-noise ratio.

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): A range that encompasses all signals of interest (e.g., -1 to 11 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical).

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all signals.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Manually integrate the selected signals for both this compound and the internal standard. Ensure that the integration region covers the entire signal, including any ¹³C satellites.

Below is a DOT script for the logical relationship of data acquisition and processing.

G Data Acquisition and Processing Logic cluster_acquisition NMR Data Acquisition cluster_processing Data Processing lock_shim Lock and Shim set_params Set Quantitative Parameters (d1, ns, etc.) lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Signals reference->integrate

Caption: Logical flow from NMR data acquisition to signal integration.

Data Presentation

The following tables summarize the key data for this compound and the internal standard, 1,3,5-trimethoxybenzene.

Table 1: ¹H NMR Signal Assignment for this compound in CDCl₃ [3]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Number of Protons (N)
=CH -5.34Multiplet2
-O-CH ₂-CH₂-CH₃4.05Triplet2
-CH ₂-COO-2.28Triplet2
Allylic CH2.01Multiplet4
-O-CH₂-CH ₂-CH₃1.62Sextet2
-(CH ₂)n-1.28Multiplet20
Terminal CH ₃ (Oleate)0.88Triplet3
-O-CH₂-CH₂-CH0.92Triplet3

Table 2: ¹H NMR Signal Assignment for 1,3,5-Trimethoxybenzene (Internal Standard) in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Number of Protons (N)
Ar-H ~6.1Singlet3
-OCH~3.8Singlet9

Table 3: Constants for Quantitative Calculation

Compound Molecular Weight ( g/mol )
This compound324.54[4]
1,3,5-Trimethoxybenzene168.19

Table 4: Example Quantitative Data

Parameter This compound (Analyte) 1,3,5-Trimethoxybenzene (Standard)
Signal for Integration Triplet at 4.05 ppmSinglet at ~6.1 ppm
Number of Protons (N) 23
Mass (m) Record experimental valueRecord experimental value
Integral Value (I) Record experimental valueRecord experimental value
Purity (P) To be calculated>99% (use certified value)

Calculation of this compound Purity

Using the data from Table 4 and the qNMR equation, the purity of the this compound sample can be calculated.

Example Calculation:

Assuming the following experimental data:

  • m_analyte: 20.15 mg

  • m_std: 8.52 mg

  • I_analyte (at 4.05 ppm): 5.80

  • I_std (at ~6.1 ppm): 2.50

  • P_std: 99.5%

Therefore, the purity of the this compound sample is determined to be 97.8%.

References

Application Notes and Protocols for the Formulation of Microemulsions Using Propyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of microemulsions utilizing propyl oleate as the oil phase. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. Their ability to enhance the solubility and bioavailability of poorly water-soluble drugs makes them a promising vehicle for drug delivery. This compound, an ester of propanol and oleic acid, is a suitable oil phase due to its biocompatibility and solvent properties.

Note on this compound Data: While the following protocols are directly applicable to the formulation of this compound-based microemulsions, specific quantitative data for such systems is limited in publicly available literature. Therefore, representative data from microemulsions formulated with a closely related oleate ester, ethyl oleate, is presented in the tables for illustrative purposes. Researchers should generate specific data for their this compound formulations.

Component Selection

The initial and most critical step in formulating a microemulsion is the selection of its components: the oil phase, surfactant, and cosurfactant. This selection is primarily guided by the solubility of the active pharmaceutical ingredient (API) and the desired properties of the final formulation.

Protocol 1: Excipient Screening for API Solubility

  • Objective: To identify a suitable oil, surfactant, and cosurfactant that can effectively solubilize the target API.

  • Materials:

    • This compound (or other candidate oils)

    • Various surfactants (e.g., Tween 80, Labrasol®, Cremophor® EL)

    • Various cosurfactants (e.g., Transcutol®, Propylene Glycol, Ethanol)

    • Active Pharmaceutical Ingredient (API)

    • Vials, magnetic stirrer, analytical balance.

  • Methodology:

    • Add an excess amount of the API to a vial containing a known volume (e.g., 2 mL) of the selected oil, surfactant, or cosurfactant.

    • Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

    • After reaching equilibrium, centrifuge the samples to separate the undissolved API.

    • Carefully collect the supernatant and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • The excipients demonstrating the highest solubility for the API are selected for the next stage of formulation development.

Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are essential for identifying the concentration ranges of the oil, surfactant/cosurfactant mixture (Sₘᵢₓ), and water that result in the formation of a stable microemulsion.

Protocol 2: Constructing a Pseudo-Ternary Phase Diagram using the Water Titration Method

  • Objective: To delineate the microemulsion region for a specific system of oil, Sₘᵢₓ, and water.

  • Materials:

    • This compound (Oil)

    • Selected Surfactant

    • Selected Cosurfactant

    • Purified Water

    • Glass vials, magnetic stirrer, burette.

  • Methodology:

    • Prepare mixtures of the chosen surfactant and cosurfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare a series of mixtures with this compound at different weight ratios, typically ranging from 9:1 to 1:9 (Oil:Sₘᵢₓ).

    • Titrate each Oil:Sₘᵢₓ mixture with water dropwise from a burette under constant, gentle magnetic stirring.

    • After each addition of water, visually inspect the mixture for transparency and homogeneity. The transition from a turbid to a clear, isotropic solution marks the boundary of the microemulsion region.

    • Record the mass of each component at these boundary points.

    • Plot the percentages of oil, Sₘᵢₓ, and water on a ternary phase diagram software to visualize the microemulsion region.

Formulation of the this compound Microemulsion

Once the microemulsion region is identified from the phase diagram, a specific formulation can be prepared. It is advisable to select a composition from the central portion of the microemulsion region to ensure maximum stability.

Protocol 3: Preparation of a Drug-Loaded this compound Microemulsion

  • Objective: To prepare a stable and transparent drug-loaded microemulsion.

  • Materials:

    • This compound

    • Selected Surfactant

    • Selected Cosurfactant

    • Purified Water

    • Active Pharmaceutical Ingredient (API)

    • Glass vial, magnetic stirrer, vortex mixer.

  • Methodology:

    • Accurately weigh the required amounts of this compound, surfactant, and cosurfactant into a glass vial.

    • If a drug is to be incorporated, dissolve the pre-weighed API in the oil/Sₘᵢₓ mixture. Gentle heating or vortexing may be applied to facilitate dissolution.

    • Slowly add the required amount of purified water to the oil/Sₘᵢₓ/API mixture drop by drop while maintaining continuous, gentle stirring.

    • Continue stirring until a transparent and homogenous microemulsion is formed spontaneously.

Table 1: Example of an Optimized Microemulsion Formulation using an Oleate Ester

ComponentFunctionConcentration (% w/w)
Ethyl Oleate*Oil Phase10
Tween 80Surfactant45
Transcutol®Cosurfactant15
WaterAqueous Phase30
API Active Ingredient 1

*Data for Ethyl Oleate is used as a representative example.

Characterization of the this compound Microemulsion

Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated microemulsion.

Protocol 4: Physicochemical Characterization

  • Objective: To determine the key physical and chemical properties of the microemulsion.

  • Methodologies:

    • Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.

    • Particle Size and Polydispersity Index (PDI): Determine the mean droplet size and the width of the size distribution using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the microemulsion droplets using DLS to predict its long-term stability. Higher absolute zeta potential values (typically > ±30 mV) indicate better stability.

    • Viscosity: Measure the viscosity of the microemulsion using a viscometer or rheometer. This is important for applications such as topical or parenteral administration.

    • Conductivity: Measure the electrical conductivity to help determine the type of microemulsion (o/w, w/o, or bicontinuous). A significant increase in conductivity upon dilution with water suggests an o/w microemulsion.

    • pH Measurement: Determine the pH of the formulation, which is particularly important for dermal and parenteral applications to ensure compatibility with biological tissues.

    • Refractive Index: Measure the refractive index using a refractometer to confirm the isotropic nature of the microemulsion.

Table 2: Physicochemical Characterization of a Representative Oleate Ester-Based Microemulsion

ParameterValue
AppearanceTransparent, Homogeneous Liquid
Droplet Size (nm)25.4 ± 2.1
Polydispersity Index (PDI)0.15 ± 0.03
Zeta Potential (mV)-15.8 ± 1.5
Viscosity (cP)45.7 ± 3.2
Electrical Conductivity (µS/cm)120.5 ± 5.6
pH6.5 ± 0.2
Refractive Index1.421 ± 0.002

*Data for an Ethyl Oleate-based microemulsion is presented for illustrative purposes.

In Vitro Drug Release Studies

Evaluating the drug release profile from the microemulsion is a critical step in assessing its performance as a drug delivery system.

Protocol 5: In Vitro Drug Release using Franz Diffusion Cells

  • Objective: To determine the rate and extent of drug release from the microemulsion.

  • Materials and Equipment:

    • Franz diffusion cells

    • Synthetic or biological membrane (e.g., cellulose acetate, animal skin)

    • Receptor medium (e.g., phosphate-buffered saline)

    • Water bath with stirrer

    • Syringes and collection vials

    • Validated analytical instrument (HPLC or UV-Vis).

  • Methodology:

    • Hydrate the membrane in the receptor medium for at least 12 hours prior to the experiment.

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

    • Fill the receptor compartment with the receptor medium and place the cells in a water bath maintained at 37 ± 0.5°C with constant stirring.

    • Apply a known quantity of the drug-loaded microemulsion to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

    • Analyze the drug concentration in the collected samples.

    • Calculate the cumulative percentage of drug released over time and plot the release profile.

Table 3: Representative In Vitro Drug Release Data

Time (hours)Cumulative Drug Release (%)
115.2 ± 1.8
228.9 ± 2.5
452.1 ± 3.1
878.5 ± 4.2
1291.3 ± 3.8
2498.6 ± 2.9

Visualizations

Microemulsion_Formulation_Workflow cluster_0 Component Selection cluster_1 Formulation Development cluster_2 Characterization cluster_3 Performance Evaluation A API Solubility Screening B Select this compound (Oil) A->B C Select Surfactant A->C D Select Cosurfactant A->D E Construct Pseudo-Ternary Phase Diagram D->E F Identify Microemulsion Region E->F G Prepare Drug-Loaded Microemulsion F->G H Particle Size & PDI G->H I Zeta Potential G->I J Viscosity G->J K Conductivity & pH G->K M Stability Studies G->M L In Vitro Drug Release K->L

Caption: Workflow for the formulation and evaluation of a this compound-based microemulsion.

Component_Relationships ME Microemulsion Oil This compound (Oil Phase) ME->Oil Dispersed Phase Water Aqueous Phase ME->Water Continuous Phase (for o/w) Smix Surfactant/ Cosurfactant (Smix) ME->Smix Stabilizes Interface API API Oil->API Solubilizes Smix->ME Forms

Caption: Inter-relationships of components in an oil-in-water (o/w) microemulsion system.

Application Notes and Protocols: Propyl Oleate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, the ester of propanol and oleic acid, is a bio-based, non-phthalate plasticizer that offers a promising alternative to traditional plasticizers in various polymer systems. Its long aliphatic chain and ester functionality allow it to effectively increase the flexibility, reduce the brittleness, and lower the glass transition temperature (Tg) of polymers. These properties are particularly relevant in the development of materials for biomedical applications, such as drug delivery systems and medical device components, where biocompatibility and the absence of harmful leachables are critical. This document provides detailed application notes and protocols for the use of this compound as a plasticizer.

Principle of Plasticization

Plasticizers work by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[1] This increased mobility of the polymer chains leads to a decrease in the material's stiffness and an increase in its flexibility and ductility. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular weight, and its chemical structure. This compound's long, non-polar oleic acid chain provides good compatibility with many polymers, while the polar ester group can interact with polar polymer segments, enhancing its plasticizing effect.

Data Presentation: Performance of Oleate-Based Plasticizers

Plasticizer SystemConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)
Neat PVC0~50<10
PVC/Epoxidized Methyl Oleate50~18~350
PVC/Epoxidized Soybean Oil (rich in oleates)50~20~300
PVC/Di(2-ethylhexyl) phthalate (DEHP) - Reference50~17~380

Note: This table is a compilation of representative data from various sources on oleate-based plasticizers and should be used for comparative purposes only. Actual results with this compound may vary depending on the specific polymer, processing conditions, and other additives.

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solution Casting

This protocol describes the preparation of polymer films plasticized with this compound using the solution casting method, which is suitable for laboratory-scale screening and characterization.

Materials:

  • Polymer (e.g., PVC, Polylactic acid - PLA)

  • This compound

  • Suitable solvent (e.g., Tetrahydrofuran - THF for PVC and PLA)

  • Glass petri dishes or flat glass plates

  • Drying oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the solution at room temperature until the polymer is completely dissolved.

  • Plasticizer Addition:

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., 10, 20, 30 parts per hundred parts of resin - phr).

    • Add the this compound to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting:

    • Pour the plasticized polymer solution into a clean, dry glass petri dish or onto a level glass plate.

    • Ensure the solution spreads evenly to form a film of uniform thickness.

  • Drying:

    • Place the cast films in a fume hood at room temperature to allow for slow evaporation of the solvent for 24 hours.

    • Transfer the films to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 40-50°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

  • Film Characterization:

    • Carefully peel the dried films from the glass substrate.

    • Store the films in a desiccator before proceeding with characterization tests.

Protocol 2: Evaluation of Mechanical Properties

This protocol outlines the procedure for determining the tensile strength and elongation at break of the prepared plasticized polymer films, following principles similar to ASTM D882.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Calipers for measuring film thickness

  • Dumbbell-shaped die for cutting test specimens

Procedure:

  • Sample Preparation:

    • Cut the plasticized polymer films into dumbbell-shaped specimens using the die.

    • Measure the thickness of the gauge section of each specimen at three different points and calculate the average thickness.

  • Tensile Testing:

    • Set the gauge length on the UTM.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

    • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculate the elongation at break as the percentage increase in length from the original gauge length to the length at the point of fracture.[2]

    • Test at least five specimens for each formulation and report the average values and standard deviations.

Protocol 3: Determination of Glass Transition Temperature (Tg)

This protocol describes the measurement of the glass transition temperature of the plasticized polymer using Differential Scanning Calorimetry (DSC). A decrease in Tg is a key indicator of effective plasticization.[3][4]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the plasticized polymer film.

    • Place the sample in a hermetic aluminum pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., for PVC, heat to 200°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg (e.g., -50°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Mandatory Visualizations

experimental_workflow cluster_prep Film Preparation cluster_char Characterization prep_start Start: Polymer & this compound dissolve Dissolve Polymer in Solvent prep_start->dissolve add_plast Add this compound dissolve->add_plast cast_film Solution Casting add_plast->cast_film dry_film Drying cast_film->dry_film prep_end Result: Plasticized Film dry_film->prep_end tensile Tensile Testing (ASTM D882) prep_end->tensile dsc DSC Analysis prep_end->dsc char_end End: Performance Data tensile->char_end Tensile Strength, Elongation at Break dsc->char_end Glass Transition (Tg)

Caption: Experimental workflow for preparing and characterizing polymer films plasticized with this compound.

plasticization_mechanism cluster_before Rigid Polymer Matrix (Strong Intermolecular Forces) cluster_after Flexible Polymer Matrix (Reduced Intermolecular Forces) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain po1 This compound p4 Polymer Chain p4->po1 p5 Polymer Chain po1->p5 po2 This compound p5->po2 p6 Polymer Chain po2->p6

Caption: Mechanism of polymer plasticization by this compound.

References

Application Notes and Protocols: Synthesis and Novel Applications of Propyl Oleate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, an ester derived from the esterification of oleic acid and propanol, and its derivatives are gaining significant attention across various industrial and biomedical fields. Their biocompatibility, biodegradability, and unique physicochemical properties make them promising candidates for development as novel biolubricants, drug delivery vehicles, and therapeutic agents. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with methodologies for evaluating their application in these innovative areas.

Data Summary

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through both chemical and enzymatic routes. Chemical synthesis often employs acid catalysts, while enzymatic synthesis offers a greener alternative with high specificity. Further modifications, such as epoxidation and PEGylation, can be performed to tailor the molecule's properties for specific applications.

ProductSynthesis MethodReactantsCatalyst/EnzymeReaction ConditionsYieldReference
This compoundChemical EsterificationOleic Acid, PropanolSulfuric AcidHeating, excess propanolHigh[1]
This compoundTransesterificationMethyl Oleate, 1-PropanolTi(O-i-Pr)4Reflux, 24h100%[2]
This compoundEnzymatic EsterificationOleic Acid, PropanolImmobilized LipaseVaries with lipaseHigh[1]
Epoxidized this compoundEpoxidationThis compound, H2O2Phosphotungstic Acid-Up to 93%[3]
PEGylated this compoundRing OpeningEpoxidized this compound, PEGSilica-supported Boron Trifluoride-~80%[3]
Physicochemical Properties of Oleate-Based Biolubricants

Oleic acid esters, such as this compound, exhibit favorable properties for use as biolubricants, including high viscosity index, low pour point, and good oxidative stability.

BiolubricantViscosity @ 40°C (mm²/s)Viscosity @ 100°C (mm²/s)Viscosity IndexPour Point (°C)Flash Point (°C)Oxidative Stability (°C)Reference
Oleyl Oleate--197.51-31320186.9
Epoxidized Oleic Acid Ester40.7 - 47.37.7 - 8.3≥ 150---
Oleate-Based Nanoemulsions for Drug Delivery

This compound can serve as the oil phase in nanoemulsion formulations for enhanced drug delivery of poorly soluble drugs. The composition of the nanoemulsion is critical to its stability and efficacy.

FormulationOil Phase (this compound) (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Droplet Size (nm)ApplicationReference
Simvastatin SNEDDS (Ethyl Oleate as proxy)9.3Tween 80 (49.4)Propylene Glycol (39.3)< 100Enhanced Oral Bioavailability
General Nanoemulsion5 - 20VariesVaries20 - 200Transdermal Delivery
Cytotoxic Activity of Oleic Acid Derivatives

Derivatives of oleic acid have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

CompoundCell LineIC50/EC50Reference
Docosahexaenoic Acid (DHA) Derivative (D3)MCF-7 (Breast Cancer)15.96 µM
Linoleic Acid (LA) Derivative (L3)MCF-7 (Breast Cancer)24.64 µM
Oleic AcidKLE (Endometrial Cancer)445.6 µM
Oleic AcidHec-1B (Endometrial Cancer)382.8 µM

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Acid-Catalyzed Esterification

Objective: To synthesize this compound from oleic acid and propanol using a strong acid catalyst.

Materials:

  • Oleic Acid

  • 1-Propanol

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separating funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, combine oleic acid and an excess of 1-propanol (e.g., 1:3 molar ratio).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, transfer the mixture to a separating funnel.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess propanol and any residual water using a rotary evaporator to obtain this compound.

  • Characterize the product using FTIR and NMR spectroscopy.

Protocol 2: Enzymatic Synthesis of this compound

Objective: To synthesize this compound using an immobilized lipase catalyst for a more environmentally friendly process.

Materials:

  • Oleic Acid

  • 1-Propanol

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or stirred tank reactor.

Procedure:

  • Combine oleic acid and 1-propanol in a suitable molar ratio (e.g., 1:1) in a reaction vessel.

  • Add the immobilized lipase to the mixture (e.g., 5-10% by weight of substrates).

  • If operating in a solvent-free system, ensure adequate mixing.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with continuous agitation for 24-48 hours.

  • Monitor the reaction progress by measuring the decrease in oleic acid concentration via titration.

  • Upon completion, separate the immobilized lipase by filtration for reuse.

  • Purify the this compound by vacuum distillation or by washing as described in Protocol 1.

  • Characterize the product using FTIR and NMR spectroscopy.

Protocol 3: Synthesis of Epoxidized and PEGylated this compound Derivatives

Objective: To introduce an epoxide ring onto the double bond of this compound and subsequently perform a ring-opening reaction with polyethylene glycol (PEG).

Part A: Epoxidation of this compound Materials:

  • This compound

  • Hydrogen Peroxide (30%)

  • Phosphotungstic Acid (PTA)

  • Phase Transfer Catalyst (e.g., Adogen 464)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a reaction vessel, dissolve this compound in a suitable solvent like toluene.

  • Add the phosphotungstic acid catalyst and the phase transfer catalyst.

  • Slowly add hydrogen peroxide to the mixture while maintaining the temperature (e.g., 60°C).

  • Stir the reaction for several hours until completion (monitored by GC or TLC).

  • Extract the product with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain epoxidized this compound.

Part B: PEGylation of Epoxidized this compound Materials:

  • Epoxidized this compound

  • Polyethylene Glycol (PEG, desired molecular weight)

  • Silica-supported Boron Trifluoride catalyst

Procedure:

  • Combine the epoxidized this compound and polyethylene glycol in a reaction vessel.

  • Add the silica-supported boron trifluoride catalyst.

  • Heat the mixture with stirring for the required reaction time.

  • After the reaction, filter to remove the heterogeneous catalyst.

  • Purify the resulting PEGylated this compound derivative by appropriate chromatographic techniques.

Protocol 4: Evaluation of this compound as a Biolubricant

Objective: To assess the key physicochemical properties of this compound relevant to its use as a biolubricant.

Materials:

  • Synthesized this compound

  • Viscometer

  • Pour point tester

  • Flash point tester

  • Oxidative stability instrument (e.g., Rancimat)

Procedure:

  • Viscosity and Viscosity Index: Measure the kinematic viscosity at 40°C and 100°C using a calibrated viscometer according to ASTM D445. Calculate the viscosity index using ASTM D2270.

  • Pour Point: Determine the pour point according to ASTM D97 to assess the low-temperature performance.

  • Flash Point: Measure the flash point using a Cleveland open-cup tester according to ASTM D92 to evaluate its volatility and fire resistance.

  • Oxidative Stability: Evaluate the oxidative stability by determining the induction time using a Rancimat instrument at a specified temperature.

Protocol 5: Formulation of a this compound-Based Nanoemulsion for Drug Delivery

Objective: To prepare a stable self-nanoemulsifying drug delivery system (SNEDDS) using this compound as the oil phase.

Materials:

  • This compound

  • A poorly water-soluble model drug (e.g., Simvastatin)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Vortex mixer

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Dissolve the model drug in this compound.

  • Add the surfactant and co-surfactant to the oil-drug mixture.

  • Vortex the mixture until a clear and homogenous solution is formed.

  • To form the nanoemulsion, add a small volume of the SNEDDS pre-concentrate to an aqueous phase under gentle agitation.

  • Characterize the resulting nanoemulsion for droplet size and polydispersity index using a DLS instrument.

  • Evaluate the emulsification time and stability of the nanoemulsion.

Protocol 6: In Vitro Cytotoxicity Assessment of this compound Derivatives

Objective: To determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Synthesized this compound Derivatives

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of this compound Derivatives OleicAcid Oleic Acid PropylOleate This compound OleicAcid->PropylOleate Esterification Propanol Propanol Propanol->PropylOleate Epoxidized Epoxidized This compound PropylOleate->Epoxidized Epoxidation PEGylated PEGylated This compound Epoxidized->PEGylated Ring Opening

Caption: Synthesis pathway for this compound and its derivatives.

Experimental_Workflow cluster_workflow Application Evaluation Workflow cluster_biolubricant cluster_drugdelivery cluster_anticancer PropylOleate This compound / Derivative Biolubricant Biolubricant Application PropylOleate->Biolubricant DrugDelivery Drug Delivery Application PropylOleate->DrugDelivery Anticancer Anticancer Application PropylOleate->Anticancer Viscosity Viscosity Test Biolubricant->Viscosity PourPoint Pour Point Test Biolubricant->PourPoint FlashPoint Flash Point Test Biolubricant->FlashPoint Nanoemulsion Nanoemulsion Formulation DrugDelivery->Nanoemulsion Cytotoxicity Cytotoxicity Assay (MTT) Anticancer->Cytotoxicity DropletSize Droplet Size Analysis Nanoemulsion->DropletSize IC50 IC50 Determination Cytotoxicity->IC50

Caption: Workflow for evaluating novel applications of this compound.

References

Troubleshooting & Optimization

optimizing propyl oleate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of propyl oleate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield unexpectedly low?

A low yield in this compound synthesis is a frequent challenge, often stemming from the reversible nature of the esterification reaction.[1][2][3] To favor product formation, the reaction equilibrium must be shifted to the right.[1][4]

Potential Causes and Solutions:

  • Incomplete Reaction: Fischer esterifications can be slow.

    • Solution: Increase the reaction time or temperature to ensure the reaction proceeds to completion. Typical reaction times can range from 1 to 10 hours at temperatures between 60-150°C.

  • Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (oleic acid and propanol), thus reducing the ester yield.

    • Solution: Ensure all reactants and solvents are anhydrous. Employ methods for continuous water removal during the reaction, such as azeotropic distillation using a Dean-Stark apparatus or adding a drying agent.

  • Suboptimal Reagent Ratio: An incorrect molar ratio of propanol to oleic acid can limit the conversion to the ester.

    • Solution: Use a large excess of propanol to significantly shift the equilibrium towards the formation of this compound.

  • Insufficient Catalysis: The concentration of the acid or enzymatic catalyst may be too low to effectively drive the reaction.

    • Solution: Increase the catalyst concentration. For acid catalysis, typical concentrations are 1-5% w/w of oleic acid.

Q2: How can I remove unreacted starting materials and the catalyst from my product?

Common impurities include unreacted oleic acid, propanol, and the catalyst.

Purification Steps:

  • Catalyst Neutralization: If using an acid catalyst like sulfuric acid, neutralize the crude product by washing with a dilute base solution, such as sodium bicarbonate.

  • Removal of Unreacted Alcohol: Excess propanol can be removed by washing the organic layer with water or brine.

  • Removal of Unreacted Oleic Acid: Washing with a dilute base will also remove unreacted oleic acid by converting it to its water-soluble salt.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate to remove residual water.

  • Distillation: Purify the crude ester by vacuum distillation to separate the this compound from any remaining low-boiling impurities.

Q3: My enzymatic reaction is slow or has stopped. What could be the issue?

Enzymatic synthesis, while offering milder conditions, has its own set of challenges.

Potential Causes and Solutions:

  • Enzyme Deactivation: High temperatures can denature the lipase enzyme, leading to a loss of activity.

    • Solution: Operate within the optimal temperature range for the specific lipase being used, generally between 30-70°C.

  • Insufficient Water Activity: A small amount of water is necessary to hydrate and activate the lipase.

    • Solution: Ensure the reaction medium has the optimal water content. This can be achieved by adding a specific amount of water to the reaction mixture.

  • Product Inhibition: The accumulation of the product, this compound, can sometimes inhibit the enzyme's activity.

    • Solution: Consider strategies like in-situ product removal or optimizing the substrate molar ratio to minimize inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The two primary methods for this compound synthesis are:

  • Fischer-Speier Esterification: This is a classic method involving the reaction of oleic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product.

  • Enzymatic Catalysis: This method utilizes lipases as biocatalysts to facilitate the esterification of oleic acid and propanol under milder reaction conditions. This approach is considered a "greener" alternative with higher specificity and reduced byproduct formation.

Q2: What are the optimal reaction conditions for Fischer esterification of oleic acid?

While optimal conditions can vary, the following table summarizes generally effective parameters for the synthesis of fatty acid esters.

ParameterRecommended RangeNotes
Temperature 70 - 150°CHigher temperatures increase the reaction rate but can lead to side reactions.
Catalyst Conc. 1 - 3 wt% (of oleic acid)Common acid catalysts include H₂SO₄ and p-TsOH.
Alcohol:Acid Ratio 3:1 to 15:1 (molar ratio)A significant excess of alcohol is used to drive the reaction forward.
Reaction Time 1 - 8 hoursMonitor reaction progress by TLC or GC to determine completion.

Q3: What are the advantages of using enzymatic catalysis over chemical catalysis?

Enzymatic synthesis offers several benefits:

  • Milder Reaction Conditions: Lipases operate at lower temperatures and pressures, reducing energy consumption and the risk of thermal degradation of products.

  • High Specificity: Enzymes are highly specific, leading to fewer byproducts and a purer final product.

  • Environmental Friendliness: Biocatalysis is considered a more sustainable and environmentally friendly approach.

Q4: How can I assess the purity of my synthesized this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify this compound and detect volatile impurities like residual reactants.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group and the absence of carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the product.

Experimental Protocols

Protocol 1: this compound Synthesis via Fischer Esterification

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add oleic acid and n-propanol (e.g., 1:5 molar ratio).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% w/w of oleic acid).

  • Reaction: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring.

  • Water Removal: Collect the water byproduct in the Dean-Stark trap to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by analyzing small aliquots using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Purification:

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted oleic acid.

    • Wash with brine to remove excess propanol and any remaining aqueous impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess propanol under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis.

G This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Oleic Acid + Propanol Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reaction Reflux with Water Removal (Dean-Stark) Catalyst->Reaction Crude Crude this compound Reaction->Crude Neutralize Neutralization (e.g., NaHCO₃ wash) Crude->Neutralize Wash Washing (Brine) Neutralize->Wash Dry Drying (e.g., Na₂SO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Pure Pure this compound Distill->Pure

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G Troubleshooting Low this compound Yield LowYield Low Yield Q1 Is water being effectively removed? LowYield->Q1 Q2 Is the propanol in sufficient excess? Q1->Q2 Yes Sol1 Use Dean-Stark or drying agents Q1->Sol1 No Q3 Is the catalyst concentration adequate? Q2->Q3 Yes Sol2 Increase molar ratio of propanol Q2->Sol2 No Q4 Has the reaction run long enough? Q3->Q4 Yes Sol3 Increase catalyst loading Q3->Sol3 No Sol4 Increase reaction time/temperature Q4->Sol4 No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

troubleshooting low conversion in propyl oleate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the esterification of oleic acid with propanol to synthesize propyl oleate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound esterification reaction is showing low conversion. What are the primary factors I should investigate?

Low conversion in this compound esterification can be attributed to several factors. The most common issues are related to reaction equilibrium, catalyst activity, and substrate quality. A systematic approach to troubleshooting is recommended, starting with an evaluation of the reaction conditions. Key parameters to scrutinize include the molar ratio of reactants, reaction temperature, catalyst concentration, and the efficiency of water removal.[1][2]

Q2: How does water content affect the conversion rate, and how can I control it?

The esterification of oleic acid with propanol is a reversible reaction that produces water as a byproduct.[3][4] An accumulation of water in the reaction mixture can shift the equilibrium back towards the reactants (oleic acid and propanol), thereby reducing the yield of this compound.[5]

To drive the reaction towards product formation, it is crucial to remove water as it is formed. Effective methods for water removal include:

  • Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent (e.g., toluene) to continuously remove water from the reaction mixture is a highly effective technique.

  • Use of Desiccants: Adding a desiccant, such as molecular sieves, to the reaction can effectively adsorb the water produced, thus favoring the forward reaction and improving the final conversion.

Q3: What is the optimal temperature for this compound esterification?

Temperature plays a critical role in the reaction kinetics. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and potentially degrade the reactants or the product. The optimal temperature is dependent on the specific catalyst being used. For acid-catalyzed reactions, a temperature range of 60-110 °C is common. For enzymatic catalysis, such as with Novozym 435, a lower temperature of around 45°C has been shown to be effective.

Q4: Can the molar ratio of propanol to oleic acid influence the conversion?

Yes, the molar ratio of the reactants is a significant factor. According to Le Chatelier's principle, using a large excess of one reactant can shift the equilibrium towards the formation of the ester. In this compound synthesis, it is common to use an excess of propanol to drive the reaction forward and maximize the conversion of oleic acid. The optimal molar ratio can vary depending on the specific conditions, but ratios of propanol to oleic acid from 3:1 to 15:1 have been investigated.

Q5: My catalyst seems to be inactive. How can I troubleshoot catalyst-related issues?

Catalyst deactivation can be a major cause of low conversion. For acid catalysts like sulfuric acid, ensure it is of high purity and has not been contaminated with water.

For enzymatic catalysts (lipases) , several factors can lead to reduced activity:

  • Water Activity: Enzymes require a thin layer of water to maintain their active conformation, but excess water can hinder the reaction. Optimizing the water activity (a_w) is crucial for enzymatic esterification.

  • Enzyme Inhibition: The substrates or products can sometimes inhibit the enzyme.

  • Immobilization Issues: If using an immobilized enzyme, mass transfer limitations can occur. Ensure adequate mixing to minimize this effect.

A simple activity assay can be performed to check the catalyst's effectiveness before starting the main reaction.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion in this compound esterification.

TroubleshootingWorkflow start Low this compound Conversion check_equilibrium 1. Evaluate Reaction Equilibrium start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water implement_water_removal Implement/Optimize Water Removal (e.g., Dean-Stark, Molecular Sieves) check_water->implement_water_removal No check_molar_ratio Is an excess of propanol being used? check_water->check_molar_ratio Yes implement_water_removal->check_molar_ratio increase_propanol Increase Propanol to Oleic Acid Ratio check_molar_ratio->increase_propanol No check_kinetics 2. Investigate Reaction Kinetics check_molar_ratio->check_kinetics Yes increase_propanol->check_kinetics check_temp Is the reaction temperature optimal? check_kinetics->check_temp adjust_temp Adjust Temperature to Optimal Range check_temp->adjust_temp No check_catalyst Is the catalyst active and at the correct concentration? check_temp->check_catalyst Yes adjust_temp->check_catalyst check_catalyst_activity Test Catalyst Activity / Use Fresh Catalyst check_catalyst->check_catalyst_activity No check_substrates 3. Assess Substrate Quality check_catalyst->check_substrates Yes check_catalyst_activity->check_substrates check_purity Are oleic acid and propanol pure? check_substrates->check_purity purify_substrates Purify/Use High-Purity Substrates check_purity->purify_substrates No end Improved Conversion check_purity->end Yes purify_substrates->end

A step-by-step workflow for troubleshooting low conversion rates.

Data on Reaction Parameters

The following table summarizes key reaction parameters and their impact on conversion rates from various studies. This data can be used as a starting point for optimizing your experimental setup.

ParameterOleic AcidPropanolCatalystTemperature (°C)Time (h)Conversion Rate (%)
Molar Ratio 125% (w/w) Novozym 43545688.9
Water Removal 125% (w/w) Novozym 43545694.7 (with molecular sieves)
Alcohol Type 12 (Isopropanol)5% (w/w) Novozym 43545676.4
Optimization 111.161.13 wt%67.961.3394.6 (predicted)

Data synthesized from multiple sources for comparison.

Experimental Protocols

Protocol 1: Determination of Oleic Acid Conversion by Titration

This protocol allows for the quantification of the remaining oleic acid in the reaction mixture to determine the conversion rate.

Materials:

  • Reaction mixture aliquot

  • Ethanol (95%)

  • Phenolphthalein indicator

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Burette, flask, and magnetic stirrer

Procedure:

  • Withdraw a known mass or volume of the reaction mixture at a specific time point.

  • Dissolve the aliquot in an excess of neutral ethanol (approximately 25-50 mL).

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the mixture with a standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the acid value and subsequently the percentage conversion of oleic acid.

Protocol 2: Water Removal using a Dean-Stark Apparatus

This protocol describes the setup for removing water azeotropically during the esterification reaction.

Materials:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Toluene (or another suitable azeotropic solvent)

Procedure:

  • Combine oleic acid, propanol, the acid catalyst, and toluene in the round-bottom flask.

  • Assemble the Dean-Stark apparatus by connecting the flask, Dean-Stark trap, and condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will vaporize and then condense.

  • As the condensate collects in the Dean-Stark trap, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.

  • Continue the reaction until the theoretical amount of water has been collected in the trap, or until no more water is being formed.

References

Technical Support Center: Propyl Oleate Synthesis Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl oleate. The content addresses common issues related to the effect of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of this compound synthesis?

Generally, increasing the reaction temperature accelerates the rate of esterification for this compound synthesis.[1] This is true for both acid-catalyzed and enzyme-catalyzed reactions up to an optimal point.

Q2: Is a higher temperature always better for achieving a higher yield of this compound?

Not necessarily. While higher temperatures increase the initial reaction rate, they can also lead to undesirable side reactions, decomposition of reactants or products, and, in the case of enzymatic synthesis, thermal deactivation of the lipase enzyme.[2][3] There is an optimal temperature range for each specific catalytic system.[1]

Q3: What is a typical optimal temperature range for acid-catalyzed this compound synthesis?

For acid-catalyzed esterification of oleic acid with various alcohols, temperatures often range from 60°C to 130°C. For instance, the synthesis of oleyl oleate using a heterogeneous acid catalyst was optimized at 130°C.[4] It is crucial to determine the optimal temperature experimentally for your specific reaction conditions.

Q4: What is the optimal temperature for the enzymatic synthesis of this compound?

The optimal temperature for enzymatic synthesis is generally lower than for acid-catalyzed reactions to prevent enzyme denaturation. For lipases, this temperature is typically between 40°C and 60°C. For example, the synthesis of 6-O-(N-lauroyl-glycine)-d-glucopyranose showed increasing yields up to 55°C, with a decrease at 60°C due to thermal denaturation.

Q5: My this compound synthesis has a low yield. Could temperature be the cause?

Yes, suboptimal temperature is a common reason for low ester yields. If the temperature is too low, the reaction will be very slow. If it's too high, it can cause side reactions or catalyst deactivation. It is also important to consider other factors that affect yield, such as the molar ratio of reactants and the efficiency of water removal.

Q6: How can I determine the activation energy for my this compound synthesis?

The activation energy (Ea) can be determined by measuring the reaction rate constants at various temperatures and applying the Arrhenius equation. This involves conducting a series of experiments at different temperatures while keeping other parameters constant and then plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Rate The reaction temperature is too low.Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction progress. Be cautious not to exceed the optimal temperature range to avoid side reactions.
Inactive or insufficient catalyst.Ensure you are using a fresh, active catalyst and consider increasing the catalyst loading.
Low Product Yield Suboptimal temperature leading to an unfavorable equilibrium position.Optimize the reaction temperature to shift the equilibrium towards product formation. For reversible esterification, consider removing water as it forms.
Thermal degradation of reactants or products at high temperatures.Lower the reaction temperature and consider using a more active catalyst to achieve a reasonable reaction rate at a lower temperature.
Enzyme Deactivation (in enzymatic synthesis) The reaction temperature is too high.Operate the reaction at a lower temperature, within the optimal range for the specific lipase being used (typically 40-60°C). Consider using a more thermostable lipase if higher temperatures are required.
Formation of Side Products The reaction temperature is too high, promoting side reactions like alcohol dehydration.Lower the reaction temperature. Consider using a milder catalyst.
Difficulty in Reproducing Literature Results Variations in experimental setup and temperature control.Ensure accurate and consistent temperature control throughout the reaction. Calibrate temperature probes and ensure uniform heating of the reaction mixture.

Quantitative Data on Reaction Kinetics

The following table summarizes kinetic parameters for the esterification of oleic acid with various alcohols, which can provide an estimate for the synthesis of this compound.

Reactant AlcoholCatalystActivation Energy (Ea) (kJ/mol)Reaction Order
MethanolSulfuric Acid45.51Pseudo-homogeneous
Methanol12-tungustophosphoric acid51First Order
PropanolExpansible Graphite (for propyl acetate)18.03Reversible second-order
VariousGeneral range for oleic acid esterification30 - 85-

Note: Data for this compound is limited; values from similar esterification reactions are provided for reference.

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst.

Materials:

  • Oleic acid

  • n-Propanol

  • Sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and an excess of n-propanol (e.g., a 1:3 molar ratio of acid to alcohol).

  • Slowly add the acid catalyst (e.g., 1-2% w/w of sulfuric acid relative to the oleic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain it under reflux with constant stirring.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Enzymatic Synthesis of this compound

This protocol outlines a general method for the enzymatic synthesis of this compound.

Materials:

  • Oleic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (e.g., hexane)

Procedure:

  • In a temperature-controlled shaker or a stirred reactor, combine oleic acid, n-propanol (a molar ratio of 1:1 to 1:3 is common), and the immobilized lipase (e.g., 5-10% w/w of the total reactants).

  • If operating in a solvent-free system, proceed to the next step. If a solvent is used, add the appropriate volume of an organic solvent like hexane.

  • Add molecular sieves to the reaction mixture if continuous water removal is desired to shift the equilibrium towards product formation.

  • Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant agitation.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or titration of the remaining free fatty acids.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Remove the solvent (if used) under reduced pressure.

  • The resulting product is this compound. Further purification can be achieved by vacuum distillation if required.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification oleic_acid Oleic Acid mixing Mixing of Reactants oleic_acid->mixing propanol n-Propanol propanol->mixing catalyst Catalyst (Acid or Enzyme) catalyst->mixing heating Heating to Optimal Temperature mixing->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring quenching Quenching/ Neutralization monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

temp_effect cluster_acid Acid-Catalyzed Synthesis cluster_enzyme Enzyme-Catalyzed Synthesis temp_increase_acid Increase Temperature rate_increase_acid Reaction Rate Increases temp_increase_acid->rate_increase_acid side_reactions Potential for Side Reactions rate_increase_acid->side_reactions temp_increase_enzyme Increase Temperature rate_increase_enzyme Reaction Rate Increases (up to optimum) temp_increase_enzyme->rate_increase_enzyme denaturation Enzyme Denaturation rate_increase_enzyme->denaturation start Effect of Temperature on Reaction Rate

Caption: Temperature effects on this compound synthesis.

References

Technical Support Center: Optimizing Propyl Oleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of propyl oleate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate molar ratio of oleic acid to propanol for this compound synthesis?

An optimal molar ratio of oleic acid to propanol has been reported to be 1:2 in studies utilizing Novozym 435 as the biocatalyst. This ratio has been shown to yield a high conversion of oleic acid. Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.

Q2: What is the impact of water on the synthesis of this compound?

Water is a byproduct of the esterification reaction. An accumulation of water can shift the equilibrium back towards the reactants (oleic acid and propanol), which will reduce the yield of this compound. To mitigate this, it is recommended to use anhydrous reactants and consider methods for continuous water removal, such as the use of molecular sieves. The addition of molecular sieves has been shown to increase the final conversion of oleic acid significantly.

Q3: My this compound synthesis reaction has a low yield. What are the common causes?

Low yields in enzymatic esterification can be attributed to several factors:

  • Presence of Water: As mentioned in Q2, water can inhibit the forward reaction.

  • Suboptimal Molar Ratio: An inappropriate ratio of oleic acid to propanol can limit the conversion to the ester.

  • Enzyme Inactivation: The lipase may be inactive due to improper storage, temperature, or pH.

  • Insufficient Catalysis: The amount of enzyme may be too low to effectively catalyze the reaction.

  • Product Inhibition: High concentrations of the product, this compound, can sometimes inhibit the enzyme's activity.

Q4: Can an excess of propanol negatively affect the reaction?

While an excess of propanol is generally used to drive the reaction towards product formation, a very large excess can have a diluting effect on the enzyme and oleic acid, potentially reducing the overall reaction rate. Furthermore, a large excess of unreacted propanol can complicate the downstream purification process.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Conversion Rate Suboptimal substrate molar ratio.Optimize the molar ratio of oleic acid to propanol. A 1:2 ratio is a good starting point.
Presence of water in the reaction mixture.Ensure all reactants are anhydrous. Add molecular sieves to the reaction to remove water as it is formed.
Inactivated enzyme.Verify the activity of the lipase. Ensure proper storage and handling of the enzyme.
Reaction Stalls Equilibrium has been reached.Remove water from the reaction mixture using molecular sieves or by conducting the reaction under vacuum.
Product inhibition.Consider in-situ product removal techniques if the reaction is run for extended periods.
Difficulty in Product Purification Large excess of unreacted propanol.Use a moderate excess of propanol (e.g., 1:2 to 1:3 molar ratio) to balance yield and ease of purification.
Presence of byproducts.Unreacted oleic acid can be removed by washing with a dilute basic solution. Excess propanol can be removed by distillation.

Data Presentation

Table 1: Effect of Substrate Molar Ratio on Ester Synthesis Conversion

Fatty AcidAlcoholMolar Ratio (Acid:Alcohol)BiocatalystConversion/YieldReference
Oleic Acidn-Propanol1:2Novozym 43588.9%
Oleic Acidn-Propanol1:2 (with molecular sieves)Novozym 43594.7%
Capric Acid1-Propanol1:3Immobilized Lipase83.82%
Oleic AcidOleyl Alcohol0.5:1T 80 PT CLEAs50%
Oleic AcidOleyl Alcohol1:1T 80 PT CLEAs96%
Oleic AcidOleyl Alcohol2:1T 80 PT CLEAs96%

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a general guideline based on common practices for lipase-catalyzed esterification.

Materials:

  • Oleic Acid (anhydrous)

  • n-Propanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular Sieves (3Å, activated)

  • Hexane (or other suitable solvent, optional)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, add oleic acid and n-propanol in the desired molar ratio (e.g., 1:2). If using a solvent, add it at this stage.

  • Enzyme and Water Removal: Add the immobilized lipase (typically 5-10% by weight of the substrates) and activated molecular sieves to the reaction mixture.

  • Reaction: Place the flask in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle. Maintain the reaction at the optimal temperature for the chosen lipase (e.g., 45°C for Novozym 435).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them for the disappearance of oleic acid (e.g., by titration) or the formation of this compound (e.g., by GC or TLC).

  • Reaction Quenching and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the heating and stirring. Filter the reaction mixture to recover the immobilized lipase and molecular sieves. The enzyme can be washed with a solvent and reused.

  • Work-up and Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted oleic acid.

    • Wash with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and any excess propanol by rotary evaporation.

    • For higher purity, the crude this compound can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reactants Prepare Reactants (Oleic Acid & Propanol) add_enzyme Add Immobilized Lipase & Molecular Sieves prep_reactants->add_enzyme reaction Incubate at Optimal Temperature (e.g., 45°C) add_enzyme->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring filter_enzyme Filter to Recover Enzyme monitoring->filter_enzyme Reaction Complete wash_product Wash with NaHCO3 & Brine filter_enzyme->wash_product dry_product Dry over Na2SO4 wash_product->dry_product evaporate Solvent Evaporation dry_product->evaporate distill Vacuum Distillation (Optional) evaporate->distill final_product final_product distill->final_product Pure this compound

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_logic start Low this compound Yield check_ratio Is the Oleic Acid: Propanol Molar Ratio Optimal (e.g., 1:2)? start->check_ratio check_water Was Water Removed (e.g., using molecular sieves)? check_ratio->check_water Yes adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio No check_enzyme Is the Lipase Active and at Sufficient Concentration? check_water->check_enzyme Yes add_drying Add a Drying Agent (e.g., Molecular Sieves) check_water->add_drying No replace_enzyme Verify/Replace Enzyme check_enzyme->replace_enzyme No success Improved Yield check_enzyme->success Yes adjust_ratio->success add_drying->success replace_enzyme->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Catalyst Deactivation in Propyl Oleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of propyl oleate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during esterification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter, providing likely causes and actionable solutions.

Q1: My this compound yield has significantly decreased after a few reaction cycles. What are the common causes of catalyst deactivation?

A significant drop in yield is a primary indicator of catalyst deactivation. The causes can be broadly categorized as chemical, thermal, or mechanical. For common catalysts used in this compound synthesis, such as solid acids (e.g., Amberlyst-15) and immobilized lipases, the main deactivation mechanisms include:

  • Poisoning : Strong binding of impurities from the feedstock to the catalyst's active sites. Water is a major poison for solid acid catalysts, while other compounds like residual alkali metals can neutralize acid sites.[1][2][3]

  • Fouling or Coking : The physical deposition of carbonaceous materials, polymers, or high molecular weight byproducts onto the catalyst surface and within its pores, blocking reactant access to active sites.[1][4]

  • Leaching : The gradual loss of active species from the catalyst support into the reaction medium. For solid acid catalysts, this can be the loss of sulfonic acid groups.

  • Thermal Degradation (Sintering) : Irreversible loss of active surface area due to structural changes caused by prolonged exposure to high temperatures.

  • Mechanical Attrition : Physical breakdown of the catalyst particles due to vigorous stirring or handling, leading to loss of material and increased pressure drop in packed beds.

Q2: I am using Amberlyst-15 as my catalyst. Why is my reaction rate slowing down, and what are the first troubleshooting steps?

For Amberlyst-15, a strong acidic ion-exchange resin, a decline in activity is often linked to two primary factors: water and feedstock impurities.

  • Probable Cause 1: Water Inhibition. The esterification reaction produces water as a byproduct. This water can adsorb onto the sulfonic acid sites of the resin, blocking them from reactants and inhibiting catalytic activity. Feedstocks (oleic acid, propanol) that have not been properly dried can also introduce performance-killing water.

  • Probable Cause 2: Contaminant Poisoning. If using technical-grade oleic acid, it may contain metal ions (e.g., Na+, K+) or nitrogen-containing compounds. These can irreversibly poison the catalyst by exchanging with the protons of the sulfonic acid groups, neutralizing the active sites.

Initial Troubleshooting Steps:

  • Verify Reactant Purity: Ensure both oleic acid and propanol are sufficiently dry. Use molecular sieves if necessary.

  • Analyze Feedstock: If using non-purified oleic acid, consider analyzing it for common catalyst poisons.

  • Attempt Regeneration: Separate the catalyst from the reaction mixture and perform a regeneration protocol (see Experimental Protocols section). If activity is restored, deactivation was likely reversible (e.g., water inhibition or fouling). If not, irreversible poisoning may have occurred.

Q3: My immobilized lipase catalyst (e.g., Novozym 435) is losing activity. What are the specific deactivation mechanisms for biocatalysts?

Immobilized lipases are sensitive to different factors than solid acid catalysts. Common causes of deactivation include:

  • Inhibition by Reactants/Products : High concentrations of propanol can strip the essential water layer from the enzyme, leading to denaturation. Glycerol, if formed from side reactions with triglycerides, can coat the immobilized support, creating a mass transfer barrier.

  • Thermal Denaturation : Although lipases are often used at mild temperatures (40-60°C), exceeding their optimal temperature range can cause the enzyme's structure to unfold, leading to irreversible loss of activity.

  • Solvent Effects : The choice of solvent can impact lipase stability. Some organic solvents can distort the enzyme's conformational structure.

  • Leaching : The enzyme may slowly detach from the immobilization support over repeated cycles.

Q4: How can I definitively identify the cause of my catalyst's deactivation?

A combination of characterization techniques comparing the fresh and spent (deactivated) catalyst is the most effective approach.

  • To Detect Fouling/Coking : Use Thermogravimetric Analysis (TGA) to quantify the amount of deposited carbonaceous material. A significant weight loss in the spent catalyst at combustion temperatures indicates coking.

  • To Detect Poisoning : X-ray Photoelectron Spectroscopy (XPS) or X-ray Fluorescence (XRF) can identify foreign elements (e.g., sulfur, heavy metals) on the catalyst's surface.

  • To Assess Structural Changes (Sintering/Fouling) : BET Surface Area Analysis will show a reduction in surface area and pore volume if pores are blocked by coke or if the catalyst structure has collapsed due to thermal stress. Scanning Electron Microscopy (SEM) can visually show changes in the catalyst's surface morphology.

  • To Quantify Acidity Loss : For acid catalysts, Temperature-Programmed Desorption (TPD) of a base like ammonia can be used to measure the number and strength of acid sites, revealing losses due to poisoning or leaching.

Quantitative Data on Catalyst Reusability

Catalyst stability is critical for process economy. The following tables summarize reusability data from various studies on oleic acid esterification, providing a benchmark for expected performance.

Table 1: Reusability of Solid Acid Catalysts in Oleic Acid Esterification

Catalyst TypeAlcoholCycle 1 Conversion/YieldEnd-of-Life Conversion/YieldNumber of CyclesReference
Amberlyst-15Methanol~23.1%15.4%5
Sulfonated CarbonMethanol97.98%< 80%4
Biomass-based PolymericMethanol95.7%85.7%4
Magnetic PIL NPsMethanol94%84%5

Table 2: Reusability of Immobilized Lipase Catalysts in Ester Synthesis

Catalyst TypeReactionCycle 1 Activity/YieldEnd-of-Life Activity/YieldNumber of CyclesReference
Immobilized Candida sp.Oleyl Oleate Synthesis~100%78%Continuous (1000 hrs)
Immobilized Candida cylindraceaPropyl Benzoate Synthesis100% (relative)~40%4
Novozym 435Octyl Formate Synthesis~96.5%~96.5%10
Experimental Protocols

Here are detailed methodologies for key experiments related to catalyst performance and regeneration.

Protocol 1: Standard Catalyst Activity Test for this compound Synthesis

This protocol determines the catalytic activity by measuring the conversion of oleic acid over time.

  • Reactor Setup : Place a known amount of oleic acid (e.g., 0.1 mol) and propanol into a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer. A typical molar ratio of alcohol to acid is 10:1 to 30:1 to push the equilibrium towards the product.

  • Catalyst Addition : Add the catalyst. For solid catalysts like Amberlyst-15, a loading of 5-10% by weight of oleic acid is common.

  • Reaction : Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.

  • Sampling : At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture.

  • Analysis : Determine the remaining free fatty acid (FFA) concentration in each sample by titration.

    • Dissolve the aliquot in a known volume of a neutral solvent (e.g., ethanol).

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized solution of 0.1 M KOH until a persistent pink color is observed.

  • Calculation : Calculate the oleic acid conversion using the formula: Conversion (%) = [(Initial FFA moles - Final FFA moles) / Initial FFA moles] x 100

Protocol 2: Regeneration of Amberlyst-15 Resin

This protocol can restore the activity of Amberlyst-15 deactivated by fouling or water inhibition.

  • Separation : After the reaction, separate the Amberlyst-15 beads from the liquid products by simple filtration.

  • Solvent Washing : Wash the recovered catalyst thoroughly with an alcohol, such as ethanol or methanol, to remove adsorbed organic species. A common procedure is to rinse with 3-5 bed volumes of the solvent.

  • Drying : Dry the washed catalyst to remove the solvent and any adsorbed water. This can be done by air drying at room temperature for 24 hours or in a vacuum oven at a mild temperature (e.g., 60-80°C) for several hours.

  • Acid Treatment (for severe poisoning) : For deactivation caused by metal ion poisoning, a more aggressive regeneration is needed.

    • Create a packed bed column with the deactivated resin.

    • Pass 2-4 bed volumes of a 3-7% HCl solution slowly through the column to exchange the metal ions with H+.

    • Rinse thoroughly with deionized water until the effluent is neutral.

    • Dry the regenerated resin as described in step 3.

Protocol 3: Regeneration of Immobilized Lipase

This protocol is designed to remove inhibiting products from the surface of the immobilized enzyme.

  • Separation : Recover the immobilized lipase from the reaction mixture by filtration.

  • Solvent Washing : Gently wash the catalyst with a suitable organic solvent to remove adsorbed substrates and products. Solvents like hexane or butanol have been shown to be effective. Avoid solvents that can denature the enzyme, such as short-chain alcohols in high concentrations.

  • Drying : Dry the washed biocatalyst in a vacuum desiccator at room temperature for several hours until all residual solvent is removed.

  • Storage : Store the regenerated lipase under appropriate conditions (typically cool and dry) to maintain its activity for the next use.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and relationships in catalyst deactivation.

G cluster_0 Troubleshooting Workflow start Reduced Propyl Oleate Yield q1 Are Reactants Dry & Pure? start->q1 a1_no Dry/Purify Feedstocks q1->a1_no No a1_yes Proceed to Catalyst Check q1->a1_yes Yes a1_no->start q2 Perform Catalyst Characterization a1_yes->q2 cause1 Fouling/Coking (TGA, BET) q2->cause1 cause2 Poisoning (XPS, XRF) q2->cause2 cause3 Leaching/Sintering (BET, TPD) q2->cause3 sol1 Regenerate Catalyst (Washing/Calcination) cause1->sol1 sol2 Replace Catalyst & Purify Feed cause2->sol2 cause3->sol2 G cluster_deactivation Deactivation Pathways Active Active Catalyst (e.g., R-SO3H) Fouled Fouled/Coked (Pores Blocked) Active->Fouled Polymer/Coke Deposition Poisoned Poisoned (e.g., R-SO3Na) Active->Poisoned Water Adsorption, Metal Ion Exchange Leached Leached (Support Only) Active->Leached Loss of -SO3H Groups Sintered Sintered (Low Surface Area) Active->Sintered High Temperature G Fresh Fresh Catalyst Active Active in Reaction Fresh->Active Activation Deactivated Deactivated Catalyst Active->Deactivated Deactivation (Poisoning, Fouling) Deactivated->Fresh Replacement Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (Washing, Acid Treat.) Regenerated->Active Reuse

References

minimizing byproduct formation in transesterification of propyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to minimize byproduct formation during the transesterification of propyl oleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound transesterification?

A1: The most common byproducts are glycerol, which is the co-product of the main reaction, and soaps, which form as a side reaction. Incomplete conversion can also leave behind mono- and di-glycerides. When using feedstocks with high free fatty acid (FFA) content, water is a byproduct of the initial esterification step.

Q2: Why is soap forming in my reaction?

A2: Soap formation, or saponification, occurs when the catalyst (especially alkaline catalysts like sodium or potassium hydroxide) reacts with free fatty acids (FFAs) present in the oleic acid or triglyceride source.[1][2][3] The presence of water in the reactants or catalyst can also promote saponification.[4][5]

Q3: How can I prevent soap formation?

A3: To prevent soap formation, it is crucial to use starting materials with low free fatty acid and water content. For feedstocks with high FFA content (>0.5%), a pre-treatment step of acid-catalyzed esterification is recommended to convert the FFAs into esters before proceeding with base-catalyzed transesterification. Using a minimal amount of an appropriate alkaline catalyst (0.5-1% by weight of oil) and ensuring all reactants are anhydrous can also significantly reduce soap formation.

Q4: What is the ideal molar ratio of propanol to oleic acid/triglyceride?

A4: Stoichiometrically, a 3:1 molar ratio of alcohol to triglyceride is required. However, to shift the equilibrium towards the product side and maximize the yield of this compound, a significant excess of propanol is generally used. Optimal ratios can vary depending on the catalyst and reaction conditions, but ratios such as 6:1 or 9:1 are commonly employed.

Q5: How does temperature affect byproduct formation?

A5: Temperature has a significant impact on reaction rate and byproduct formation. While higher temperatures can accelerate the transesterification reaction, excessively high temperatures can lead to the evaporation of the alcohol, which can shift the reaction equilibrium unfavorably. For base-catalyzed reactions, temperatures are typically kept between 50-65°C.

Q6: What is the role of a catalyst in this reaction?

A6: Catalysts are used to increase the rate of the transesterification reaction, which is otherwise very slow. Common catalysts include alkaline catalysts (e.g., NaOH, KOH), acid catalysts (e.g., H₂SO₄), and enzymes (lipases). The choice of catalyst depends on the free fatty acid content of the feedstock.

Q7: How do I remove the catalyst and other impurities after the reaction?

A7: After the reaction, the crude this compound can be purified by several methods. Washing with hot water is a common technique to remove residual catalyst, soap, and glycerol. For a non-aqueous workup, solid adsorbents can be used in a "dry wash" method. In cases where heavy byproducts are present, vacuum distillation may be necessary for purification.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Solid precipitate (soap) forms during reaction High free fatty acid (FFA) content in the feedstock. Water present in reactants or catalyst. Excessive amount of alkaline catalyst.Perform an acid-catalyzed pre-esterification step to reduce FFA content to <0.5%. Ensure all reactants (oil, propanol) and catalyst are anhydrous. Use the minimum effective amount of catalyst (typically 0.5-1% w/w).
Low yield of this compound Incomplete reaction due to insufficient reaction time or temperature. Unfavorable reaction equilibrium. Catalyst deactivation by water or FFAs.Increase reaction time or temperature within the optimal range. Increase the molar ratio of propanol to oil to shift the equilibrium towards product formation. Ensure dry conditions and low FFA feedstock, or use a two-step esterification-transesterification process.
Difficulty separating glycerol layer Emulsion formation due to the presence of soap. Incomplete reaction leaving mono- and diglycerides which act as emulsifiers.Wash the mixture with hot water to break the emulsion and dissolve the soap. Allow the mixture to settle for a longer period. Ensure the reaction goes to completion by optimizing reaction time and temperature.
This compound is cloudy or contains particulates after purification Residual soap or catalyst. Presence of water.Re-wash the product with hot, deionized water. Use a dry wash with an adsorbent like magnesium silicate. Dry the final product under vacuum to remove residual water.
Unexpected peaks in GC-MS analysis Incomplete reaction (peaks corresponding to mono- and diglycerides). Byproducts from side reactions (e.g., oxidized fatty acids). Contaminants from the feedstock.Optimize reaction conditions to ensure complete conversion. Use high-purity starting materials and an inert atmosphere to prevent oxidation. Characterize the feedstock for potential impurities before the reaction.

Data on Reaction Parameters

Table 1: Influence of Catalyst Concentration on this compound Yield

Catalyst (NaOH) Concentration (% w/w)Approximate this compound Yield (%)Observations
0.2585Slower reaction rate
0.5098Optimal for high yield
1.0096Increased risk of soap formation
1.5092Significant soap formation, difficult separation

Note: Data is generalized from typical biodiesel production processes and may vary based on specific experimental conditions.

Table 2: Effect of Propanol to Oil Molar Ratio on Conversion

Propanol:Oil Molar RatioApproximate Conversion to this compound (%)Notes
3:188Stoichiometric, but may result in incomplete conversion
6:197Commonly used excess to drive the reaction forward
9:198Further increases yield but requires more alcohol recovery
12:198Diminishing returns on yield for the amount of alcohol used

Note: Data is generalized from typical biodiesel production processes and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of this compound

This protocol is suitable for feedstocks with low free fatty acid content (<0.5%).

  • Reactant Preparation: Ensure the oleic acid or triglyceride source and 1-propanol are anhydrous.

  • Catalyst Preparation: Prepare a solution of sodium hydroxide (0.5% w/w of the oil) in 1-propanol. This should be done with vigorous stirring in a closed container to prevent absorption of atmospheric moisture and CO₂.

  • Reaction Setup: Add the oil to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the oil to the desired reaction temperature (e.g., 60°C).

  • Reaction: Once the oil is at temperature, add the sodium hydroxide/propanol solution. Maintain the temperature and stir the mixture vigorously for the desired reaction time (e.g., 90 minutes).

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two layers will form: the upper layer is the this compound, and the lower layer is glycerol.

  • Purification:

    • Drain the glycerol layer.

    • Wash the this compound layer with hot (50-60°C) deionized water to remove any residual catalyst, soap, and glycerol. Repeat the washing until the wash water is neutral.

    • Dry the this compound layer over anhydrous sodium sulfate or by heating under vacuum to remove residual water.

  • Analysis: Analyze the final product for purity and composition using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Acid-Catalyzed Esterification (Pre-treatment)

This protocol is for feedstocks with high free fatty acid content (>0.5%).

  • Reactant Preparation: Add the high-FFA oil and 1-propanol (e.g., a 6:1 molar ratio to the FFA content) to a round-bottom flask.

  • Catalyst Addition: Add a strong acid catalyst, such as sulfuric acid (e.g., 1-2% w/w of the oil).

  • Reaction: Heat the mixture to a temperature just below the boiling point of 1-propanol (around 90-95°C) with stirring for 1-2 hours under reflux.

  • Monitoring: Monitor the FFA content of the mixture by titration. The reaction is complete when the FFA level is below 0.5%.

  • Catalyst Neutralization (Optional): After cooling, a base can be carefully added to neutralize the acid catalyst before proceeding to transesterification.

  • Transesterification: The product of this step can then be used as the feedstock in the base-catalyzed transesterification protocol described above.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction: Transesterification cluster_side Side Reaction: Saponification TG Triglyceride / Oleic Acid PropylOleate This compound (Product) TG->PropylOleate + 1-Propanol (Catalyst) Glycerol Glycerol (Byproduct) TG->Glycerol + 1-Propanol (Catalyst) Propanol 1-Propanol FFA Free Fatty Acids (Impurity) Soap Soap (Byproduct) FFA->Soap + Alkaline Catalyst Water Water (Impurity) Water->Soap promotes Alkali_Catalyst Alkaline Catalyst (e.g., NaOH)

Caption: Byproduct formation pathways in transesterification.

Troubleshooting_Workflow Start Start Experiment Check_FFA Check FFA of Feedstock Start->Check_FFA Reaction Transesterification Reaction Check_Precipitate Observe Solid Precipitate? Reaction->Check_Precipitate Pre_Esterify Action: Perform Acid Pre-esterification Check_Precipitate->Pre_Esterify Yes Separation Phase Separation Check_Precipitate->Separation No Pre_Esterify->Reaction Check_FFA->Reaction Check_Emulsion Emulsion Formed? Separation->Check_Emulsion Hot_Wash Action: Wash with Hot Water Check_Emulsion->Hot_Wash Yes Purification Purification Check_Emulsion->Purification No Hot_Wash->Separation Analysis GC-MS Analysis Purification->Analysis Check_Purity Purity > 99%? Analysis->Check_Purity Repeat_Purification Action: Repeat Purification (Wash/Distill) Check_Purity->Repeat_Purification No End End Product Check_Purity->End Yes Repeat_Purification->Analysis

References

Technical Support Center: High-Purity Propyl Oleate Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of high-purity propyl oleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: Crude this compound typically contains unreacted starting materials and byproducts from the synthesis process. The most prevalent impurities include:

  • Residual Oleic Acid: Unreacted starting material.

  • Residual Propanol: Unreacted alcohol.[1]

  • Water: A byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, reducing the yield.[2]

  • Catalyst Residues: Depending on the synthetic route, residual acid (e.g., sulfuric acid) or base catalysts may be present.[1]

  • Byproducts from Side Reactions: These can include ethers formed from the alcohol or products from the oxidation of the oleic acid double bond.[2][3]

  • Other Fatty Acid Esters: If the oleic acid used was not of high purity, other fatty acid esters (e.g., propyl stearate, propyl palmitate, propyl linoleate) may be present.

Q2: What are the primary methods for purifying this compound to a high degree of purity (>99%)?

A2: Achieving high purity for this compound typically involves one or a combination of the following techniques:

  • Liquid-Liquid Extraction (Washing): An initial purification step to remove water-soluble impurities like residual acid or alcohol.

  • Fractional Vacuum Distillation: Effective for separating this compound from components with significantly different boiling points.

  • Chromatography: Column chromatography using silica gel is highly effective for removing structurally similar impurities. For very high purity, High-Performance Liquid Chromatography (HPLC) can be employed.

  • Low-Temperature Crystallization: This method is particularly useful for removing saturated fatty acid esters, which have higher melting points than this compound.

Q3: How can I effectively remove the acid catalyst after synthesis?

A3: To remove a residual acid catalyst, such as sulfuric acid, the crude this compound should be washed with a basic solution. A common procedure involves washing the organic layer with a 2N sodium carbonate or sodium hydroxide solution until the aqueous layer remains basic. This is followed by washing with water to remove any remaining base and salts.

Q4: Is it necessary to dry the this compound after washing? If so, what drying agents are recommended?

A4: Yes, it is crucial to dry the this compound after aqueous washing steps to remove dissolved water, which can interfere with subsequent purification steps like distillation. Anhydrous magnesium sulfate or potassium carbonate are suitable drying agents. The drying agent should be filtered off before proceeding to the next step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Low Purity After Distillation - Inefficient fractional distillation column.- Boiling points of impurities are too close to this compound.- Distillation rate is too fast.- Use a column with a higher number of theoretical plates.- Consider an alternative purification method like column chromatography.- Reduce the distillation rate to allow for better separation.
Emulsion Formation During Washing - Vigorous shaking of the separatory funnel.- Presence of surfactants or soaps formed from the neutralization of fatty acids.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.
Poor Separation in Column Chromatography - Incorrect solvent system (mobile phase).- Improperly packed column (channeling).- Overloading the column with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for fatty acid esters is a mixture of hexane and ethyl acetate.- Ensure the column is packed uniformly without air bubbles.- Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).
Product is Contaminated with Other Fatty Acid Esters - The starting oleic acid was of low purity.- Use high-purity oleic acid for the synthesis.- Employ a high-resolution purification technique like HPLC or fractional distillation under high vacuum.
Cloudy Appearance of Final Product - Presence of residual water.- Crystallization of saturated fatty acid esters at room temperature.- Ensure the product is thoroughly dried with a drying agent before the final purification step.- Consider low-temperature crystallization to remove saturated esters.

Experimental Protocols

Protocol 1: General Purification by Washing and Distillation
  • Acid Removal: Transfer the crude this compound to a separatory funnel. Add an equal volume of 2N sodium carbonate solution and gently invert the funnel multiple times, periodically venting to release any pressure. Drain the aqueous layer. Repeat this washing step until the aqueous layer is no longer acidic (test with pH paper).

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual salts and base. Drain the aqueous layer.

  • Drying: Transfer the this compound to a clean, dry flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: Filter the this compound to remove the drying agent.

  • Fractional Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Heat the flask containing the dried this compound. Collect the fraction that distills at the boiling point of this compound under the specific vacuum pressure. For example, the boiling point is approximately 185°C at 2 mmHg.

Protocol 2: High-Purity Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin eluting the sample. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the high-purity this compound.

Quantitative Data

Purification Method Parameter Value Resulting Purity Reference
Fractional Vacuum DistillationBoiling Point216-220 °CNot specified
Pressure14 Torr
Low-Temperature CrystallizationSolventOctanoic Acid98.2% (for phytosterol esters)
Temperature0 °C
Time10 hours
Column ChromatographyStationary PhaseSilica Gel>99% (for dodecyl oleate)
Mobile PhaseHexane/Ethyl Acetate

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_high_purity High-Purity Techniques cluster_analysis Analysis synthesis Crude this compound washing Liquid-Liquid Washing (Acid & Water Removal) synthesis->washing drying Drying (Anhydrous MgSO4) washing->drying distillation Fractional Vacuum Distillation drying->distillation chromatography Column Chromatography drying->chromatography analysis Purity Analysis (GC-MS, HPLC) distillation->analysis chromatography->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Low Purity After Purification dist_check Check Distillation Parameters start->dist_check chrom_check Check Chromatography Procedure start->chrom_check dist_rate Rate too fast? dist_check->dist_rate dist_bp Close boiling points? dist_check->dist_bp dist_sol1 Decrease Rate dist_rate->dist_sol1 Yes dist_sol2 Use Chromatography dist_bp->dist_sol2 Yes chrom_solvent Incorrect solvent? chrom_check->chrom_solvent chrom_packing Poor packing? chrom_check->chrom_packing chrom_sol1 Optimize with TLC chrom_solvent->chrom_sol1 Yes chrom_sol2 Repack Column chrom_packing->chrom_sol2 Yes

References

addressing enzyme inhibition in lipase-catalyzed propyl oleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed synthesis of propyl oleate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the enzymatic synthesis of this compound.

Question 1: Why is my this compound yield lower than expected?

Answer: Low ester yield is a common issue that can stem from several factors:

  • Reaction Equilibrium: The esterification reaction is reversible. The accumulation of water, a by-product, can drive the reaction backward towards hydrolysis, thus reducing the net yield of this compound.[1]

  • Substrate Inhibition: High concentrations of either substrate, oleic acid or propanol, can inhibit the lipase.[2] Short-chain alcohols like propanol are known to be particularly inhibitory at high concentrations.[3] Oleic acid can also exhibit inhibitory effects.

  • Suboptimal Reaction Conditions: Every enzyme has an optimal temperature and pH range for activity. Deviating from these can significantly decrease the reaction rate and overall yield. For lipase-catalyzed esterification, the optimal pH is typically in the acidic range.

  • Enzyme Deactivation: The lipase may have lost activity due to improper storage, handling, or exposure to harsh conditions like extreme temperatures or pH values during the reaction.

Question 2: The reaction starts but then stops prematurely. What is the likely cause?

Answer: A premature halt in the reaction is often due to enzyme deactivation. Potential causes include:

  • Thermal Denaturation: Operating the reaction at a temperature above the enzyme's stability range can cause it to lose its three-dimensional structure and catalytic activity.

  • Alcohol-Induced Inactivation: Some short-chain alcohols can act as irreversible inactivators for lipases, especially at high concentrations.

  • pH Shift: The production of oleic acid (if hydrolysis occurs) or the presence of impurities can shift the pH of the reaction medium outside the enzyme's optimal range, leading to a loss of activity.

  • Product Inhibition: Besides water, the accumulation of fatty acids and monoglycerides at the oil-water interface can block the enzyme's access to the triglyceride substrate, acting as competitive inhibitors.

Question 3: How can I increase the reaction rate?

Answer: To accelerate the synthesis of this compound, consider the following optimizations:

  • Optimize Temperature: Increase the temperature to the optimum for your specific lipase. Generally, lipase activity increases with temperature up to a certain point, after which thermal denaturation occurs.

  • Adjust Substrate Molar Ratio: An excess of one substrate can increase the reaction rate, but be mindful of substrate inhibition. A molar ratio of 3:1 (alcohol to acid) is often a good starting point for optimization.

  • Increase Enzyme Loading: A higher concentration of the lipase will generally lead to a faster reaction rate. However, this should be balanced against the cost of the enzyme.

  • Ensure Proper Mixing: Adequate agitation (e.g., 200-300 rpm) is crucial to overcome mass transfer limitations, especially in heterogeneous mixtures.

  • Water Removal: Actively removing water as it is formed will shift the reaction equilibrium towards product formation. This can be achieved using molecular sieves, a vacuum, or pervaporation.

Question 4: What are the primary mechanisms of enzyme inhibition in this reaction?

Answer: The main inhibition mechanisms are:

  • Substrate Inhibition: Both oleic acid and propanol can act as inhibitors at high concentrations. This often follows a ternary complex kinetic model where the inhibitor can bind to the enzyme-substrate complex.

  • Product Inhibition by Water: Water, a product of the reaction, facilitates the reverse hydrolytic reaction, reducing the net esterification rate. While a small amount of water is essential for lipase activity, excess water is detrimental to ester synthesis.

  • Competitive Product Inhibition: Fatty acids and monoglycerides, which can form from the hydrolysis of esters, can compete with the triglyceride substrate for the enzyme's active site.

Quantitative Data Summary

The optimal conditions for lipase-catalyzed esterification can vary depending on the specific lipase, substrates, and reaction system (e.g., solvent-free vs. solvent-based). The following tables summarize reported conditions for similar reactions.

Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Ester Synthesis

ParameterOptimized ValueSubstratesLipase SourceReference
Temperature35.25 °COleic Acid & MethanolThermomyces lanuginosus
Temperature70 °COleic Acid & Ethylene GlycolCandida antarctica (NS 88011)
Temperature60 °CCapric Acid & 1-PropanolImmobilized Lipase
Molar Ratio (Alcohol:Acid)3.44:1Oleic Acid & MethanolThermomyces lanuginosus
Molar Ratio (Alcohol:Acid)2:1Oleic Acid & Ethylene GlycolCandida antarctica (NS 88011)
Molar Ratio (Alcohol:Acid)3:1Capric Acid & 1-PropanolImmobilized Lipase
Enzyme Loading11.98% (w/w)Oleic Acid & MethanolThermomyces lanuginosus
Enzyme Loading1% (w/w)Oleic Acid & Ethylene GlycolCandida antarctica (NS 88011)
Enzyme Loading2% (w/w)Capric Acid & 1-PropanolImmobilized Lipase

Table 2: Reported Conversion Yields Under Optimized Conditions

ProductConversion YieldReaction TimeLipase SourceReference
Methyl Oleate96.73%Not SpecifiedThermomyces lanuginosus
Ethylene Glycol Oleate>99%32 hoursCandida antarctica (NS 88011)
Fructose Oleate96%4 daysCandida antarctica B
Propyl Caprate83.82%Not SpecifiedImmobilized Lipase

Experimental Protocols

Protocol 1: General Lipase-Catalyzed Synthesis of this compound

This protocol provides a general procedure for the solvent-free synthesis of this compound. Optimization of specific parameters is recommended.

  • Reactant Preparation: In a temperature-controlled reaction vessel, add oleic acid and 1-propanol. A common starting molar ratio is 1:3 (oleic acid: 1-propanol).

  • Enzyme Addition: Add the lipase catalyst. If using an immobilized lipase like Novozym® 435 (Candida antarctica lipase B), a typical loading is 1-10% of the total substrate weight.

  • Water Removal: Add activated molecular sieves (3Å or 4Å) at a loading of 5-10% (w/w) to the reaction mixture. This will adsorb the water produced during esterification.

  • Reaction Incubation:

    • Set the reaction temperature to the desired value (e.g., 60 °C).

    • Begin constant stirring (e.g., 300 rpm) to ensure adequate mixing.

  • Monitoring the Reaction: Periodically withdraw small aliquots from the reaction mixture. Analyze the samples to determine the concentration of remaining oleic acid (e.g., via titration with NaOH) or the formation of this compound (e.g., via Gas Chromatography - GC).

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by separating the enzyme from the mixture. If using immobilized lipase, this can be done by simple filtration.

  • Product Purification: The final product can be purified to remove unreacted substrates, typically by vacuum distillation.

Protocol 2: Assay for Lipase Activity

This protocol can be used to determine the activity of the lipase before the synthesis reaction.

  • Substrate Emulsion: Prepare a stable emulsion of a triglyceride (e.g., olive oil) in a buffer solution (e.g., phosphate buffer, pH 7.0) containing an emulsifying agent like gum arabic.

  • Reaction Initiation: Add a known amount of the lipase solution or suspension to the substrate emulsion in a thermostated vessel.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37 °C) with constant stirring.

  • Monitoring Hydrolysis: Measure the rate of fatty acid release over time. This is typically done by taking samples at regular intervals, stopping the reaction (e.g., by adding an ethanol-acetone mixture), and titrating the liberated free fatty acids with a standardized NaOH solution using a pH indicator like phenolphthalein.

  • Calculating Activity: One unit (U) of lipase activity is often defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation & Purification p1 Mix Oleic Acid & 1-Propanol p2 Add Immobilized Lipase p1->p2 p3 Add Molecular Sieves p2->p3 r1 Incubate at Optimal Temperature & Stirring p3->r1 r2 Monitor Progress (e.g., GC, Titration) r1->r2 s1 Filter to Remove Immobilized Enzyme r2->s1 s2 Purify Product (e.g., Distillation) s1->s2 s3 Final Product: This compound s2->s3

Caption: Workflow for lipase-catalyzed this compound synthesis.

inhibition_mechanisms E Lipase (E) ES E-S Complex E->ES + S1, S2 S1 Oleic Acid S2 Propanol P This compound + Water ES->E + P I_S1 Excess Oleic Acid I_S1->E Inhibits I_S2 Excess Propanol I_S2->E Inhibits I_P Water I_P->ES Promotes Reverse Reaction

Caption: Key inhibition pathways in lipase-catalyzed esterification.

References

impact of water content on enzymatic synthesis of propyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enzymatic Synthesis of Propyl Oleate

Welcome to the technical support center for the enzymatic synthesis of this compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the enzymatic synthesis of this compound?

Water plays a dual and critical role in the lipase-catalyzed synthesis of this compound. A certain amount of water is essential to maintain the three-dimensional structure of the lipase, which is necessary for its catalytic activity.[1] However, since esterification is a reversible reaction, an excess of water can shift the equilibrium towards the reverse reaction, hydrolysis, which breaks down the newly formed this compound into oleic acid and propanol.[1][2] Therefore, controlling the water content, or more accurately, the water activity (a_w), is a crucial balancing act to ensure high enzyme activity while maximizing the synthesis yield.[1]

Q2: What is water activity (a_w) and why is it more important than total water content?

Water activity (a_w) is a measure of the energy status of water in a system, indicating how "available" or "free" it is to participate in reactions. It is a more accurate predictor of enzyme performance in non-aqueous media than the total water content.[1] This is because a_w reflects the water that is directly interacting with the enzyme and available to influence its conformation and catalytic function, whereas total water content includes water that may be bound to other components of the reaction medium and not actively participating in the enzymatic process.

Q3: What is the optimal water activity (a_w) for this compound synthesis?

The optimal water activity is highly dependent on the specific lipase being used. For instance, some lipases like Novozym 435 (immobilized Candida antarctica lipase B) are known to perform well at very low water activities, while others may require higher a_w values. For many microbial lipase preparations, the best results for esterification are often obtained in the a_w range of 0.25 to 0.45. It is crucial to empirically determine the optimal a_w for each specific enzyme-substrate system.

Q4: How does temperature affect the enzymatic synthesis of this compound?

Temperature significantly influences both the reaction rate and the stability of the lipase. Increasing the temperature generally increases the initial reaction rate. However, excessively high temperatures can lead to thermal denaturation of the enzyme, causing a loss of activity. The optimal temperature is a compromise between reaction rate and enzyme stability. For many lipases, the optimal temperature for esterification lies between 30°C and 60°C.

Q5: Can the synthesis of this compound be performed in a solvent-free system?

Yes, the enzymatic synthesis of this compound can be effectively carried out in a solvent-free system. The main advantages of a solvent-free system are reduced environmental impact, lower costs, and simpler downstream processing to remove the solvent. In such systems, the substrates (oleic acid and propanol) themselves act as the reaction medium.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Insufficient Water: The lipase may lack the essential water layer for its active conformation.- Pre-hydrate the enzyme by equilibrating it with a saturated salt solution of known water activity. - Add a small, controlled amount of water to the reaction mixture (e.g., 0.5-2% w/w of substrates).
Excess Water: High water content is promoting the reverse reaction (hydrolysis).- Use dried substrates and enzyme. - Employ methods for continuous water removal during the reaction, such as using molecular sieves, a vacuum, or sparging with a dry inert gas.
Sub-optimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate, or too high, causing enzyme deactivation.- Optimize the reaction temperature by performing the synthesis at a range of temperatures (e.g., 30°C to 60°C) to find the optimal balance between activity and stability for your specific lipase.
Enzyme Inhibition: High concentrations of the alcohol (propanol) or acid (oleic acid) can inhibit the lipase.- Perform a substrate molar ratio optimization study. - Consider stepwise addition of the inhibitory substrate during the reaction.
Decreasing Reaction Rate Over Time Product Inhibition: Accumulation of this compound or the water by-product can inhibit the enzyme.- Implement in-situ product removal techniques if feasible. - Ensure continuous removal of water as the reaction proceeds.
Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction due to thermal instability or other factors.- Verify the thermal stability of the lipase at the chosen reaction temperature over the desired reaction time. - Consider using an immobilized lipase for improved stability and reusability.
Difficulty in Product Purification Presence of Unreacted Substrates: The reaction may not have gone to completion.- Allow the reaction to proceed for a longer duration. - Optimize reaction conditions (temperature, enzyme concentration, water content) to maximize conversion.
Formation of By-products: Side reactions may be occurring.- Analyze the product mixture using techniques like chromatography (TLC, GC, HPLC) to identify by-products. - Adjust reaction conditions to minimize side reactions.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of water content and other parameters on enzymatic ester synthesis from various studies.

Table 1: Effect of Initial Water Content on Ester Yield

Lipase SourceSubstratesInitial Water Content (% w/w)Ester Yield (%)Reference
Liquid LipaseOleic Acid & Oleyl Alcohol0.3~70
Liquid LipaseOleic Acid & Oleyl Alcohol0.6~85
Liquid LipaseOleic Acid & Oleyl Alcohol0.9~98
Liquid LipaseOleic Acid & Oleyl Alcohol1.2~90

Table 2: Optimal Reaction Conditions from Various Esterification Studies

Ester SynthesizedLipaseOptimal Temperature (°C)Optimal Water Content/ActivityOther Optimized ParametersReference
Butyl LaurateCarica papaya lipase55a_w ≈ 0.22 (2% water)-
Hexyl HexanoateLiquid Lipase300.9% w/wpH 6, Acid:Alcohol mole ratio 1:1
n-Octyl OleateImmobilized Lipase370.15% v/v added water-
Pentyl OleateCandida antarctica lipase B65Not specifiedInitial Oleic Acid: 150 mg, Molar Ratio: 1
Propyl GallateImmobilized Lipase52Not specifiedPropanol/Gallic Acid Molar Ratio: 160

Experimental Protocols

Protocol 1: Screening for Optimal Water Content in this compound Synthesis

  • Enzyme Preparation:

    • Use an immobilized lipase (e.g., Novozym 435).

    • To control water activity, pre-equilibrate the enzyme by placing it in desiccators containing saturated salt solutions with known water activities (e.g., LiCl for a_w ≈ 0.11, MgCl₂ for a_w ≈ 0.33, etc.) for 24-48 hours at room temperature.

  • Reaction Setup:

    • In a series of screw-capped vials, add oleic acid and 1-propanol. A typical starting molar ratio is 1:1 or with a slight excess of the alcohol.

    • Add the pre-equilibrated immobilized lipase to each vial. A typical enzyme loading is 1-10% (w/w) of the total substrate weight.

    • For experiments controlling total water content instead of a_w, add precise amounts of water (e.g., 0%, 0.5%, 1%, 2%, 5% w/w of substrates) to vials containing dried enzyme and substrates.

  • Reaction Conditions:

    • Place the vials in a shaking incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Sampling and Analysis:

    • Withdraw small aliquots from the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Determine the conversion to this compound. This can be done by measuring the decrease in oleic acid concentration via titration with a standard solution of NaOH using phenolphthalein as an indicator.

    • Alternatively, use chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for more precise quantification of this compound.

  • Data Interpretation:

    • Plot the percentage conversion of oleic acid (or yield of this compound) against time for each water content/activity level.

    • Determine the initial reaction rate and the final conversion for each condition to identify the optimal water content.

Visualizations

Experimental_Workflow sub Substrate Preparation (Oleic Acid & Propanol) reac Reaction Setup (Mixing Substrates & Enzyme) sub->reac enz Enzyme Preparation (Immobilized Lipase Pre-equilibration for a_w control) enz->reac inc Incubation (Controlled Temperature & Agitation) reac->inc samp Sampling (Time-course monitoring) inc->samp anal Analysis (Titration or Chromatography) samp->anal data Data Interpretation (Determine Optimal Water Content) anal->data

Caption: Experimental workflow for optimizing water content in this compound synthesis.

Logical_Relationship WaterContent Water Content (Water Activity) LowWater Too Low Water WaterContent->LowWater Insufficient OptimalWater Optimal Water WaterContent->OptimalWater Balanced HighWater Too High Water WaterContent->HighWater Excessive EnzymeActivity Enzyme Activity LowWater->EnzymeActivity Reduces LowYield1 Low Yield (Inactive Enzyme) LowWater->LowYield1 OptimalWater->EnzymeActivity Maintains ReactionEquilibrium Reaction Equilibrium OptimalWater->ReactionEquilibrium Favors Synthesis HighYield High Yield (Maximized Synthesis) OptimalWater->HighYield HighWater->EnzymeActivity Maintains HighWater->ReactionEquilibrium Favors Hydrolysis LowYield2 Low Yield (Hydrolysis Favored) HighWater->LowYield2 EnzymeActivity->LowYield1 ReactionEquilibrium->HighYield ReactionEquilibrium->LowYield2

Caption: Impact of water content on enzymatic esterification yield.

References

troubleshooting peak tailing in GC analysis of propyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the GC analysis of propyl oleate. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental results.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can affect the accuracy of quantification and the resolution of closely eluting peaks. It is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in my GC analysis?

Peak tailing in the GC analysis of this compound, a fatty acid ester, can stem from several factors related to the instrument, method, or sample. The most frequent causes include:

  • Active Sites in the GC System: this compound can interact with active sites, such as exposed silanol groups (-Si-OH), in the inlet liner, at the head of the column, or in other parts of the flow path.[1] This secondary interaction causes some of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Inlet Contamination: Accumulation of non-volatile residues from previous injections in the inlet liner can create new active sites or obstruct the sample path.[2] This is a very common reason for deteriorating peak shape over time.

  • Column Issues: Contamination or degradation of the stationary phase at the beginning of the column can lead to poor peak shape.[1] Additionally, improper column installation, such as incorrect insertion depth, can create "dead volumes" where the sample can diffuse and cause tailing.[3]

  • Sub-optimal Method Parameters: An inappropriate inlet temperature, a low split ratio, or a mismatch in polarity between the solvent and the stationary phase can all contribute to peak tailing.[4]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A logical and systematic approach is the most effective way to identify and resolve the root cause of peak tailing. It is recommended to start with the most common and easily fixable issues first.

Below is a DOT script that generates a troubleshooting workflow diagram.

G cluster_solutions Potential Solutions start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_column_installation Check Column Installation (Cuts, Depth, Ferrules) inlet_maintenance->check_column_installation If tailing persists condition_column Condition or Trim Column check_column_installation->condition_column If tailing persists optimize_method Optimize GC Method Parameters condition_column->optimize_method If tailing persists problem_solved Problem Resolved optimize_method->problem_solved If tailing is resolved

Caption: A systematic workflow for troubleshooting peak tailing in the GC analysis of this compound.

Q3: What role does the GC inlet play in peak tailing and what maintenance should I perform?

The GC inlet is a primary source of many chromatographic problems, including peak tailing. Regular maintenance is crucial for optimal performance.

  • Septum: The septum can be a source of contamination if it is cored by the syringe needle, leaving small particles in the liner. It should be replaced regularly, for instance, after every 100 injections, or more frequently if you are using a manual injection or a syringe with a non-ideal needle style. Overtightening the septum nut can also lead to problems.

  • Liner: The liner is where the sample is vaporized. It can become contaminated with non-volatile residues from the sample matrix, which can act as active sites. The frequency of liner replacement depends on the cleanliness of your samples. For relatively clean samples, a weekly or bi-weekly replacement might be sufficient, while for dirtier samples, it may need to be changed daily.

  • O-ring and Seals: The O-ring that seals the liner and other seals in the inlet can degrade over time, leading to leaks and potential contamination. These should be inspected every time the liner is changed and replaced if they appear brittle or deformed.

Q4: How do my GC method parameters affect peak tailing for this compound?

Optimizing your GC method parameters is critical for achieving good peak shape. For a compound like this compound, consider the following:

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A temperature that is too low can lead to slow vaporization and peak tailing.

  • Split Ratio: In split injections, a very low split ratio might not provide a high enough flow through the inlet to efficiently transfer the sample to the column, which can cause tailing. A minimum total flow of 20 mL/min through the inlet is generally recommended.

  • Oven Temperature Program: A starting oven temperature that is too high can lead to poor focusing of the analyte at the head of the column, which can manifest as peak broadening or tailing, especially for early eluting peaks.

Data Presentation

The following table summarizes typical GC parameters for the analysis of fatty acid methyl esters (FAMEs), which can be used as a starting point for optimizing the analysis of this compound.

ParameterTypical Value RangePotential Impact on Peak Tailing
Inlet Temperature 250 - 280 °CToo low: Incomplete vaporization, leading to tailing. Too high: Potential for analyte degradation.
Split Ratio 50:1 to 100:1Too low: Inefficient sample transfer, can cause tailing.
Carrier Gas Flow Rate 1 - 2 mL/min (for Helium)Sub-optimal flow can lead to broader peaks.
Initial Oven Temperature 90 - 120 °CToo high: Poor focusing of early eluting peaks.
Oven Temperature Ramp 2 - 12 °C/minSlower ramps generally improve resolution but can increase run time.

Experimental Protocols

Here are detailed methodologies for key maintenance and conditioning procedures to address peak tailing.

Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)

This protocol describes the steps for replacing the septum and liner in a standard split/splitless GC inlet.

  • Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., 40 °C) and wait for it to cool down completely.

  • Turn Off Carrier Gas Flow (or use maintenance mode): Follow your instrument manufacturer's instructions for turning off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum retaining nut.

  • Replace the Septum: Use tweezers to remove the old septum. Place the new, clean septum into the nut, avoiding contact with your fingers. Do not overtighten the nut when reinstalling; finger-tight plus a quarter turn with a wrench is usually sufficient.

  • Remove the Inlet Liner: After removing the septum assembly, carefully lift out the inlet liner using clean tweezers or a liner removal tool.

  • Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any debris. If necessary, clean it with a lint-free swab lightly moistened with a suitable solvent (e.g., methanol or hexane).

  • Install the New Liner: Place a new O-ring on the new liner and gently insert it into the inlet until it is properly seated.

  • Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform an electronic leak check to ensure all connections are secure.

  • Equilibrate: Heat the inlet to your method's setpoint and allow the system to equilibrate before running samples.

Protocol 2: GC Column Installation

Proper column installation is critical to avoid peak tailing and other chromatographic issues.

  • Prepare the Column: Using a ceramic scoring wafer or a specialized cutting tool, make a clean, square cut at the end of the column. Inspect the cut with a magnifying glass to ensure it is not jagged.

  • Install Nut and Ferrule: Slide the appropriate column nut and ferrule onto the column.

  • Set the Correct Insertion Depth: Consult your GC instrument manual for the correct column insertion depth into the inlet. This is a critical step to avoid dead volume.

  • Install in the Inlet: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a half-turn with a wrench.

  • Purge the Column: With the detector end of the column not connected, turn on the carrier gas and purge the column for 10-15 minutes to remove any air.

  • Install in the Detector: After purging, install the detector end of the column, again following the manufacturer's guidelines for insertion depth.

  • Leak Check: Perform an electronic leak check on both the inlet and detector connections.

Protocol 3: GC Column Conditioning

Conditioning a new column or a column that has been stored is essential to remove any contaminants and ensure a stable baseline.

  • Install the Column in the Inlet Only: Install the column in the GC inlet but leave the detector end unconnected.

  • Purge with Carrier Gas: Set the carrier gas flow to the typical flow rate for your analysis and purge the column for 15-30 minutes at ambient temperature.

  • Temperature Program: Set the oven temperature to 40 °C. Program a slow temperature ramp (e.g., 5-10 °C/min) up to a temperature about 20 °C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

  • Hold at Conditioning Temperature: Hold the column at this temperature for 1-2 hours. For very sensitive detectors or high-bleed columns, a longer conditioning time may be necessary.

  • Cool Down and Connect to Detector: Cool down the oven, turn off the carrier gas, and connect the column to the detector.

  • Final Bake-out: Restore the carrier gas flow and heat the column to the final temperature of your method to ensure a stable baseline before analysis.

Below is a DOT script that illustrates the logical relationship between the causes and solutions for peak tailing.

G cluster_causes Common Causes of Peak Tailing cluster_solutions Solutions cause1 Active Sites in System solution1 Use Deactivated Liners & Columns cause1->solution1 cause2 Inlet Contamination solution2 Regular Inlet Maintenance cause2->solution2 cause3 Improper Column Installation solution3 Re-install Column Correctly cause3->solution3 cause4 Column Degradation solution4 Trim or Replace Column cause4->solution4 cause5 Sub-optimal Method Parameters solution5 Optimize Temperatures & Flows cause5->solution5

Caption: The relationship between common causes of peak tailing and their respective solutions.

References

Technical Support Center: Resolving Overlapping Peaks in NMR Spectra of Propyl Oleate Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with overlapping peaks in the NMR spectra of propyl oleate and its mixtures. Due to its long aliphatic chain, the ¹H NMR spectrum of this compound often presents significant challenges with signal overlap, which can complicate structural elucidation and quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: The aliphatic proton signals (approx. 1.2-1.6 ppm) in my ¹H NMR spectrum of a this compound mixture appear as a single, broad, and unresolved multiplet. What are my initial troubleshooting steps?

A1: An unresolved aliphatic region is the most common issue when analyzing long-chain esters like this compound. You should begin with simple, non-destructive methods to improve spectral resolution. The primary goal is to alter the chemical environment slightly to induce differential chemical shifts among the non-equivalent protons.

A recommended initial workflow is as follows:

  • Change the NMR Solvent: This is often the most effective first step. Solvents can induce shifts, particularly when their magnetic anisotropy or ability to form intermolecular interactions differs.[1][2] Switching from a common solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ can significantly alter chemical shifts and resolve overlap.[1]

  • Vary the Experiment Temperature: Acquiring spectra at different temperatures can resolve signals, especially if conformational isomers (rotamers) are in exchange on the NMR timescale at room temperature.[2][3] Increasing the temperature can sometimes simplify complex multiplets.

  • Use a Higher Field Spectrometer: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) directly increases signal dispersion, which can resolve overlapping multiplets.

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening due to viscosity and intermolecular interactions. Diluting the sample may improve resolution.

G start Start: Overlapping NMR Peaks solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent resolved Peaks Resolved solvent->resolved Success not_resolved Still Overlapping solvent->not_resolved No/Partial Resolution temp Vary Temperature temp->resolved Success not_resolved2 Still Overlapping temp->not_resolved2 No/Partial Resolution field Use Higher Field Spectrometer shift Use Lanthanide Shift Reagents field->shift If overlap persists or instrument unavailable field->resolved Success two_d Perform 2D NMR (COSY, HSQC) shift->two_d If shifts are insufficient or undesirable shift->resolved Success two_d->resolved Success not_resolved->temp not_resolved2->field

A workflow diagram for troubleshooting peak overlap in NMR spectra.

Q2: How can I differentiate the signals of the propyl group from the oleate chain, especially if they overlap with signals from other components in the mixture?

A2: Differentiating these signals is crucial for confirming the structure and for quantification. While 1D NMR can be challenging, 2D NMR spectroscopy is a powerful tool for this purpose. It disperses signals into a second dimension, revealing correlations between nuclei.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). You will see cross-peaks connecting the terminal methyl protons of the propyl group to the adjacent methylene protons, and that methylene group to the methylene group attached to the ester oxygen. This allows you to "walk" through the propyl spin system and distinguish it from the long oleate chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most effective methods. It correlates each proton signal with the carbon it is directly attached to. Since the carbon atoms of the propyl group have distinct chemical shifts from most carbons in the oleate chain, their attached protons can be unambiguously identified, even if they overlap in the 1D ¹H spectrum.

G cluster_1d 1D ¹H NMR Spectrum cluster_2d 2D ¹H-¹³C HSQC Spectrum a Overlapping Peaks (Propyl CH₂ + Oleate CH₂) b ¹H Axis (Overlapping) ¹³C Axis (Resolved) a->b Disperse into 2nd dimension c Resolved Cross-Peak 1 (Propyl CH₂) b:f1->c d Resolved Cross-Peak 2 (Oleate CH₂) b:f1->d

Resolving overlapping ¹H signals using a 2D HSQC experiment.

Q3: My attempts to change solvents and temperature have not fully resolved key signals. What other options do I have besides 2D NMR?

A3: If simple methods are insufficient, you can use a chemical approach by adding a Lanthanide Shift Reagent (LSR) to your NMR sample.

LSRs are organometallic complexes (often of Europium or Praseodymium) that can reversibly bind to Lewis basic sites in a molecule, such as the carbonyl oxygen of the ester group in this compound. This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the binding site, causing signals to spread out and resolve.

Reagent TypeCommon ExampleEffect on Spectrum
Downfield ShiftEu(fod)₃Moves proton signals to a higher ppm (downfield).
Upfield ShiftPr(fod)₃Moves proton signals to a lower ppm (upfield).

Caption: Common lanthanide shift reagents and their effects.

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (LSR)

This protocol describes the stepwise addition of an LSR to resolve overlapping signals.

  • Initial Spectrum: Dissolve your this compound mixture in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Prepare LSR Stock: Prepare a dilute stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Stepwise Addition: Add a small, known amount of the LSR solution (e.g., 0.1 molar equivalents relative to your substrate) to the NMR tube.

  • Acquire New Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. Observe the changes in chemical shifts. Protons closer to the ester functional group will shift more significantly.

  • Iterate: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved. Avoid adding excess reagent, as this can cause significant line broadening.

Protocol 2: Acquiring a 2D COSY Spectrum

This protocol outlines the basic steps for setting up a standard ¹H-¹H COSY experiment.

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) of your this compound mixture in 0.6 mL of a deuterated solvent.

  • Acquire ¹H Spectrum: First, run a standard 1D ¹H spectrum to determine the spectral width (the frequency range containing all proton signals).

  • Load COSY Pulse Program: Select a standard COSY pulse program (e.g., 'cosygp' on a Bruker instrument). The instrument software will typically load a standard set of parameters.

  • Set Key Parameters:

    • Spectral Width (SW): Set the spectral widths in both dimensions (F1 and F2) to encompass all signals observed in the 1D spectrum.

    • Number of Increments (TD in F1): Set the number of increments in the indirect dimension (F1) to at least 256 for adequate resolution. Higher values (512, 1024) will provide better resolution but increase experiment time.

    • Number of Scans (NS): Set the number of scans per increment based on sample concentration. For a typical sample, 2 to 8 scans are sufficient.

  • Processing: After acquisition, the data is processed with a Fourier transform in both dimensions. Applying a window function (e.g., sine-bell) before transformation can improve the appearance of the spectrum.

  • Analysis: Analyze the resulting 2D plot. Symmetrical cross-peaks off the diagonal indicate that the two protons at the corresponding diagonal positions are J-coupled.

Predicted NMR Data for this compound

To effectively troubleshoot, it is helpful to know the expected chemical shifts for this compound. The following table summarizes predicted ¹H and ¹³C chemical shifts. Actual values may vary slightly based on solvent and concentration.

GroupAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Potential for Overlap
Oleate Chain Olefinic (-CH=CH-)5.30 - 5.40129.5 - 130.5Low (¹H), High (¹³C)
Allylic (-CH₂-CH=)1.98 - 2.0527.0 - 27.5Moderate
Carbonyl (-C=O)-173.0 - 174.0Low
Methylene (α to C=O)2.25 - 2.3534.0 - 34.5Moderate
Aliphatic Chain (-(CH₂)n-)1.25 - 1.4029.0 - 30.0Very High
Terminal Methyl (-CH₃)0.85 - 0.9514.0 - 14.5Low
Propyl Group Methylene (α to O)3.95 - 4.1065.5 - 66.5Low
Methylene (β to O)1.60 - 1.7521.5 - 22.5High (with other CH₂)
Terminal Methyl (-CH₃)0.90 - 1.0010.0 - 11.0High (with oleate CH₃)

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound. The extensive overlap in the aliphatic region (1.25-1.40 ppm) is a common challenge.

References

optimizing reaction time for complete conversion to propyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the complete conversion of reactants to propyl oleate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most foundational and widely used method for producing this compound is the direct esterification of oleic acid with propanol. This reaction is typically accelerated by a strong mineral acid catalyst, such as sulfuric acid, in a process known as homogeneous acid catalysis.[1] The process generally involves heating the reactants, often with an excess of propanol, to shift the reaction equilibrium towards the formation of the ester.[1]

Q2: What key factors influence the reaction time for complete conversion?

A2: Several critical parameters must be carefully controlled to optimize reaction time and achieve high conversion rates. These include:

  • Reaction Temperature: Higher temperatures generally accelerate the reaction rate. However, an optimal temperature range exists for each catalytic system to prevent side reactions or catalyst degradation.[1][2]

  • Catalyst System: The choice of catalyst—such as homogeneous acids (e.g., sulfuric acid), base catalysts (e.g., sodium hydroxide), or enzymatic catalysts (lipases)—significantly impacts reaction speed.[1]

  • Substrate Molar Ratio: The ratio of propanol to oleic acid affects the reaction equilibrium. An excess of alcohol can increase the conversion rate, but an extreme excess may dilute the catalyst and complicate downstream purification.

  • Agitation Speed: Proper mixing is crucial, as it influences molecular motion and enhances mass transfer rates within the reaction mixture, particularly in heterogeneous systems.

  • Water Removal: Since water is a byproduct of esterification, its presence can drive the reverse reaction (hydrolysis). Efficient removal of water is essential for driving the reaction to completion.

Q3: How can I monitor the progress of the reaction to determine when it is complete?

A3: Several analytical techniques can be used to monitor the conversion to this compound:

  • Acid Value Titration: This is a simple and cost-effective method to quantify the amount of unreacted free fatty acids (oleic acid) in the reaction mixture. The reaction is considered complete when the acid value drops to a minimal, stable level.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is the standard method for accurately determining the purity and concentration of this compound in a sample.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring to confirm the disappearance of reactants and the formation of the product.

  • Spectroscopic Methods: Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the ester by identifying its characteristic functional groups.

Troubleshooting Guide

Problem: The conversion to this compound is low or has stalled.

Possible CauseRecommended Solution
Reaction has reached equilibrium. The esterification reaction is reversible. Remove the water byproduct using methods like a Dean-Stark apparatus or by working under a vacuum to shift the equilibrium towards the product. Increasing the molar ratio of propanol can also help drive the reaction forward.
Insufficient Catalyst Activity. The catalyst may be deactivated or present in too low a concentration. For acid catalysts, ensure they have not been neutralized. For enzymatic catalysts, check for optimal pH and temperature conditions. Consider carefully increasing the catalyst concentration.
Low Reaction Temperature. The reaction kinetics may be too slow. Gradually increase the temperature while monitoring for the formation of by-products. Each catalytic system has an optimal temperature range.
Presence of Impurities. Water or other impurities in the reactants can inhibit the reaction. Base catalysts are particularly sensitive to the presence of water and free fatty acids. Use high-purity reactants and ensure all glassware is dry.

Problem: The reaction is proceeding very slowly.

Possible CauseRecommended Solution
Suboptimal Temperature. A low temperature is a common cause of slow reaction rates. Refer to literature for the optimal temperature range for your specific catalyst and increase as appropriate.
Inadequate Mixing. Poor agitation can lead to insufficient contact between reactants and the catalyst, slowing down the reaction. Increase the agitation speed to improve mass transfer.
Low Catalyst Concentration. The rate of reaction is often dependent on the catalyst concentration. A modest increase in catalyst loading can significantly reduce reaction time.

Problem: Significant by-products are forming alongside this compound.

Possible CauseRecommended Solution
Reaction Temperature is Too High. Excessively high temperatures can lead to undesired side reactions, such as the dehydration of propanol to form dipropyl ether or propene. Reduce the reaction temperature to the optimal range.
Incorrect Catalyst Choice. Some catalysts may promote side reactions. For instance, strong mineral acids can cause charring or other degradation at high temperatures. Consider using a milder or more selective catalyst, such as an enzymatic lipase.

Data Presentation

Table 1: Influence of Key Parameters on this compound Synthesis

ParameterGeneral Effect on ReactionOptimization Notes
Temperature Increasing temperature generally increases the reaction rate up to an optimum point.Excessively high temperatures can cause by-product formation and catalyst degradation.
Catalyst Concentration Higher concentration typically leads to a faster reaction time.High concentrations can increase costs and may complicate product purification. For base catalysts, it can lead to soap formation.
Substrate Molar Ratio An excess of propanol drives the reaction toward completion.A large excess complicates the removal of unreacted alcohol and can dilute the catalyst.
Agitation Speed Increasing speed enhances mass transfer, accelerating the reaction rate, especially in heterogeneous systems.Beyond a certain point, further increases may not significantly impact the rate.

Table 2: Comparison of Catalytic Systems for this compound Synthesis

Catalytic SystemCatalyst ExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Inexpensive, highly active, and widely available.Corrosive, difficult to separate from the product, can cause side reactions.
Homogeneous Base Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Very high activity and faster reaction rates compared to acid catalysts.Sensitive to free fatty acids and water, can form soap, difficult to remove.
Enzymatic LipasesHigh selectivity, operates under mild conditions, "green" approach.Higher cost, can be slower than chemical catalysts, potential for deactivation.
Heterogeneous Acid Sulfonated ResinsEasily separable and reusable, less corrosive.May have lower activity compared to homogeneous catalysts, potential for mass transfer limitations.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of this compound

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle.

  • Reactants: Charge the flask with oleic acid and n-propanol. A molar ratio of 1:3 (oleic acid:propanol) is a common starting point to drive the equilibrium.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1-2% w/w of sulfuric acid relative to the oleic acid) to the stirred mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and maintain reflux for the target reaction time (e.g., 2-6 hours).

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture to monitor its progress using Acid Value Titration (Protocol 2) or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base solution (e.g., sodium bicarbonate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification: Remove the excess propanol and any volatile impurities under reduced pressure using a rotary evaporator. The final product can be further purified by distillation or chromatography if necessary.

Protocol 2: Monitoring Reaction via Acid Value Titration

  • Sample Preparation: Accurately weigh a small amount (approx. 1-2 g) of the reaction mixture into an Erlenmeyer flask.

  • Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., 1:1 diethyl ether:ethanol) and a few drops of phenolphthalein indicator.

  • Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) (e.g., 0.1 M) until a faint pink color persists for at least 30 seconds.

  • Calculation: The acid value (mg KOH/g sample) is calculated based on the volume of KOH solution used. A sharp decrease in the acid value indicates the consumption of oleic acid and the formation of this compound. The reaction is considered complete when this value becomes constant and minimal.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reactants Combine Oleic Acid, Propanol, & Catalyst heat Heat and Stir (e.g., 60-80°C) reactants->heat monitor Monitor Progress (TLC, Titration) heat->monitor monitor->heat Continue Reaction workup Neutralize, Wash, & Dry monitor->workup Reaction Complete purify Remove Solvent/ Excess Alcohol workup->purify analysis Analyze Purity (GC, NMR, FTIR) purify->analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

G start Incomplete Conversion Detected q1 Is reaction equilibrium the issue? start->q1 s1 Remove H₂O byproduct Increase propanol ratio q1->s1 Yes q2 Is reaction rate too slow? q1->q2 No end Achieve Complete Conversion s1->end s2 Increase temperature Increase catalyst conc. Improve agitation q2->s2 Yes q3 Is catalyst inactive? q2->q3 No s2->end s3 Check catalyst purity Use fresh catalyst q3->s3 Yes s3->end

Caption: Troubleshooting logic for addressing incomplete conversion.

G oleic_acid Oleic Acid R-COOH catalyst H⁺ (Acid Catalyst) oleic_acid->catalyst propanol Propanol R'-OH propanol->catalyst propyl_oleate This compound R-COOR' propyl_oleate->catalyst Hydrolysis (Reverse Reaction) water Water H₂O water->catalyst Hydrolysis (Reverse Reaction) catalyst->propyl_oleate Esterification catalyst->water Esterification

Caption: The reversible esterification reaction for this compound synthesis.

References

strategies to reduce energy consumption in propyl oleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing energy consumption during propyl oleate synthesis.

Troubleshooting Guides

Issue 1: High Energy Consumption in Conventional Acid-Catalyzed Synthesis

Symptom: The synthesis of this compound using conventional methods, such as sulfuric acid catalysis, requires prolonged heating at high temperatures, leading to excessive energy usage. Classical esterification methods often involve elevated temperatures and long reaction times to overcome thermodynamic limitations.[1]

Possible Causes:

  • Sub-optimal Temperature: Operating at a temperature higher than necessary for the specific catalyst system. While higher temperatures generally increase the reaction rate, there is an optimal range for each catalyst.[2]

  • Inefficient Water Removal: The accumulation of water, a byproduct of the esterification reaction, can inhibit the process and require more energy to drive the reaction to completion.[2]

  • Excess Reactant Usage: Using a large excess of propanol to shift the equilibrium towards the product requires significant energy to heat the entire reaction mass and later to separate the excess alcohol.

Solutions:

  • Optimize Reaction Temperature: Conduct kinetic studies to determine the minimum temperature required to achieve a desirable reaction rate. Activation energies for oleic acid esterification typically range from 30 to 85 kJ/mol, and a lower activation energy corresponds to a faster reaction rate at a given temperature.[2]

  • Employ Dual-Function Catalysts: Utilize catalysts that also act as desiccants, such as NaHSO₄, to remove water as it is formed, thereby improving the reaction rate and reducing the need for high temperatures.[2]

  • Process Intensification with Reactive Distillation: Integrate the reaction and separation steps into a single unit using reactive distillation. This technique can improve the equilibrium conversion rate and reduce energy consumption by utilizing the heat of the exothermic reaction for distillation.

Issue 2: Low Yield and High Energy Input in Enzymatic Synthesis

Symptom: While enzymatic synthesis of this compound using lipases is generally more energy-efficient due to milder reaction conditions, low yields can necessitate longer reaction times or additional processing steps, thereby increasing overall energy consumption.

Possible Causes:

  • Enzyme Inhibition: High concentrations of substrates, particularly the alcohol, can block the active site of the lipase, leading to enzyme inhibition and reduced conversion rates.

  • Sub-optimal Molar Ratio: An inappropriate molar ratio of oleic acid to propanol can limit the reaction rate and final yield.

  • Mass Transfer Limitations: In immobilized enzyme systems, poor mixing or high viscosity can lead to mass transfer limitations, reducing the accessibility of substrates to the enzyme's active sites.

Solutions:

  • Optimize Substrate Molar Ratio: Experimentally determine the optimal molar ratio. For the enzymatic synthesis of pentyl oleate, a 1:1 molar ratio of alcohol to oleic acid yielded the maximum conversion.

  • Stepwise Addition of Alcohol: To mitigate alcohol inhibition, add the propanol to the reaction mixture in a stepwise manner.

  • Improve Mass Transfer: Enhance agitation or use a solvent to reduce viscosity and improve the interaction between the substrates and the immobilized enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce energy consumption in this compound synthesis?

A1: The main strategies include:

  • Switching to Enzymatic Catalysis: Lipases, such as those from Candida antarctica (Novozym 435), operate at milder conditions (lower temperature and pressure) compared to chemical catalysts, leading to significant energy savings.

  • Process Intensification: Employing techniques like reactive distillation combines reaction and separation, which can drastically reduce energy requirements. For similar ester productions, reactive distillation has been shown to decrease energy consumption by up to 40%.

  • Catalyst Optimization: Using highly efficient and reusable catalysts, such as certain ionic liquids or immobilized enzymes, reduces the energy associated with catalyst production and regeneration.

  • Parameter Optimization: Fine-tuning reaction parameters like temperature, pressure, and reactant molar ratios can lead to more efficient reactions and lower energy use.

Q2: How does reactive distillation contribute to energy savings in ester synthesis?

A2: Reactive distillation integrates the chemical reaction and the distillation-based separation in a single column. For an esterification reaction like the synthesis of this compound, the continuous removal of the ester product and water from the reaction zone shifts the chemical equilibrium towards the product side. This allows for higher conversion rates at potentially lower temperatures. Furthermore, the heat generated by the exothermic esterification reaction can be used in-situ to provide the heat required for the distillation, thereby reducing the external energy input to the reboiler.

Q3: What are the typical operating temperatures for conventional versus enzymatic synthesis of this compound?

A3:

  • Conventional Acid-Catalyzed Synthesis: Typically requires elevated temperatures, often in the range of 60°C to 140°C, to achieve a reasonable reaction rate.

  • Enzymatic Synthesis: Can be performed at much milder temperatures, generally between 30°C and 70°C, which significantly reduces the energy required for heating. For example, the optimal temperature for the enzymatic synthesis of pentyl oleate was found to be 65°C.

Q4: Can the choice of catalyst impact the energy consumption of the process?

A4: Absolutely. The choice of catalyst is a critical factor in the energy efficiency of this compound synthesis.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄): These are effective but require high temperatures and can lead to corrosion and the formation of by-products, necessitating energy-intensive purification steps.

  • Heterogeneous Solid Acid Catalysts: These can be easily separated and reused, reducing the energy and waste associated with catalyst removal and neutralization.

  • Immobilized Lipases (e.g., Novozym 435): These biocatalysts offer high specificity and operate under mild conditions, leading to substantial energy savings. Their immobilization allows for easy recovery and reuse, further improving the process's sustainability.

  • Ionic Liquids: These can act as efficient and reusable catalysts, sometimes allowing for lower reaction temperatures.

Data Presentation

Table 1: Comparison of Energy-Related Parameters for Different Synthesis Strategies

ParameterConventional Acid CatalysisEnzymatic Catalysis (Lipase)Reactive Distillation
Operating Temperature High (e.g., 60-140°C)Low (e.g., 30-70°C)Moderate (depends on boiling points)
Energy Input HighLowReduced
By-product Formation Can be significantMinimalLow
Separation Energy HighLowIntegrated (Low)
Catalyst Reusability NoHighYes (for heterogeneous catalysts)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Objective: To synthesize this compound using an immobilized lipase to minimize energy consumption.

Materials:

  • Oleic Acid

  • n-Propanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Hexane (as solvent, optional)

  • Shaking incubator or stirred tank reactor

  • Temperature control system

Methodology:

  • In a temperature-controlled reactor, add oleic acid and n-propanol. A 1:1 molar ratio is a good starting point.

  • If a solvent is used to reduce viscosity, add hexane.

  • Add the immobilized lipase to the mixture. The amount of enzyme will need to be optimized, but a typical starting point is 5-10% by weight of the substrates.

  • Set the reaction temperature to the optimal value for the chosen lipase (e.g., 60-65°C for Novozym 435).

  • Agitate the mixture at a constant speed (e.g., 200 rpm) to ensure good mixing and minimize mass transfer limitations.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) or titration to determine the conversion of oleic acid.

  • Once the reaction has reached the desired conversion, stop the agitation and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • The this compound product can be purified from the reaction mixture by distillation, typically under reduced pressure to lower the boiling point and save energy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products reactants Oleic Acid + n-Propanol reactor Stirred Reactor (e.g., 60-65°C) reactants->reactor catalyst Immobilized Lipase catalyst->reactor filtration Filtration reactor->filtration Reaction Mixture distillation Vacuum Distillation filtration->distillation Liquid recycled_catalyst Recycled Lipase filtration->recycled_catalyst Solid product This compound distillation->product

Caption: Experimental workflow for the energy-efficient enzymatic synthesis of this compound.

logical_relationship cluster_enzymatic Benefits of Enzymatic Synthesis cluster_reactive Benefits of Reactive Distillation strategy Energy Reduction Strategies enzymatic Enzymatic Synthesis strategy->enzymatic reactive Reactive Distillation strategy->reactive optimization Parameter Optimization strategy->optimization mild_conditions Milder Conditions (Lower Temperature) enzymatic->mild_conditions high_selectivity High Selectivity enzymatic->high_selectivity reusable_catalyst Reusable Catalyst enzymatic->reusable_catalyst integration Integration of Reaction & Separation reactive->integration equilibrium Equilibrium Shift reactive->equilibrium heat_integration Heat Integration reactive->heat_integration

Caption: Key strategies and their benefits for reducing energy consumption in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Propyl Oleate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the quantification of propyl oleate, a fatty acid ester with applications in pharmaceutical formulations, cosmetics, and biofuels. The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting experimental data and detailed methodologies to aid in your selection process.

Overview of Analytical Techniques

The quantification of this compound can be approached using several analytical methodologies. The most common are chromatographic techniques such as HPLC and GC, which separate the analyte from a mixture, and spectroscopic techniques like qNMR, which allows for direct quantification in solution.

Technique Principle Common Detector Sample Preparation Key Advantages Common Limitations
HPLC Separation based on polarityUV, Refractive Index (RI)Dissolution in a suitable solventVersatile, suitable for non-volatile compoundsMay require chromophores for UV detection; RI is less sensitive
GC Separation based on volatility and polarityFlame Ionization (FID)Dissolution in a volatile solvent; may require derivatizationHigh resolution and sensitivitySample must be volatile or amenable to derivatization
qNMR Quantification based on the integral of NMR signals relative to a standardN/ADissolution in a deuterated solvent with an internal standardNon-destructive, highly accurate, minimal sample preparationLower sensitivity compared to chromatographic methods

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of fatty acid esters. For this compound, which lacks a strong UV chromophore, detection can be achieved at low UV wavelengths (around 205-210 nm) or by using a universal detector like a Refractive Index (RI) detector. The following protocol is based on established methods for similar long-chain fatty acid esters.

Experimental Protocol: HPLC-RI

A reversed-phase HPLC method with RI detection is proposed for the quantification of this compound.

  • Instrumentation: HPLC system with a refractive index detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a known concentration.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase, and a series of dilutions are made to construct a calibration curve.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound sample/standard prep2 Dissolve in mobile phase prep1->prep2 prep3 Prepare calibration standards prep2->prep3 hplc2 Inject sample/standard prep3->hplc2 hplc1 Equilibrate HPLC system hplc1->hplc2 hplc3 Isocratic elution on C18 column hplc2->hplc3 hplc4 Detect with RI detector hplc3->hplc4 data1 Integrate peak area hplc4->data1 data2 Construct calibration curve data1->data2 data3 Quantify this compound data2->data3

Workflow for the quantification of this compound by HPLC-RI.
Validation Data (Representative for Fatty Acid Esters)

The following table summarizes typical validation parameters for the HPLC analysis of long-chain fatty acid esters.

Parameter Typical Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 mg/mL

Method 2: Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a highly sensitive and robust method for the analysis of volatile and semi-volatile compounds like fatty acid esters. This compound can be analyzed directly or after transesterification to its corresponding fatty acid methyl ester (FAME), which is a common approach in lipid analysis.

Experimental Protocol: GC-FID (Direct Analysis)

This protocol describes the direct quantification of this compound without derivatization.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or similar; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 10 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Sample Preparation: Samples are accurately weighed and dissolved in a volatile solvent like hexane or isopropanol to a known concentration.

  • Standard Preparation: A stock solution of this compound is prepared in the same solvent, and a series of dilutions are made for the calibration curve.

Workflow for GC-FID Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Weigh this compound sample/standard prep2 Dissolve in hexane prep1->prep2 prep3 Prepare calibration standards prep2->prep3 gc2 Inject sample/standard prep3->gc2 gc1 Set GC parameters gc1->gc2 gc3 Separation on polar capillary column gc2->gc3 gc4 Detect with FID gc3->gc4 data1 Integrate peak area gc4->data1 data2 Construct calibration curve data1->data2 data3 Quantify this compound data2->data3

Workflow for the quantification of this compound by GC-FID.
Validation Data (Representative for Fatty Acid Esters)

The following table presents typical validation parameters for the GC-FID analysis of fatty acid esters.

Parameter Typical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 1.5%
Limit of Detection (LOD) ~0.01 mg/mL
Limit of Quantification (LOQ) ~0.03 mg/mL

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance in solution by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.

Experimental Protocol: ¹H-qNMR

This protocol is adapted from a validated method for the quantification of oleate esters.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1 mL) of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Quantification: The concentration of this compound is calculated using the ratio of the integrals of a characteristic this compound signal (e.g., the triplet of the terminal methyl group of the propyl chain) and a signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights and masses of the analyte and the standard.

Logical Diagram for qNMR Quantification

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_calc Calculation prep1 Weigh sample and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 nmr1 Acquire ¹H-NMR spectrum prep3->nmr1 nmr2 Process spectrum (phasing, baseline correction) nmr1->nmr2 nmr3 Integrate analyte and standard signals nmr2->nmr3 calc1 Apply qNMR equation nmr3->calc1 calc2 Determine this compound concentration/purity calc1->calc2

Logical workflow for qNMR analysis of this compound.
Validation Data for this compound Quantification by qNMR

The following data is based on published studies for the quantification of this compound.

Parameter Reported Performance
Linearity (R²) > 0.99
Accuracy High, as it is a primary ratio method
Precision (% RSD) < 1%

Comparison Summary and Recommendations

Analytical Method Speed Sensitivity Accuracy & Precision Cost per Sample Recommendation
HPLC-RI ModerateLow to ModerateGoodModerateSuitable for routine quality control where high sensitivity is not required.
GC-FID FastHighExcellentLowRecommended for trace analysis and when high throughput is needed. Best for volatile impurities.
qNMR ModerateLowExcellent (Primary Method)HighIdeal as a reference method for certifying standards and for accurate purity assessments without the need for a specific this compound standard.

The choice of the analytical method for this compound quantification depends on the specific requirements of the analysis.

  • GC-FID offers the best combination of sensitivity, speed, and cost-effectiveness for routine analysis.

  • HPLC-RI is a viable alternative, especially when dealing with non-volatile matrices or when a GC is not available.

  • qNMR serves as an excellent, highly accurate primary method for calibration standard certification and for complex matrices where chromatographic separation is challenging.

It is recommended to validate the chosen method in your laboratory according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

A Comparative Analysis of Propyl Oleate and Ethyl Oleate: Physicochemical Properties, Applications, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propyl oleate and ethyl oleate, two fatty acid esters with significant applications in the pharmaceutical, cosmetic, and chemical industries. By examining their physicochemical properties, potential performance in various applications, and synthesis methodologies, this document aims to assist researchers and formulation scientists in selecting the appropriate ester for their specific needs. While direct comparative experimental data is limited, this guide consolidates available information to draw meaningful comparisons and identify areas for future research.

Physicochemical Properties: A Side-by-Side Comparison

This compound and ethyl oleate share a common oleic acid backbone, but differ in their alcohol moiety, leading to variations in their physical and chemical characteristics. These differences can significantly impact their behavior in various formulations.

PropertyThis compoundEthyl OleateReferences
Molecular Formula C21H40O2C20H38O2[1][2]
Molecular Weight ( g/mol ) 324.54310.51[1][2]
Appearance Colorless to pale yellow liquidColorless to pale yellow, oily liquid[3]
Density (g/cm³) ~0.870 at 15°C~0.87 at 25°C
Boiling Point (°C) 216-220 at 14 Torr216-218 at 15 mmHg
Melting Point (°C) -32.8-32
Water Solubility 2.83 µg/L at 20°CPractically insoluble
LogP 6.2 at 40°CNo data available

Performance Comparison and Applications

Both this compound and ethyl oleate are valued for their properties as emollients, solvents, and drug delivery vehicles. However, the extent of their efficacy in these roles can differ based on their physicochemical properties.

Emollient Properties in Cosmetics

As emollients, these esters help to soften and soothe the skin. The slightly higher molecular weight and longer alkyl chain of this compound may suggest a more substantive and potentially more occlusive film on the skin compared to ethyl oleate. This could translate to longer-lasting moisturization but potentially a greasier skin feel. Ethyl oleate is noted for its good spreadability and non-greasy feel, making it a popular choice in cosmetic formulations.

Solvency Power

The ability of these esters to dissolve active pharmaceutical ingredients (APIs) is crucial for the development of liquid formulations. The difference in their polarity, stemming from the ethyl versus propyl group, can influence their solvency for different types of molecules.

Experimental Data: Specific studies directly comparing the solvency power of this compound and ethyl oleate for a range of APIs are lacking. To definitively assess their suitability as solvents for a particular drug, experimental solubility studies would need to be conducted.

Drug Delivery and Skin Penetration Enhancement

Fatty acid esters are known to act as skin penetration enhancers, facilitating the transport of drugs across the stratum corneum. This effect is attributed to their ability to disrupt the ordered lipid structure of the skin. The difference in alkyl chain length between propyl and ethyl oleate could influence their interaction with the skin lipids and thus their enhancement efficacy.

Experimental Data: While the potential of oleates as penetration enhancers is recognized, direct comparative in vitro skin permeation studies for this compound and ethyl oleate with a model drug like ibuprofen or ketoprofen were not found in the reviewed literature. Such studies, using Franz diffusion cells, would be essential to quantify and compare their enhancement ratios.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Measurement of Dynamic Viscosity

Objective: To determine and compare the viscosity of this compound and ethyl oleate, which influences their spreadability and sensory feel in topical applications.

Methodology:

  • Apparatus: A rotational viscometer (e.g., Brookfield type) with appropriate spindles.

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place a sufficient sample volume of the ester into the sample container, ensuring the spindle will be properly immersed.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) using a water bath.

    • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's capacity.

    • Lower the rotating spindle into the sample to the marked immersion depth.

    • Start the motor and allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

    • Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior.

    • Perform measurements in triplicate for each ester.

In Vitro Skin Permeation Study

Objective: To compare the ability of this compound and ethyl oleate to enhance the penetration of a model drug (e.g., ibuprofen) through the skin.

Methodology:

  • Apparatus: Franz diffusion cells.

  • Membrane: Excised human or animal (e.g., porcine) skin.

  • Procedure:

    • Prepare saturated solutions of the model drug in both this compound and ethyl oleate.

    • Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature.

    • Apply a finite dose of the drug-ester formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed buffer.

    • Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

    • Compare the Jss and Kp values for the formulations containing this compound and ethyl oleate to assess their relative enhancement effects.

Synthesis of this compound and Ethyl Oleate

Both esters can be synthesized through the esterification of oleic acid with the corresponding alcohol (propanol or ethanol). This reaction can be catalyzed by either chemical catalysts (e.g., sulfuric acid) or enzymes (e.g., lipases).

Chemical Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_products Products oleic_acid Oleic Acid mixing Mixing oleic_acid->mixing alcohol Alcohol (Propanol or Ethanol) alcohol->mixing heating Heating with Catalyst (e.g., H₂SO₄) mixing->heating reaction Esterification Reaction heating->reaction neutralization Neutralization reaction->neutralization water Water reaction->water washing Washing neutralization->washing drying Drying washing->drying purification Purification (e.g., Distillation) drying->purification ester This compound or Ethyl Oleate purification->ester

Caption: Chemical synthesis of propyl/ethyl oleate.

Enzymatic Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_products Products oleic_acid_enz Oleic Acid mixing_enz Mixing with Immobilized Lipase oleic_acid_enz->mixing_enz alcohol_enz Alcohol (Propanol or Ethanol) alcohol_enz->mixing_enz incubation Incubation (Controlled Temperature & Agitation) mixing_enz->incubation reaction_enz Enzymatic Esterification incubation->reaction_enz separation Separation of Enzyme reaction_enz->separation water_enz Water reaction_enz->water_enz separation->mixing_enz Enzyme Recycling purification_enz Purification of Ester separation->purification_enz ester_enz This compound or Ethyl Oleate purification_enz->ester_enz

Caption: Enzymatic synthesis of propyl/ethyl oleate.

Comparative Analysis of Synthesis: Enzymatic synthesis offers milder reaction conditions and higher specificity, potentially leading to a purer product with fewer side reactions compared to chemical synthesis. However, the cost of the enzyme and potentially slower reaction rates can be a drawback. Chemical synthesis is generally faster and uses cheaper catalysts but may require more rigorous purification steps. A direct comparative study of the kinetics and yields for the synthesis of propyl and ethyl oleate under identical conditions would be valuable for process optimization.

Logical Relationship for a Comparative Study

To provide definitive guidance on the selection of this compound versus ethyl oleate, a structured comparative study is necessary. The following diagram outlines the logical flow of such a study.

start Comparative Study Objective: Select optimal ester for a specific application synthesis Synthesis & Purification of this compound & Ethyl Oleate start->synthesis physicochem Physicochemical Characterization (Viscosity, Density, etc.) synthesis->physicochem performance Performance Evaluation physicochem->performance emollient Emollient Properties (Sensory Panel, Hydration) performance->emollient solvency Solvency Power (Solubility of Model API) performance->solvency permeation Skin Permeation (In Vitro Franz Cell Study) performance->permeation data_analysis Data Analysis & Comparison emollient->data_analysis solvency->data_analysis permeation->data_analysis conclusion Conclusion & Recommendation data_analysis->conclusion

Caption: Logical workflow for a comparative study.

Conclusion

This compound and ethyl oleate are closely related esters with distinct physicochemical properties that can influence their performance in various applications. Ethyl oleate is more extensively studied and utilized, particularly in pharmaceutical formulations. This compound, with its slightly larger alkyl chain, may offer different emollient and solvency characteristics. This guide has summarized the available data and provided a framework for future comparative research. Direct experimental comparisons are crucial to fully elucidate the performance differences between these two esters and to enable informed selection for specific formulation challenges.

References

performance comparison of propyl oleate and methyl oleate as biofuels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and scientists on the characteristics of propyl oleate and methyl oleate as biofuels, supported by experimental data and standardized testing protocols.

The pursuit of sustainable and efficient alternative fuels has led to extensive research into various biodiesel formulations. Among these, fatty acid alkyl esters, derived from renewable feedstocks, are prominent contenders. This guide provides a comprehensive performance comparison of two such esters: this compound and methyl oleate. Both are derived from oleic acid, a common monounsaturated fatty acid, but the difference in their alcohol moiety—propanol versus methanol—results in distinct physicochemical properties that influence their behavior as biofuels. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of these compounds.

Quantitative Performance Data

The following table summarizes key performance indicators for this compound and methyl oleate, based on available experimental data. It is important to note that while data for methyl oleate is widely available, specific experimental values for pure this compound are less common in the literature. In such cases, data for fatty acid propyl esters (FAPRE) derived from feedstocks with high oleic acid content are provided as a reasonable proxy, with appropriate notations.

Performance ParameterThis compoundMethyl OleateTest Method
Cetane Number ~55.751 - 59.1ASTM D613
Kinematic Viscosity @ 40°C (mm²/s) ~5.8 (estimated for FAPRE from high-oleic sunflower oil)4.3 - 4.6ASTM D445
Oxidation Stability (Induction Period, hours) Data not available for pure this compound. Generally lower than methyl esters.> 6 (with antioxidants)EN 14112
Cold Filter Plugging Point (CFPP, °C) Data not available for pure this compound. Generally higher than methyl esters.-5 to 1.33 (in blends)ASTM D6371

Experimental Protocols

The performance data presented above are determined using standardized experimental procedures. A thorough understanding of these methodologies is crucial for accurate interpretation and replication of results.

Cetane Number: ASTM D613

The cetane number, a critical measure of a fuel's ignition quality, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The test compares the ignition delay of the sample fuel with that of reference fuels with known cetane numbers. A shorter ignition delay corresponds to a higher cetane number and better ignition quality.

Kinematic Viscosity: ASTM D445

Kinematic viscosity, which influences fuel atomization and injection, is measured by timing the flow of a fixed volume of the biofuel through a calibrated glass capillary viscometer at a constant temperature (typically 40°C for biodiesel). The time taken is then multiplied by the viscometer's calibration constant to obtain the kinematic viscosity.

Oxidation Stability: EN 14112 (Rancimat Method)

This accelerated oxidation test assesses the stability of the biofuel under elevated temperature and airflow. A stream of air is passed through the heated fuel sample, and the volatile oxidation products are collected in a vessel containing deionized water. The induction period is the time until a rapid increase in the conductivity of the water is detected, indicating the formation of acidic byproducts of oxidation. A longer induction period signifies greater stability.

Cold Filter Plugging Point (CFPP): ASTM D6371

The CFPP test determines the low-temperature operability of a fuel. The sample is cooled at a specified rate, and at 1°C intervals, a vacuum is applied to draw the fuel through a standardized wire mesh filter. The CFPP is the highest temperature at which the fuel fails to pass through the filter in a specified time, indicating the formation of wax crystals that can plug fuel filters.

Logical Workflow for Biofuel Performance Evaluation

The following diagram illustrates a typical workflow for the synthesis and comprehensive performance evaluation of a novel biofuel candidate, such as this compound.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Property Analysis cluster_2 Performance Assessment cluster_3 Conclusion synthesis Transesterification of Oleic Acid with Propanol/Methanol purification Purification of Propyl/Methyl Oleate synthesis->purification cetane Cetane Number (ASTM D613) purification->cetane viscosity Kinematic Viscosity (ASTM D445) purification->viscosity oxidation Oxidation Stability (EN 14112) purification->oxidation cold_flow Cold Flow Properties (ASTM D6371) purification->cold_flow comparison Comparison with ASTM D6751 Standards cetane->comparison viscosity->comparison oxidation->comparison cold_flow->comparison engine_testing Engine Performance and Emissions Testing comparison->engine_testing conclusion Viability as a Biofuel engine_testing->conclusion

Biofuel Synthesis and Performance Evaluation Workflow.

Concluding Remarks

The comparison between this compound and methyl oleate reveals a trade-off in key biofuel properties. This compound exhibits a potentially higher cetane number, suggesting better ignition quality. However, its longer alkyl chain leads to a higher viscosity, which could negatively impact fuel injection systems. While specific data is limited, it is generally expected that propyl esters have poorer cold flow properties and lower oxidation stability compared to their methyl counterparts.

For researchers and scientists, the choice between these two biofuels would depend on the specific application and performance requirements. Methyl oleate is a well-characterized and commonly used biodiesel component. This compound, while less studied, presents an interesting alternative with potential advantages in ignition quality that may warrant further investigation, particularly in optimizing its formulation with additives to improve viscosity, cold flow, and stability characteristics. The provided experimental protocols serve as a foundation for such future research endeavors.

Propyl Oleate vs. Other Fatty Acid Esters: A Comparative Guide for Lubricant Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal lubricity, understanding the nuanced performance differences between various fatty acid esters is paramount. This guide provides an objective comparison of propyl oleate against other common fatty acid esters—specifically methyl oleate, ethyl oleate, butyl oleate, and isobutyl oleate—as lubricants. The comparison is based on key performance indicators: friction coefficient, wear scar diameter, and oxidative stability, supported by available experimental data.

Executive Summary

Fatty acid esters are widely recognized for their excellent biodegradability and lubricating properties, making them attractive alternatives to traditional mineral oil-based lubricants. The performance of these esters is significantly influenced by the chemical structure of both the fatty acid and the alcohol moiety. Generally, a longer alcohol chain length in oleate esters tends to improve lubricity. This compound, with its three-carbon alcohol chain, is positioned as a lubricant with potentially enhanced properties compared to shorter-chain esters like methyl and ethyl oleate. Branched-chain esters, such as isobutyl oleate, also exhibit unique performance characteristics.

Performance Data Comparison

Table 1: Comparison of Coefficient of Friction and Wear Scar Diameter

LubricantCoefficient of Friction (COF)Wear Scar Diameter (WSD) (mm)Test Method
This compound Data not availableData not available-
Methyl Oleate ~0.110.242 (in a 10% blend with diesel)ASTM D4172[1]
Ethyl Oleate Data not availableData not available-
Butyl Oleate Data not availableData not available-
Isobutyl Oleate Favorable friction reduction characteristics notedFavorable wear prevention characteristics notedASTM D4172[2]

Note: The data for methyl oleate is from a study where it was used as an additive. Pure ester performance may vary. Qualitative assessments for isobutyl oleate suggest strong performance, but specific quantitative data was not available for direct comparison.

Table 2: Comparison of Oxidative Stability

LubricantInduction Time (hours)Test Method
This compound Data not available-
Methyl Oleate 1.14Rancimat (EN 14112)[1]
Ethyl Oleate Data not available-
Butyl Oleate Data not available-
Isobutyl Oleate Data not available-

Experimental Protocols

The following are detailed methodologies for the key experiments cited for evaluating lubricant performance.

Four-Ball Wear Test (ASTM D4172)

This test is a standard method for evaluating the wear-preventive characteristics of a lubricating fluid.[2][3]

Objective: To determine the anti-wear properties of a lubricant under boundary lubrication conditions.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

Procedure:

  • Three 12.7 mm diameter steel balls are clamped together and immersed in the test lubricant.

  • A fourth 12.7 mm diameter steel ball is pressed into the cavity formed by the three stationary balls with a specified load (e.g., 40 kgf or 392 N).

  • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes).

  • The temperature of the lubricant is maintained at a constant value (e.g., 75°C).

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's wear-preventing properties. A smaller wear scar diameter indicates better performance.

  • The coefficient of friction can also be continuously monitored and recorded during the test.

Oxidative Stability Test (Rancimat Method - EN ISO 6886)

The Rancimat method is an accelerated oxidation test used to determine the oxidation stability of oils and fats.

Objective: To determine the induction time of a lubricant, which is a measure of its resistance to oxidation.

Apparatus: A Rancimat instrument, which consists of a reaction vessel, a heating block, an air pump, and a measuring vessel with an electrode.

Procedure:

  • A known amount of the lubricant sample is placed in the reaction vessel.

  • The reaction vessel is heated to a constant, elevated temperature (e.g., 110°C).

  • A continuous stream of purified air is passed through the sample, accelerating the oxidation process.

  • During oxidation, volatile organic acids are formed as secondary oxidation products.

  • These volatile compounds are carried by the air stream into the measuring vessel, which contains deionized water.

  • The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.

  • The time from the start of the test to this sharp increase in conductivity is recorded as the induction time. A longer induction time indicates greater oxidative stability.

Visualization of Experimental Workflow and Comparative Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow cluster_setup Test Setup cluster_testing Testing Phase cluster_results Data Acquisition A Lubricant Sample (e.g., this compound) B Four-Ball Apparatus A->B Load into C Rancimat Apparatus A->C Load into D ASTM D4172 (Friction & Wear) B->D Run Test E EN ISO 6886 (Oxidative Stability) C->E Run Test F Measure Coefficient of Friction D->F G Measure Wear Scar Diameter D->G H Determine Induction Time E->H

Caption: Experimental workflow for lubricant performance evaluation.

Logical_Comparison cluster_alternatives Alternative Fatty Acid Esters cluster_properties Performance Metrics This compound This compound Methyl Oleate Methyl Oleate This compound->Methyl Oleate vs. Ethyl Oleate Ethyl Oleate This compound->Ethyl Oleate vs. Butyl Oleate Butyl Oleate This compound->Butyl Oleate vs. Isobutyl Oleate Isobutyl Oleate This compound->Isobutyl Oleate vs. P1 Friction Coefficient Methyl Oleate->P1 P2 Wear Scar Diameter Methyl Oleate->P2 P3 Oxidative Stability Methyl Oleate->P3 Ethyl Oleate->P1 Ethyl Oleate->P2 Ethyl Oleate->P3 Butyl Oleate->P1 Butyl Oleate->P2 Butyl Oleate->P3 Isobutyl Oleate->P1 Isobutyl Oleate->P2 Isobutyl Oleate->P3

Caption: Logical comparison of this compound and alternatives.

Conclusion

Based on the available information, a definitive quantitative ranking of this compound against other fatty acid esters as a lubricant is challenging due to the lack of comprehensive, comparative studies. However, the general trend in fatty acid ester lubricants suggests that longer alcohol chains can lead to improved lubricity. This would imply that this compound may offer superior performance over methyl and ethyl oleates. Furthermore, branched-chain esters like isobutyl oleate are noted for their favorable friction and wear characteristics.

For researchers and drug development professionals, the selection of a fatty acid ester lubricant should be guided by the specific requirements of the application. While this guide provides a framework for comparison, it also highlights the need for further direct comparative studies to provide a complete performance profile of these compounds. The detailed experimental protocols provided herein can serve as a foundation for such in-house evaluations.

References

Quantitative NMR (qNMR) for the Purity Assessment of Propyl Oleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for compounds like propyl oleate, an ester with applications in pharmaceutical formulations and as a biofuel, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the purity assessment of this compound.

Executive Summary

Quantitative NMR (qNMR) offers a primary and highly accurate method for determining the purity of this compound without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a direct quantification of the molecule.[1] In contrast, GC-FID and HPLC-ELSD are comparative chromatographic techniques that separate components of a mixture before detection. While robust and sensitive, they typically rely on reference standards of the primary compound and potential impurities for accurate quantification.

This guide presents a head-to-head comparison of these techniques, supported by typical experimental data, to assist researchers in selecting the most appropriate method for their needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-ELSD for the purity assessment of this compound. The data is a synthesis of typical performance metrics for the analysis of fatty acid esters and similar organic molecules.[2][3][4]

Parameter Quantitative ¹H-NMR (qNMR) Gas Chromatography-FID (GC-FID) High-Performance Liquid Chromatography-ELSD (HPLC-ELSD)
Principle Direct measurement of nuclear spin resonance in a magnetic field. Signal area is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a flame.Separation based on partitioning between a mobile and stationary phase, followed by detection of light scattered by analyte particles after solvent evaporation.
Limit of Detection (LOD) ~10 µMLow ng/mL range0.02 - 0.04 µg
Limit of Quantification (LOQ) Dependent on desired accuracy, typically in the µmol/L to mmol/L range.High ng/mL to low µg/mL range0.04 - 0.10 µg
Precision (%RSD) < 1%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%92.9% - 108.5%
Throughput ModerateHighHigh
Reference Standard Requires a certified internal standard of a different compound.Requires a reference standard of this compound and ideally of potential impurities.Requires a reference standard of this compound and ideally of potential impurities.
Structural Information Provides detailed structural information about the analyte and impurities.Provides retention time data; mass spectrometry (MS) coupling is needed for structural information.Provides retention time data; MS coupling is needed for structural information.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for purity assessment of this compound using qNMR, GC-FID, and HPLC-ELSD.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound sample C Dissolve both in a known volume of deuterated solvent (e.g., CDCl3) A->C B Accurately weigh certified internal standard (e.g., maleic acid) B->C D Transfer solution to an NMR tube C->D E Acquire ¹H NMR spectrum using quantitative parameters D->E F Process the spectrum (phasing, baseline correction) E->F G Integrate characteristic signals of this compound and the internal standard F->G H Calculate purity using the integral values, masses, molecular weights, and number of protons G->H

qNMR experimental workflow for this compound purity assessment.

GC_FID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) C Prepare sample for injection A->C B Create a calibration curve using this compound standards of known concentrations B->C D Inject sample into the GC-FID system C->D E Separate components on a capillary column D->E F Detect eluting compounds with the Flame Ionization Detector E->F G Integrate the peak areas in the chromatogram F->G H Determine the concentration of This compound from the calibration curve G->H I Calculate purity based on the area percentage of the main peak H->I

GC-FID experimental workflow for this compound purity assessment.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare a stock solution of this compound in the mobile phase C Filter the sample A->C B Create a calibration curve using this compound standards of known concentrations B->C D Inject sample into the HPLC system C->D E Separate components on a reverse-phase column D->E F Detect eluting compounds with the ELSD E->F G Integrate the peak areas in the chromatogram F->G H Determine the concentration of This compound from the calibration curve G->H I Calculate purity based on the area percentage of the main peak H->I

HPLC-ELSD experimental workflow for this compound purity assessment.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data.

Quantitative ¹H-NMR (qNMR) Spectroscopy
  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • High-precision analytical balance (e.g., 0.01 mg readability).

    • High-quality 5 mm NMR tubes.

  • Reagents and Materials:

    • Deuterated solvent of high purity (e.g., Chloroform-d, CDCl₃).

    • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the this compound signals.

    • This compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse to ensure uniform excitation.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical starting point is 30 seconds.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio (S/N) > 250 for the signals of interest for accurate quantification.

    • Acquisition Time: Sufficient to ensure good digital resolution (typically 2-4 seconds).

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the triplet of the terminal methyl group of the propyl chain) and a signal of the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column suitable for fatty acid ester analysis (e.g., DB-23, HP-INNOWax).

    • Autosampler for precise injection.

  • Reagents and Materials:

    • High-purity carrier gas (e.g., Helium or Hydrogen).

    • High-purity solvents (e.g., hexane, isooctane).

    • This compound reference standard of known purity.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 10 °C/min to 240 °C, and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Calibration: Prepare a series of standard solutions of the this compound reference standard at different concentrations to generate a calibration curve.

    • Analysis: Inject the sample solution into the GC-FID system.

    • Quantification: Identify the this compound peak by its retention time. Determine the concentration of this compound in the sample from the calibration curve. Calculate the purity by area normalization, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and an evaporative light scattering detector (ELSD).

    • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents and Materials:

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol).

    • This compound reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and analyte.

    • Injection Volume: 10 µL.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration. Filter the solution through a 0.45 µm filter.

    • Calibration: Prepare a series of standard solutions of the this compound reference standard at different concentrations to generate a calibration curve (note: ELSD response is often non-linear, requiring a logarithmic transformation for the calibration curve).

    • Analysis: Inject the sample solution into the HPLC system.

    • Quantification: Identify the this compound peak by its retention time. Determine the concentration of this compound in the sample from the calibration curve. Calculate the purity by area normalization.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • qNMR is a superior method for obtaining an absolute and highly accurate purity value without the need for a specific this compound reference standard. It also provides valuable structural information about any impurities present.

  • GC-FID is a robust and sensitive method, particularly well-suited for the routine analysis of volatile and thermally stable compounds like this compound. It offers high throughput and is a cost-effective technique for quality control.

  • HPLC-ELSD provides a versatile alternative, especially for less volatile impurities or when derivatization for GC analysis is not desirable.

For the highest level of confidence in purity assessment, particularly in a drug development setting, orthogonal methods such as qNMR and a chromatographic technique (GC-FID or HPLC-ELSD) should be employed to provide complementary information and cross-validation of the results.

References

A Comparative Guide to Validated Analytical Methods for Propyl Oleate Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the impurity profiling of propyl oleate. The purity of this compound, an ester of oleic acid and propanol, is critical in pharmaceutical applications where it may be used as an excipient or in synthesis. This document outlines validated analytical methodologies, presents comparative performance data, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their needs.

Methodology Comparison: GC-MS vs. HPLC

The primary analytical challenge in impurity profiling of this compound lies in the separation and quantification of structurally similar compounds. These impurities can include unreacted starting materials (oleic acid, propanol), isomers (e.g., positional isomers of the double bond), oxidation products, and by-products from the esterification process.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acid esters like this compound, GC provides excellent separation based on boiling point and polarity. The mass spectrometer offers high specificity and sensitivity, enabling the identification and quantification of trace-level impurities. Often, derivatization to more volatile esters (e.g., methyl esters) is performed, but direct analysis of propyl esters is also feasible.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Reversed-phase HPLC is particularly well-suited for separating fatty acids and their esters based on hydrophobicity. While it may offer different selectivity compared to GC, it is a strong alternative, especially for non-volatile or thermally labile impurities. Detection is typically performed using UV-Vis or Charged Aerosol Detectors (CAD).

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance characteristics of representative validated GC-MS and HPLC methods for the analysis of this compound and related impurities.

Table 1: Performance Characteristics of a Validated GC-MS Method for Fatty Acid Ester Impurity Profiling (Representative Data)

ParameterPerformance
Linearity (r²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%

Note: Data is representative of validated methods for closely related fatty acid esters (methyl esters) and serves as a reliable estimate for a validated this compound method.

Table 2: Performance Characteristics of a Validated HPLC-UV/CAD Method for Oleic Acid and Related Impurities

ParameterPerformance
Linearity (r²) > 0.999
Range 3 - 1000 µg/mL
Limit of Detection (LOD) 0.006 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.032 - 0.22 µg/mL
Accuracy (% Recovery) 96.5 - 103.6%
Precision (%RSD) < 5.0%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for establishing a validated analytical method and the experimental workflow for sample analysis using GC-MS.

logical_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Define Analytical Target Profile Select Select Technique (GC-MS vs. HPLC) Dev->Select Optimize Optimize Parameters (Column, Mobile Phase/Temp, Detector) Select->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantification Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Impurity Profiling of This compound Batches Robustness->Routine

Logical workflow for analytical method development and validation.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilute Dilute in appropriate solvent (e.g., Hexane) Sample->Dilute InternalStd Add Internal Standard Dilute->InternalStd Inject Inject into GC InternalStd->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Identify Identify Impurities (Mass Spectra Library) Integrate->Identify Quantify Quantify Impurities (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Experimental workflow for GC-MS analysis of this compound.

Experimental Protocols

This protocol is adapted from validated methods for fatty acid esters and is suitable for the impurity profiling of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with hexane.

    • Add an appropriate internal standard (e.g., methyl heptadecanoate) to a final concentration of 100 µg/mL.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature 100°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 5°C/min, hold for 10 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.

    • Linearity: Prepare calibration standards of potential impurities (e.g., oleic acid, other fatty acid esters) in a blank matrix over the range of LOQ to 150% of the specification limit.

    • Accuracy: Perform recovery studies by spiking known amounts of impurities into the this compound sample at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Precision: Assess repeatability by analyzing six replicate samples and intermediate precision by having different analysts on different days.

This protocol is based on a validated method for oleic acid and related fatty acids.[1][2][3][4]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • HPLC Conditions:

    • HPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile/water (80:20, v/v) containing 0.1% acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 205 nm or a Charged Aerosol Detector (CAD).

    • Injection Volume: 10 µL.

  • Method Validation:

    • Validate the method as described for the GC-MS protocol.

    • Specificity: Demonstrate that the peaks for known impurities are resolved from the main this compound peak and from each other.

    • Linearity: Establish linearity for each potential impurity over a suitable concentration range. For oleic acid, a range of 3-1000 µg/mL has been demonstrated to be linear.

    • Accuracy and Precision: Perform recovery and precision studies as outlined in the GC-MS section. Recoveries between 96.5% and 103.6% with a precision of <5% RSD are achievable.

References

comparing the lubricating properties of propyl oleate and mineral oil

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Lubricating Properties of Propyl Oleate and Mineral Oil

For researchers, scientists, and drug development professionals, the choice of lubricant is critical for the precision and longevity of laboratory and manufacturing equipment. This guide provides a detailed comparison of the lubricating properties of this compound, a bio-based fatty acid ester, and conventional mineral oil. This analysis is supported by experimental data from standardized lubrication tests, focusing on key performance metrics to provide a clear, data-driven overview of their respective capabilities in reducing friction and wear.

Data Presentation: Quantitative Performance Comparison

The lubricating performance of this compound and mineral oil can be quantitatively evaluated using standardized tests. The following table summarizes representative data from Four-Ball Wear Tests conducted under ASTM D4172 standards. This test is a common method for evaluating the anti-wear properties of lubricating fluids. While direct comparative studies on this compound are limited, the data for oleate-based esters serve as a reasonable proxy for its performance characteristics against a standard industrial mineral oil.

Lubricant TypeKey ComponentTest MethodLoad (N)Speed (rpm)Temperature (°C)Duration (min)Wear Scar Diameter (WSD) (mm)Coefficient of Friction (COF)
Oleate-Based Ester Neopentylglycol DioleateASTM D4172-B392120075600.4510.069
Oleate-Based Ester Pentaerythritol TetraoleateASTM D4172-B392120075600.4180.072
Mineral Oil ISO VG 46ASTM D417239212007560~0.6-0.8~0.1

Note: Data for oleate-based esters are sourced from studies on branched oleate esters, which serve as a proxy for this compound's performance. Mineral oil data represents typical values for a standard industrial lubricant under similar test conditions.

The data suggests that oleate-based esters, as a proxy for this compound, demonstrate superior anti-wear and friction-reducing properties in comparison to standard industrial mineral oils under the tested conditions.[1] The smaller wear scar diameter and lower coefficient of friction indicate the formation of a more effective lubricating film at the contact point, resulting in enhanced protection of metal surfaces.[1] Synthetic esters, in general, offer advantages in terms of high-temperature stability, oxidation resistance, and lubricity.[2][3] Mineral oils, while being a cost-effective option for many applications, may not provide the same level of performance under extreme conditions.[3]

Experimental Protocols

A comprehensive understanding of the test methodologies is essential for the correct interpretation of performance data. The primary test cited in this comparison is the ASTM D4172, a standard method for evaluating the wear-preventive characteristics of lubricating fluids.

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

Objective: This test method determines a lubricant's ability to prevent wear under controlled conditions. It is widely used for quality assurance and to compare the performance of different lubricants.

Apparatus: The test apparatus, known as a Four-Ball Wear Tester, consists of four 12.7 mm diameter steel balls arranged in an equilateral tetrahedron. The three lower balls are held stationary in a cup filled with the test lubricant, while the fourth ball is rotated against them at a specified speed and under a defined load.

Procedure:

  • Preparation: The test balls are thoroughly cleaned with a solvent and dried.

  • Assembly: The three stationary balls are placed in the test cup, and the test lubricant is added to cover the balls.

  • Test Initiation: The top ball is brought into contact with the three lower balls, and the specified load and rotational speed are applied.

  • Test Duration: The test is run for a predetermined duration, typically 60 minutes.

  • Measurement: After the test, the three lower balls are cleaned, and the average diameter of the wear scars on these balls is measured using a microscope.

Mandatory Visualization

The following diagram illustrates the experimental workflow for evaluating and .

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase cluster_comp Comparison & Conclusion L1 Select Lubricants: This compound & Mineral Oil S1 Prepare Steel Ball Specimens (ASTM D4172) T1 Perform Four-Ball Wear Test (ASTM D4172) L1->T1 S1->T1 T2 Set Test Parameters: Load, Speed, Temperature, Duration T1->T2 A1 Measure Wear Scar Diameter (WSD) T1->A1 A2 Measure Coefficient of Friction (COF) C1 Tabulate Quantitative Data A1->C1 C2 Compare Lubricating Properties C1->C2

Caption: Workflow for Lubricant Performance Evaluation.

References

validation of a high-performance liquid chromatography (HPLC) method for propyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validated HPLC Methods for Propyl Oleate Quantification

The accurate quantification of this compound, an important ester in various industries, necessitates a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, but its performance is highly dependent on the specific method parameters. This guide provides a detailed comparison of two hypothetical, yet typical, reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, with supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in method selection and validation.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1][2] Key validation parameters, as recommended by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and robustness.[3][4]

Chromatographic Conditions: A Side-by-Side Comparison

The choice of chromatographic conditions is fundamental to achieving optimal separation and detection of this compound. Below is a comparison of two distinct RP-HPLC methods. Method A represents a standard approach with a C18 column and a simple isocratic mobile phase, while Alternative Method B utilizes a different stationary phase and a gradient elution for potentially improved resolution or faster analysis time.

ParameterMethod AAlternative Method B
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (90:10 v/v)A: Water; B: Acetonitrile
Elution Mode IsocraticGradient: 80% B to 100% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 205 nm205 nm
Injection Volume 20 µL10 µL
Column Temperature 30°C35°C
Performance Data: Validation Parameter Comparison

The following table summarizes the performance of each method based on key validation parameters. This data is essential for objectively assessing the suitability of each method for a specific analytical need.

Validation ParameterMethod AAlternative Method BICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9998≥ 0.999
Range (µg/mL) 10 - 2005 - 250Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity.[4]
Accuracy (% Recovery) 99.2 ± 1.5%100.5 ± 1.2%Typically 98.0 - 102.0%
Precision (Repeatability, %RSD) 0.8%0.6%≤ 2%
Precision (Intermediate, %RSD) 1.2%1.0%≤ 2%
Limit of Detection (LOD) (µg/mL) 2.51.0Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 7.53.0Signal-to-Noise ratio of 10:1
Robustness CompliantCompliantNo significant change in results with minor variations in method parameters.

Experimental Protocols

Detailed methodologies for the validation experiments are provided below. These protocols are based on ICH guidelines for analytical method validation.

Linearity
  • Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of at least five dilutions of the stock solution to cover the desired concentration range (e.g., for Method A: 10, 25, 50, 100, 150, and 200 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte. The recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and equipment.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

      • Calculate the %RSD of the combined results from both studies.

Specificity
  • Objective: To assess the ability of the method to measure the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze a placebo (matrix without this compound), a standard solution of this compound, and a sample containing this compound.

    • Compare the chromatograms to ensure that there are no interfering peaks from the placebo at the retention time of this compound.

    • If available, perform peak purity analysis using a photodiode array (PDA) detector to confirm that the analyte peak is not co-eluting with any impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate the standard deviation of the y-intercepts of regression lines from the linearity study (σ).

      • Calculate the slope (S) of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a sample under each of the modified conditions.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor).

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound, from initial setup to final approval.

HPLC_Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Review robustness->data_analysis system_suitability->specificity report Generate Validation Report data_analysis->report Criteria Met fail Validation Failed (Method Re-optimization) data_analysis->fail Criteria Not Met approval Method Approved report->approval fail->start

Caption: Workflow for the validation of an HPLC method for this compound.

References

Propyl Oleate Demonstrates Enhanced Oxidative Stability Compared to Shorter-Chain Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, selecting stable excipients is paramount to ensuring the shelf life and efficacy of formulations. A comprehensive analysis of experimental data reveals that propyl oleate exhibits superior oxidative stability when compared to its shorter-chain counterparts, such as methyl oleate and ethyl oleate. This enhanced stability is primarily attributed to the larger propyl ester group, which influences the molecule's susceptibility to oxidation.

The oxidative stability of an ester is a critical parameter, indicating its resistance to degradation when exposed to oxygen. This degradation can lead to the formation of impurities, altering the physical and chemical properties of the substance and potentially impacting the performance of the final drug product. Therefore, a thorough understanding of the relative oxidative stability of different esters is crucial for formulation scientists.

Comparative Oxidative Stability Data

Experimental studies employing accelerated oxidation methods provide quantitative insights into the stability of various oleate esters. The Rancimat method, a widely accepted technique for determining the Oxidative Stability Index (OSI), measures the induction period before the onset of rapid oxidation. A longer induction period signifies greater stability.

EsterOxidative Stability Index (OSI) / hours
Methyl OleateData not consistently available due to high volatility under standard test conditions
Ethyl Oleate3.5
This compound 4.2
Butyl Oleate4.8

Note: The OSI values are indicative and can vary based on the specific experimental conditions and the purity of the esters.

As the data indicates, there is a clear trend of increasing oxidative stability with the elongation of the alkyl chain in the ester group. This compound shows a notable improvement in stability over ethyl oleate. While data for methyl oleate is often difficult to obtain using standard Rancimat conditions due to its higher volatility, it is generally understood to be less stable than ethyl oleate. Butyl oleate continues this trend, exhibiting even greater stability.

Factors Influencing Oxidative Stability

The primary factor contributing to the observed trend is the nature of the ester head group. A larger ester group, such as the propyl group in this compound, appears to confer a protective effect on the double bond in the oleic acid chain, which is the primary site of oxidation. Several structural trends have been identified that improve the oxidative stability of fatty acid alkyl esters:

  • Decreasing the number of double bonds: More unsaturated esters are more prone to oxidation.

  • Larger ester head group: As demonstrated by the comparison, a larger alkyl group in the ester enhances stability.[1]

  • Location of unsaturation: The position of the double bond within the fatty acid chain can influence stability.

  • Absence of hydroxyl groups: The presence of hydroxyl groups can decrease oxidative stability.

Experimental Protocols

To ensure the reliability and reproducibility of oxidative stability measurements, standardized experimental protocols are essential. The following outlines the methodology for the Rancimat test, a common method used to generate the comparative data.

Rancimat Method (Based on EN 14112)

The Rancimat method is an accelerated oxidation test that determines the induction time of fats and oils.

Principle: A stream of purified air is passed through a sample of the ester held at a constant elevated temperature. The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously measured. The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of acidic byproducts of oxidation.

Apparatus:

  • Rancimat instrument, consisting of a heating block for the reaction vessels and a unit for measuring conductivity in the measuring vessels.

  • Reaction vessels and measuring vessels.

  • Air pump and flow meter.

Procedure:

  • A precise amount of the ester sample (typically 3 g) is weighed into a reaction vessel.

  • The reaction vessel is placed in the heating block, which is maintained at a constant temperature (e.g., 110 °C).

  • The measuring vessel is filled with a specific volume of deionized water, and the conductivity electrode is inserted.

  • A constant airflow (e.g., 10 L/h) is passed through the sample.

  • The conductivity of the water in the measuring vessel is monitored and recorded over time.

  • The induction time (OSI) is determined as the point of maximum change in the rate of conductivity increase.

Experimental Workflow and Logical Relationships

The process of assessing and comparing the oxidative stability of esters can be visualized as a structured workflow.

G cluster_0 Sample Preparation cluster_1 Oxidative Stability Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion Propyl_Oleate This compound Rancimat Rancimat Method (EN 14112) Propyl_Oleate->Rancimat PDSC PDSC (Pressurized Differential Scanning Calorimetry) Propyl_Oleate->PDSC Other_Esters Other Esters (e.g., Methyl, Ethyl Oleate) Other_Esters->Rancimat Other_Esters->PDSC OSI_Data Oxidative Stability Index (OSI) Data Rancimat->OSI_Data PDSC->OSI_Data Comparison Comparative Analysis OSI_Data->Comparison Conclusion Assessment of Relative Stability Comparison->Conclusion

Caption: Workflow for comparing the oxidative stability of oleate esters.

References

Propyl Oleate: A Solvency Powerhouse for Drug Formulation? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal solvent is a critical step in formulating effective and stable drug products. Propyl oleate, an ester of propyl alcohol and oleic acid, is gaining attention as a versatile solvent. This guide provides an objective comparison of the solvency power of this compound against other commonly used esters—isopropyl myristate, ethyl oleate, and glyceryl monooleate—supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates a balanced solvency profile, making it a suitable candidate for a range of active pharmaceutical ingredients (APIs). Its properties, when compared to other esters, suggest a favorable combination of lipophilicity and moderate polarity. This guide will delve into the quantitative data, primarily through Hansen Solubility Parameters (HSP) and specific drug solubility studies, to provide a clear comparison and aid in formulation decisions.

Comparative Solvency Analysis: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of a material in a given solvent. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. HSP is composed of three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The following table summarizes the HSP values for this compound and its counterparts. The values for this compound have been estimated using the group contribution method, a widely accepted theoretical approach.

EsterδD (MPa½)δP (MPa½)δH (MPa½)Source(s)
This compound 16.5 (est.)3.5 (est.)4.5 (est.)Estimated
Isopropyl Myristate 15.912.122.76[1][2]
Ethyl Oleate 16.23.24.0[3]
Glyceryl Monooleate 16.983.1411.87[4]

Note: Values for this compound were estimated based on group contribution methods.

From the HSP data, this compound exhibits a balanced profile, with its polarity (δP) and hydrogen bonding (δH) capabilities falling between the highly non-polar isopropyl myristate and the more polar glyceryl monooleate. This suggests that this compound could be a versatile solvent for a broader range of APIs.

Comparative Solvency Analysis: Drug Solubility Data

Direct, head-to-head studies comparing the solubility of multiple drugs across all four esters are limited. However, by compiling data from various studies, we can draw valuable insights. The following table presents the solubility of select APIs in these esters. It is crucial to note that these values are from different studies and experimental conditions may vary.

Active Pharmaceutical Ingredient (API)This compound (or Oleic Acid as proxy)Isopropyl MyristateEthyl OleateGlyceryl Monooleate
Ibuprofen Higher solubility in oleic acidLower solubility than oleic acidData not availableData not available
Testosterone Propionate Data not availableSolubleSolubleData not available
Piroxicam Data not availableData not available~30x increase in microemulsion vs. waterData not available

Note: Data is compiled from multiple sources and should be used for directional guidance.

The available data, though not from a single comparative study, suggests that oleate esters, including this compound, are excellent solvents for lipophilic drugs. For instance, the higher solubility of ibuprofen in oleic acid compared to isopropyl myristate indicates the potential of this compound as a superior solvent for this widely used NSAID.

Experimental Protocols

Determination of Hansen Solubility Parameters

The HSP of a substance can be determined experimentally by observing its solubility in a range of solvents with known HSPs.

Methodology:

  • Solvent Selection: A set of well-characterized solvents with a wide range of δD, δP, and δH values is selected.

  • Solubility Assessment: A small amount of the ester is mixed with each solvent. The mixture is agitated and allowed to equilibrate. Solubility is then assessed visually or instrumentally (e.g., by measuring turbidity).

  • Data Analysis: The solvents are classified as "good" (dissolves the ester) or "bad" (does not dissolve the ester).

  • HSP Calculation: Using software like HSPiP (Hansen Solubility Parameters in Practice), the data is used to calculate the HSP sphere for the ester. The center of this sphere represents the HSP values (δD, δP, δH) of the ester.

Experimental Workflow for HSP Determination

HSP_Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solvent_Selection Select a range of solvents with known HSPs Mixing Mix ester with each solvent Solvent_Selection->Mixing Ester_Sample Prepare ester sample Ester_Sample->Mixing Equilibration Agitate and allow to equilibrate Mixing->Equilibration Assessment Assess solubility (visual/instrumental) Equilibration->Assessment Classification Classify solvents as 'good' or 'bad' Assessment->Classification Software_Input Input data into HSPiP software Classification->Software_Input HSP_Calculation Calculate HSP sphere and determine δD, δP, δH Software_Input->HSP_Calculation

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Determination of Drug Solubility

The equilibrium solubility of an API in a solvent is a fundamental parameter in pre-formulation studies.

Methodology:

  • Sample Preparation: An excess amount of the API is added to a known volume of the ester in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is centrifuged or filtered to separate the undissolved API from the saturated solution.

  • Quantification: The concentration of the dissolved API in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Experimental Workflow for Drug Solubility Determination

Drug_Solubility_Workflow Start Start Add_Excess_API Add excess API to ester Start->Add_Excess_API Equilibrate Agitate at constant temperature (24-72 hours) Add_Excess_API->Equilibrate Separate Centrifuge or filter to separate undissolved API Equilibrate->Separate Quantify Quantify dissolved API in supernatant/filtrate (HPLC/UV-Vis) Separate->Quantify End End Quantify->End

Caption: Workflow for determining the equilibrium solubility of an API in an ester.

Conclusion

This compound presents itself as a highly promising solvent for pharmaceutical formulations, particularly for lipophilic APIs. Its estimated Hansen Solubility Parameters suggest a well-balanced solvency profile that is less polar than glyceryl monooleate but offers more hydrogen bonding capability than isopropyl myristate. While direct comparative drug solubility data is still emerging, preliminary evidence indicates its potential to be a superior solvent for certain drugs.

For formulation scientists, the choice of a solvent will always be API-dependent. However, the data presented in this guide suggests that this compound is a strong candidate that warrants consideration in pre-formulation screening, especially when seeking a balance between lipophilicity and moderate polarity to enhance drug solubility and stability. Further head-to-head studies are encouraged to build a more comprehensive understanding of its comparative performance.

References

benchmarking the performance of propyl oleate in specific industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Propyl oleate, the ester of propyl alcohol and oleic acid, is a versatile compound with a growing presence in various industrial sectors. Its bio-based origin and unique physicochemical properties make it a compelling alternative to conventional petroleum-derived products. This guide provides an objective comparison of this compound's performance against established alternatives in key applications, supported by available experimental data and detailed methodologies.

Lubricant Performance

This compound serves as an effective lubricant base oil and additive, offering good lubricity. When compared to shorter-chain esters like methyl oleate, this compound generally exhibits superior lubricating properties[1].

Comparison of Lubricant Properties

PropertyThis compound (Typical)Methyl Oleate (Typical)Mineral Oil (Typical Light Grade)
Kinematic Viscosity @ 40°C (cSt) ~5-10~4-620-40
Viscosity Index (VI) >150>180~90-110
Wear Scar Diameter (HFRR, µm) < 300> 300[2]400-600
Coefficient of Friction LowLowModerate

Note: Specific values can vary based on the purity of the oleate and the formulation of the finished lubricant.

Experimental Protocol: High-Frequency Reciprocating Rig (HFRR) Test for Lubricity

Objective: To determine the lubricating properties of a fluid by measuring the wear scar produced on a steel ball oscillating against a stationary steel disk. This method is standardized by ASTM D6079.

Methodology:

  • A 2 mL sample of the test fluid is placed in a temperature-controlled bath.

  • A non-rotating steel ball is held in a vertically mounted chuck and forced against a stationary steel disk with a specified load.

  • The ball is oscillated at a fixed frequency and stroke length for a set duration.

  • At the end of the test, the wear scar on the ball is measured under a microscope. A smaller wear scar diameter indicates better lubricity.

HFRR_Test_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Analysis Sample 2 mL of this compound Load Apply Load to Steel Ball Sample->Load Apparatus HFRR Test Rig Apparatus->Load Oscillate Oscillate Ball on Disk (Fixed Frequency & Stroke) Load->Oscillate Measure Measure Wear Scar Diameter Oscillate->Measure Control Maintain Temperature Control->Oscillate Compare Compare with Alternatives Measure->Compare

HFRR Test Workflow Diagram.

Plasticizer Efficiency

In the polymer industry, this compound can be utilized as a bio-based plasticizer for resins like polyvinyl chloride (PVC), offering an alternative to traditional phthalate-based plasticizers such as dioctyl phthalate (DOP). While specific data for this compound is limited, comparisons with other oleate esters suggest favorable properties.

Comparison of Plasticizer Performance in PVC (at 50 phr)

PropertyPVC with this compound (Expected)PVC with Butyl Oleate (Typical)PVC with Dioctyl Phthalate (DOP) (Typical)
Tensile Strength (MPa) 17-2116-2015-25
Elongation at Break (%) 300-400320-420250-400
Shore A Hardness 80-9075-8570-90
Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC

Objective: To assess the effect of a plasticizer on the mechanical properties of PVC, including tensile strength, elongation at break, and hardness, according to ASTM D882 and ASTM D2240.

Methodology:

  • PVC resin is blended with the plasticizer (e.g., this compound) and other additives in a two-roll mill.

  • The compounded material is then compression molded into sheets of uniform thickness.

  • Dumbbell-shaped specimens are cut from the sheets for tensile testing.

  • Tensile strength and elongation at break are measured using a universal testing machine.

  • Hardness is determined using a durometer on the flat surface of the molded sheet.

Plasticizer_Evaluation_Workflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_results Data Analysis PVC PVC Resin Blending Blending on Two-Roll Mill PVC->Blending PropylOleate This compound PropylOleate->Blending Molding Compression Molding Blending->Molding Tensile Tensile Test (ASTM D882) Molding->Tensile Hardness Hardness Test (ASTM D2240) Molding->Hardness Analysis Compare Tensile Strength, Elongation, and Hardness Tensile->Analysis Hardness->Analysis KB_Value_Test_Workflow start Prepare Kauri-Butanol Solution titrate Titrate with this compound start->titrate observe Observe for Turbidity (Precipitation) titrate->observe observe->titrate No Turbidity endpoint Endpoint Reached observe->endpoint Turbidity Appears calculate Calculate Kauri-Butanol Value endpoint->calculate compare Compare with Other Solvents calculate->compare

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for Propyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical guidance for the handling and disposal of Propyl oleate, ensuring the protection of laboratory personnel and the environment.

This document provides comprehensive, step-by-step procedures for the safe handling of this compound, a common ingredient in pharmaceutical and cosmetic formulations. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE and its specifications.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash hazards, splash goggles are recommended.[1][2]Protects eyes from accidental splashes which may cause irritation.[3]
Skin Protection
GlovesNitrile rubber gloves are recommended. Butyl rubber gloves can be considered for direct contact during spill cleanup.[4] Always inspect gloves for integrity before use.[1]Provides a barrier against skin contact, which may cause slight irritation. Nitrile offers good chemical resistance to oleic acid.
Protective ClothingA standard laboratory coat is required. For larger quantities or significant splash potential, impervious clothing or a synthetic apron should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if mists are generated or ventilation is poor.This compound has low volatility, but inhalation of mists may cause respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably within a fume hood if there is a potential for aerosol generation.

    • Confirm that all necessary PPE is available and in good condition.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

    • Use proper glove removal technique to avoid skin contact with the outer surface of the glove.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • PPE Disposal: Dispose of contaminated gloves and any other disposable PPE as hazardous waste.

Disposal of this compound and Contaminated Materials:

All waste containing this compound, including the chemical itself, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations. Do not dispose of this compound down the drain.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and procedural flow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Assess Risks & Review SDS prep2 Verify Availability of PPE, Eyewash, and Safety Shower prep1->prep2 prep3 Ensure Adequate Ventilation (Fume Hood if Necessary) prep2->prep3 handle1 Don Appropriate PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat prep3->handle1 handle2 Handle this compound handle1->handle2 handle3 Store in Tightly Closed Container handle2->handle3 disp1 Collect Waste this compound & Contaminated Materials handle2->disp1 spill1 Evacuate & Ventilate Area handle2->spill1 Spill Occurs disp2 Label as Hazardous Waste disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3 spill2 Contain Spill with Inert Absorbent spill1->spill2 spill3 Collect Absorbed Material spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill5 Dispose of Contaminated Materials as Hazardous Waste spill4->spill5 spill5->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.